2,5-Dichlorophenylhydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2,5-dichlorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZTURFFWSJCMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198763 | |
| Record name | (2,5-Dichlorophenyl)hydrazine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50709-35-8 | |
| Record name | Hydrazine, (2,5-dichlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50709-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dichlorophenyl)hydrazine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050709358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,5-Dichlorophenyl)hydrazine monohydrochloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,5-dichlorophenyl)hydrazine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dichlorophenylhydrazine Hydrochloride for Advanced Research and Pharmaceutical Development
This guide provides a comprehensive technical overview of 2,5-Dichlorophenylhydrazine hydrochloride (CAS No. 50709-35-8), a crucial chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, analytical characterization, and applications, with a focus on providing practical, field-proven insights.
Core Compound Profile: this compound
This compound is a substituted phenylhydrazine derivative that serves as a vital building block in organic synthesis. Its chemical structure, featuring a dichlorinated phenyl ring and a hydrazine hydrochloride moiety, makes it a versatile reagent for constructing a variety of heterocyclic compounds, many of which exhibit significant biological activity.
CAS Number: 50709-35-8[1][2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis and experimentation. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇Cl₃N₂ | [1][2] |
| Molecular Weight | 213.49 g/mol | [1] |
| Melting Point | 208 °C (decomposes) | [1] |
| Appearance | Crystalline solid | [4] |
| Purity | Typically ≥98% | [1] |
| InChI Key | RQZTURFFWSJCMT-UHFFFAOYSA-N |
Synthesis and Purification: A Validated Approach
The synthesis of substituted phenylhydrazines, including the 2,5-dichloro derivative, generally follows a well-established pathway involving the diazotization of the corresponding aniline followed by reduction. This process ensures a high-purity product suitable for sensitive downstream applications in pharmaceutical development.
Synthetic Workflow Overview
The synthesis of this compound is typically a two-step process starting from 2,5-dichloroaniline. The following diagram illustrates the key transformations.
References
2,5-Dichlorophenylhydrazine hydrochloride molecular weight
An In-Depth Technical Guide to 2,5-Dichlorophenylhydrazine Hydrochloride: Molecular Weight and Applications
Introduction
This compound (CAS No: 50709-35-8) is a substituted aromatic hydrazine salt of significant interest in synthetic organic chemistry. As a stable, crystalline solid, it serves as a crucial precursor for the synthesis of various heterocyclic compounds, most notably in the construction of chlorinated indole scaffolds. This guide provides a detailed examination of its core physicochemical properties, with a primary focus on its molecular weight, and explores its practical application in established synthetic protocols, offering insights for researchers and drug development professionals.
Core Physicochemical Properties
The foundation of any synthetic protocol is a precise understanding of the reagents involved. The molecular weight of this compound is a critical parameter for all stoichiometric calculations, ensuring reaction efficiency and reproducibility.
The molecular formula for this compound is C₆H₇Cl₃N₂.[1][2][3] It is the hydrochloride salt of the parent compound, (2,5-Dichlorophenyl)hydrazine (C₆H₆Cl₂N₂, MW: 177.03 g/mol ).[1][4][5][6] The addition of a hydrogen chloride (HCl) molecule results in the final molecular weight.
Molecular Weight: 213.49 g/mol [2][3][7][8]
This value is consistently reported across major chemical data repositories and suppliers. A slight variation to 213.5 g/mol may be observed due to rounding.[1]
Table 1: Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 213.49 g/mol | [2][3][7][8] |
| Molecular Formula | C₆H₇Cl₃N₂ | [1][2][3] |
| CAS Number | 50709-35-8 | [1][2][7] |
| Appearance | Off-white to light yellow crystalline solid/powder | [8] |
| Melting Point | 208 °C (decomposes) | [2][8] |
| InChIKey | RQZTURFFWSJCMT-UHFFFAOYSA-N | [1] |
| Storage | Inert atmosphere, Room Temperature | [8] |
The Role of Molecular Weight in Experimental Design
In synthetic chemistry, molecular weight is the cornerstone of quantitative analysis. It directly links the macroscopic mass of a substance (weighed on a balance) to the microscopic number of molecules (moles). For a senior application scientist, leveraging the precise molecular weight of 213.49 g/mol is non-negotiable for:
-
Stoichiometric Accuracy : Ensuring the correct molar ratios of reactants. In multi-step syntheses, slight inaccuracies in stoichiometry can cascade, drastically reducing the overall yield and purity of the final product.
-
Reagent Limiting/Excess Calculation : Deliberately controlling which reactant is the limiting agent to maximize the conversion of a more valuable or complex substrate.
-
Yield Calculation : Accurately determining the theoretical and actual yield of a reaction, which is a primary metric for assessing the efficiency and success of a synthetic route.
Primary Application: The Fischer Indole Synthesis
A predominant application of this compound is as a key building block in the Fischer Indole Synthesis . This powerful reaction enables the formation of an indole ring—a privileged scaffold in medicinal chemistry—from a phenylhydrazine and an aldehyde or ketone under acidic conditions. The dichloro-substitution pattern of this specific reagent allows for the creation of indoles with chlorine atoms at the 5- and 7-positions, which can be pivotal for modulating the pharmacological properties of a target molecule.
The general workflow involves two main stages:
-
Hydrazone Formation : The 2,5-dichlorophenylhydrazine reacts with a carbonyl compound (ketone or aldehyde) to form a phenylhydrazone intermediate. The hydrochloride salt is typically neutralized in situ or prior to the reaction.
-
Cyclization : The phenylhydrazone undergoes an acid-catalyzed intramolecular electrophilic substitution (a[2][2]-sigmatropic rearrangement), followed by the elimination of ammonia to form the aromatic indole ring.
Workflow of the Fischer Indole Synthesis
References
- 1. (2,5-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 3084937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 50709-35-8 [chemicalbook.com]
- 3. 50709-35-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Hydrazine, (2,5-dichlorophenyl)- [webbook.nist.gov]
- 6. (2,5-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 9366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound CAS#: 50709-35-8 [amp.chemicalbook.com]
An In-Depth Technical Guide to the Physical Properties of 2,5-Dichlorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorophenylhydrazine hydrochloride is a substituted aromatic hydrazine of significant interest in synthetic organic chemistry, particularly as a key building block in the synthesis of various heterocyclic compounds with potential pharmacological activities. Its utility in the formation of indoles via the Fischer indole synthesis and in the development of novel kinase inhibitors underscores the necessity for a comprehensive understanding of its physical and chemical properties. This guide provides a detailed examination of the essential physical characteristics of this compound, offering insights into its handling, analysis, and application in research and development settings.
Core Physical and Chemical Properties
A thorough understanding of the fundamental physical and chemical properties of a compound is paramount for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection for reactions and analysis, and appropriate handling procedures.
Structural and General Properties
This compound is the hydrochloride salt of 2,5-dichlorophenylhydrazine. The protonation of the hydrazine moiety increases its stability and modifies its solubility profile compared to the free base.
| Property | Value | Source(s) |
| Chemical Name | (2,5-dichlorophenyl)hydrazine hydrochloride | [1] |
| Synonyms | 2,5-Dichlorophenylhydrazine HCl, 1-(2,5-dichlorophenyl)hydrazine hydrochloride | |
| CAS Number | 50709-35-8 | |
| Molecular Formula | C₆H₇Cl₃N₂ | [1] |
| Molecular Weight | 213.49 g/mol | [1] |
| Appearance | Off-white to light yellow solid/crystal powder | [2][3] |
| Melting Point | 208 °C (decomposes) | [3][4] |
Solubility Profile
The solubility of this compound is a critical parameter for its application in synthesis and purification. As a hydrochloride salt, its solubility in aqueous media is enhanced compared to its free base.
Qualitative Solubility:
-
Water: The hydrochloride salt is expected to have some solubility in water.
-
Organic Solvents: The free base form is soluble in organic solvents such as ethanol, methanol, and dichloromethane.[5] The hydrochloride salt is likely to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Factors Influencing Solubility:
-
Temperature: Increased temperature generally enhances the solubility of solids in liquids.[5]
-
pH: The pH of the solvent system will significantly impact the solubility. In acidic conditions, the hydrochloride salt is favored, which may increase aqueous solubility. In basic conditions, the free base is formed, which is less soluble in water but more soluble in non-polar organic solvents.[5]
-
Solvent Polarity: The choice of solvent is crucial, with polar solvents being more suitable for the hydrochloride salt.[5]
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons and the hydrazine protons. The exact chemical shifts can vary depending on the solvent used.
-
Aromatic Protons (Ar-H): The three protons on the dichlorinated phenyl ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the substitution pattern, they will likely appear as a doublet, a doublet of doublets, and another doublet, with coupling constants characteristic of ortho and meta coupling.
-
Hydrazine Protons (NH and NH₂): The protons of the hydrazine group will appear as broad signals due to quadrupole broadening from the nitrogen atoms and exchange with residual water in the solvent. Their chemical shifts are highly dependent on concentration and temperature.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.
-
N-H Stretching: The N-H stretching vibrations of the hydrazine group are expected in the region of 3100-3400 cm⁻¹.
-
Aromatic C-H Stretching: These vibrations typically appear just above 3000 cm⁻¹.
-
C=C Aromatic Ring Stretching: Look for a series of peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: This vibration is usually found in the 1250-1350 cm⁻¹ range.
-
C-Cl Stretching: The carbon-chlorine stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Synthesis and Mechanistic Insights
This compound is typically synthesized from 2,5-dichloroaniline in a two-step process: diazotization followed by reduction.[6]
Experimental Protocol: Synthesis
-
Diazotization: 2,5-dichloroaniline is dissolved in hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Reduction: The cold diazonium salt solution is then added to a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid, also maintained at a low temperature. The reaction mixture is stirred for a period to allow for the reduction of the diazonium salt to the hydrazine.
-
Isolation: The resulting this compound precipitates from the reaction mixture and can be isolated by filtration, followed by washing and drying.
Causality Behind Experimental Choices
-
Low Temperature for Diazotization: The diazotization reaction is performed at low temperatures (0-5 °C) because aryl diazonium salts are generally unstable at higher temperatures and can decompose, leading to side products and reduced yields. The low temperature ensures the stability of the diazonium intermediate.
-
Stannous Chloride as Reducing Agent: Stannous chloride (SnCl₂) is a commonly used and effective reducing agent for the conversion of aryl diazonium salts to arylhydrazines.[7] It is a relatively mild reducing agent that selectively reduces the diazonium group without affecting the aromatic chloro substituents. The reaction proceeds via an electron transfer mechanism from Sn(II) to the diazonium salt.[7][8]
Caption: Synthesis of 2,5-Dichlorophenylhydrazine HCl.
Analytical Methodologies for Quality Control
Ensuring the purity of this compound is crucial for its successful application, particularly in drug development where impurities can have significant consequences. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound.
Recommended HPLC Protocol
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance, likely in the range of 230-280 nm.
-
Sample Preparation: The sample should be accurately weighed and dissolved in a suitable diluent, such as the mobile phase or a mixture of water and organic solvent.
Stability and Storage
Proper storage is essential to maintain the integrity of this compound.
-
Storage Conditions: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Stability: The compound is stable under recommended storage conditions. However, it is a hydrochloride salt and may be hygroscopic. It decomposes at its melting point.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Summary: This compound is classified as corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
First Aid Measures: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.
Conclusion
This technical guide provides a comprehensive overview of the key physical and chemical properties of this compound. A thorough understanding of its solubility, spectral characteristics, synthesis, and handling is fundamental for its effective and safe utilization in research and development. The information presented herein serves as a valuable resource for scientists engaged in the synthesis of novel chemical entities where this compound is a critical intermediate.
References
- 1. (2,5-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 3084937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 50709-35-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 50709-35-8 [chemicalbook.com]
- 4. CAS#:50709-35-8 | (2,5-Dichlorophenyl)hydrazine hydrochloride (1:1) | Chemsrc [chemsrc.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
2,5-Dichlorophenylhydrazine hydrochloride solubility data
An In-Depth Technical Guide to the Solubility of 2,5-Dichlorophenylhydrazine Hydrochloride
Authored by a Senior Application Scientist
Foreword: This guide is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to provide a comprehensive understanding of the solubility characteristics of this compound. Recognizing that publicly available quantitative data is limited, this document provides the foundational knowledge and robust experimental protocols necessary for you to determine solubility in your specific systems, thereby ensuring the success of your research and development endeavors.
Introduction: The Significance of this compound
This compound (CAS No: 50709-35-8) is an aromatic hydrazine derivative that serves as a vital building block in organic synthesis.[1] Its utility spans the creation of complex heterocyclic compounds, including indole derivatives via the Fischer indole synthesis, which are prevalent scaffolds in many pharmaceutical agents.
The solubility of this reagent is a paramount physical property that dictates its handling, reaction kinetics, purification strategy, and potential formulation pathways. A thorough understanding of its solubility profile is not merely academic; it is a critical prerequisite for efficient process development, reaction optimization, and achieving high-purity target molecules. This guide provides a detailed exploration of its known solubility characteristics and a practical framework for its empirical determination.
Core Physicochemical Properties
A baseline understanding of the compound's physical and chemical properties is essential before delving into its solubility. These properties, summarized below, provide context for its expected behavior in various solvent systems.
| Property | Value | Source(s) |
| CAS Number | 50709-35-8 | [2][3] |
| Molecular Formula | C₆H₇Cl₃N₂ | [3][4] |
| Molecular Weight | 213.49 g/mol | [2][3] |
| Appearance | Off-white to light yellow crystalline solid/powder | [1][4] |
| Melting Point | 208 °C (decomposes) | [2][5] |
| Purity (Typical) | ≥98% | [2] |
Solubility Profile: A Qualitative and Predictive Overview
Direct quantitative solubility data (e.g., in mg/mL or mol/L) for this compound is not extensively documented in publicly accessible literature. However, based on its chemical structure and data from analogous compounds, a reliable qualitative and predictive profile can be established.
General Solubility Characteristics
The molecule's structure—a polar hydrazine hydrochloride salt attached to a non-polar dichlorinated aromatic ring—results in a distinct solubility pattern:
-
Solubility in Organic Solvents: The compound is generally soluble in moderately polar organic solvents.[6] The presence of the dichlorophenyl group enhances its affinity for organic media. Solvents such as ethanol, methanol, and dichloromethane are effective at dissolving this compound.[6]
-
Insolubility in Water: Despite being a hydrochloride salt, the hydrophobic nature of the dichlorinated aromatic ring leads to low solubility in aqueous environments.[6]
Factors Influencing Solubility
The solubility of this compound is not a static value but is influenced by several environmental factors. Understanding these variables is key to manipulating and controlling the compound in solution.
-
Temperature: For most solid-solute systems, solubility increases with temperature. Elevated temperatures can be used to create supersaturated solutions, which is a fundamental principle for purification via recrystallization.[6]
-
Solvent Polarity: The principle of "like dissolves like" is central. The choice of solvent is critical; solubility will be highest in solvents that can effectively solvate both the ionic hydrochloride portion and the non-polar aromatic ring.[6]
-
pH: As a hydrazine derivative and a hydrochloride salt, the compound's state of ionization is pH-dependent. In highly acidic or basic conditions, its stability and solubility can be altered due to potential chemical reactions or shifts in the protonation equilibrium.[6]
Caption: Key environmental factors influencing the solubility of the target compound.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To address the absence of quantitative data, this section provides a robust, self-validating protocol based on the equilibrium shake-flask method, a gold standard for thermodynamic solubility measurement.[7]
Rationale and Causality
The objective is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. This ensures the measured concentration represents the maximum solubility at that specific temperature. Agitation facilitates this equilibrium, filtration removes confounding solid particles, and a precise analytical method quantifies the result.
Materials and Equipment
-
High-purity this compound
-
High-purity organic solvents of choice (e.g., methanol, ethanol, acetonitrile)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm PTFE or equivalent solvent-resistant membrane)
-
HPLC-UV or UV-Vis spectrophotometer for quantification
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to several vials. "Excess" is critical and means enough solid remains undissolved at the end of the experiment.
-
Solvent Addition: Accurately pipette a precise volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.
-
Sealing: Tightly seal the vials to prevent any solvent evaporation, which would artificially inflate the calculated solubility.
-
Equilibration: Place the vials in the temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 72 hours. A preliminary time-course study can determine the optimal duration.[7]
-
Phase Separation: Allow the vials to stand quiescently at the set temperature for at least 2 hours to let undissolved solids settle.
-
Sample Extraction: Carefully draw a supernatant aliquot using a syringe. Avoid disturbing the solid material at the bottom.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates that would lead to an overestimation of solubility.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 5) to determine the concentration.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at that temperature.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Analytical Quantification: A Protocol for HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific and reliable technique for quantifying the concentration of dissolved this compound.[8][9][10]
Generalized HPLC-UV Method
This protocol serves as a starting point for method development.
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 2.5) and an organic modifier (e.g., acetonitrile or methanol).[11] A gradient or isocratic elution can be developed.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.[11]
-
Injection Volume: 10 µL.[11]
-
Detection Wavelength: Determined by scanning a dilute solution of the compound to find its absorbance maximum (λ-max), likely in the 230-280 nm range.
Calibration and Analysis
-
Stock Solution: Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Calibration Standards: Create a series of calibration standards by performing serial dilutions of the stock solution.
-
Calibration Curve: Inject the standards into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration to generate a calibration curve. The curve should exhibit high linearity (R² > 0.99).
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment and record its peak area.
-
Concentration Determination: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Classification: It is classified as causing severe skin burns and eye damage (H314).[2][12] The corresponding pictogram is GHS05 (Corrosion).[2]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[12][13]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water.[12] For eye contact, rinse cautiously with water for several minutes.[12] In all cases of exposure, seek immediate medical attention.
Conclusion
This technical guide establishes that this compound is primarily soluble in moderately polar organic solvents and has low solubility in water. While specific quantitative solubility data remains elusive in public literature, this should not be a barrier to its effective use. The detailed experimental and analytical protocols provided herein empower researchers and drug development professionals to generate precise, reliable solubility data tailored to their specific solvent systems and conditions. This empirical approach, grounded in established scientific methodology, is the most trustworthy path to optimizing synthetic and purification processes involving this critical chemical intermediate.
References
- 1. This compound CAS#: 50709-35-8 [amp.chemicalbook.com]
- 2. This compound | 50709-35-8 [sigmaaldrich.com]
- 3. (2,5-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 3084937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 50709-35-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 50709-35-8 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. benchchem.com [benchchem.com]
- 11. jddtonline.info [jddtonline.info]
- 12. Page loading... [wap.guidechem.com]
- 13. fishersci.com [fishersci.com]
A Technical Guide to the Spectral Analysis of 2,5-Dichlorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorophenylhydrazine hydrochloride is a key chemical intermediate in the synthesis of a variety of pharmacologically active compounds and other complex organic molecules. Its purity and structural integrity are paramount to the success of these synthetic endeavors. This technical guide provides an in-depth analysis of the spectral data of this compound, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Understanding these spectral signatures is crucial for quality control, reaction monitoring, and structural elucidation in research and development settings. This document will serve as a valuable resource for scientists, providing not only the spectral data but also the underlying principles of interpretation and practical experimental methodologies.
Molecular Structure and Spectroscopic Overview
This compound (C₆H₇Cl₃N₂) is the hydrochloride salt of 2,5-dichlorophenylhydrazine.[1] The presence of the aromatic ring, the hydrazine moiety, and the two chlorine substituents gives rise to a unique and informative set of spectral data. The hydrochloride form means the hydrazine group is protonated, which significantly influences the NMR and IR spectra compared to its free base form.
The overall analytical workflow for the comprehensive characterization of this compound is outlined below:
Caption: Workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound will exhibit signals corresponding to the aromatic protons and the protons of the hydrazinium group. Due to the electron-withdrawing nature of the chlorine atoms and the protonated hydrazine group, the aromatic protons are expected to be deshielded and resonate in the downfield region of the spectrum. The protons on the nitrogen atoms will be exchangeable with deuterium and their chemical shift can be concentration and solvent dependent.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 3H | -NHNH₃⁺ |
| ~7.4 | d | 1H | Ar-H |
| ~7.2 | d | 1H | Ar-H |
| ~7.0 | dd | 1H | Ar-H |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The broad singlet for the -NHNH₃⁺ protons is due to rapid proton exchange and quadrupole broadening from the nitrogen atoms.
¹³C NMR Spectral Data
The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the dichlorophenyl ring. The carbons attached to the chlorine atoms and the nitrogen atom will have their chemical shifts significantly influenced by the electronegativity of these substituents.
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C-N |
| ~132 | C-Cl |
| ~130 | C-Cl |
| ~129 | Ar-C |
| ~122 | Ar-C |
| ~115 | Ar-C |
Note: The assignments are predictive and should be confirmed with two-dimensional NMR techniques for unambiguous assignment.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. In the case of this compound, the IR spectrum will be characterized by absorption bands corresponding to the N-H stretches of the hydrazinium ion, C-H and C=C stretches of the aromatic ring, and the C-Cl stretches.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400-3200 | N-H | Stretching vibrations of the -NH₃⁺ group. |
| 3100-3000 | C-H | Aromatic C-H stretching. |
| 1600-1450 | C=C | Aromatic ring stretching. |
| 1100-1000 | C-Cl | C-Cl stretching vibrations. |
The presence of a broad absorption in the 3400-3200 cm⁻¹ region is a strong indicator of the protonated amine functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, analysis is typically performed on the free base after in-situ neutralization or by using a soft ionization technique. The mass spectrum of the free base, (2,5-dichlorophenyl)hydrazine, is readily available.[2]
Expected Mass Spectral Data for (2,5-Dichlorophenyl)hydrazine:
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 176, corresponding to the molecular weight of the free base. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (M, M+2, M+4 in an approximate ratio of 9:6:1).
Major Fragmentation Peaks (m/z):
| m/z | Fragment |
| 176/178/180 | [C₆H₆Cl₂N₂]⁺ (Molecular Ion) |
| 147/149 | [C₆H₄Cl₂]⁺ |
| 111 | [C₆H₄Cl]⁺ |
| 75 | [C₆H₃]⁺ |
The fragmentation pattern provides a fingerprint that can be used for identification and confirmation of the structure.
Experimental Methodologies
The following are detailed protocols for acquiring the spectral data for this compound.
NMR Spectroscopy Protocol
Caption: Step-by-step protocol for NMR analysis.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable deuterated solvent, such as DMSO-d₆, which is capable of dissolving the salt form.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
FT-IR Spectroscopy Protocol
Attenuated Total Reflectance (ATR) is a convenient method for acquiring the IR spectrum of a solid sample.[3][4][5]
Caption: Step-by-step protocol for ATR-FTIR analysis.
-
Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum of the empty accessory.
-
Sample Application: Place a small amount of the crystalline this compound directly onto the ATR crystal.
-
Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry (GC-MS) Protocol
For GC-MS analysis, the hydrochloride salt is typically converted to the more volatile free base. This can occur in the heated injection port of the gas chromatograph.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or dichloromethane.
-
GC Separation: Inject the sample into a GC equipped with a capillary column suitable for the analysis of semi-volatile aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column). A temperature gradient program will be necessary to ensure good separation and peak shape.
-
MS Detection: The eluting compounds are introduced into the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is commonly used.[6][7][8] The mass analyzer is set to scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).
Conclusion
The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a robust and reliable method for its identification and characterization. Each technique offers complementary information that, when combined, allows for unambiguous structural confirmation and purity assessment. The methodologies and data presented in this guide are intended to be a valuable resource for researchers and professionals working with this important chemical intermediate, facilitating its effective use in synthesis and drug development.
References
- 1. (2,5-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 3084937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2,5-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 9366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
An In-depth Technical Guide to the Safe Handling and Management of 2,5-Dichlorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
2,5-Dichlorophenylhydrazine hydrochloride (CAS No: 50709-35-8) is a substituted phenylhydrazine derivative utilized as a key building block in synthetic organic chemistry.[1] Its molecular structure lends itself to the synthesis of a variety of heterocyclic compounds, which are foundational in medicinal chemistry and drug development.[2][3] However, the same reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive framework for its safe handling, storage, and emergency management, grounded in authoritative safety data and field-proven laboratory practices.
Section 1: Comprehensive Hazard Profile
A rigorous assessment of the hazards associated with this compound is the cornerstone of safe laboratory practice. The compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] The primary risks involve acute toxicity, severe skin and eye damage, and respiratory irritation.
GHS Hazard Classification Summary
The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. The classifications for this compound are summarized below, compiled from multiple authoritative sources.
| Hazard Class | Category | GHS Hazard Statement | Signal Word | Pictogram | Source(s) |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger | 💀 | [5] |
| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage | Danger | corrosive | [6][7][8] |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage | Danger | corrosive | [6][7] |
| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin | Danger | 💀 | [4][5] |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled | Danger | 💀 | [4][5] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation | Warning | ❗ | [4][9] |
| Combustible Dust | Yes | May form combustible dust concentrations in air | Warning | None | [4] |
Note: Classifications can vary slightly between suppliers. The most conservative (highest hazard) classification should always be adopted.
Toxicological Insights
-
Acute Toxicity: The compound is toxic if ingested, inhaled, or absorbed through the skin. The primary target organ for single-exposure toxicity is the respiratory system, causing irritation.[4] The potential for severe systemic effects upon exposure necessitates stringent controls to prevent any direct contact.
-
Corrosivity: Multiple sources classify this chemical as causing severe skin burns and eye damage (H314).[6][7] This is a critical handling consideration, as contact can cause immediate and irreversible tissue damage. The "Danger" signal word underscores this significant risk.[6]
-
Physical Hazards: As a fine powder, this compound presents a combustible dust hazard.[4] When fine dust is dispersed in the air in sufficient concentrations, it can ignite, leading to a fire or explosion.[10] This risk is most pronounced during weighing and transfer operations where dust generation is likely.
Section 2: Proactive Risk Mitigation Framework
A multi-layered approach combining engineering controls, personal protective equipment, and administrative procedures is essential for mitigating the risks identified above.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate personnel from the chemical hazard.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood. This provides essential exhaust ventilation to prevent inhalation of the powdered solid or any aerosols.[7]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.[11]
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[12] Their proximity is critical for immediate decontamination in the event of an accidental splash.[13]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Proper PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Item | Specification | Rationale and Causality |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Protects against skin contact. Given the H314 classification, gloves must be inspected before use and removed carefully to avoid skin contamination.[7][14] |
| Eye Protection | Chemical safety goggles with side-shields or a face shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, which is critical to protect against dust particles and splashes, preventing severe eye damage.[7][12] |
| Body Protection | A fully buttoned laboratory coat and impervious clothing. | Prevents contamination of personal clothing and skin.[11][12] |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required if exposure limits may be exceeded or if working outside a fume hood (not recommended). A respirator cartridge suitable for dusts and mists should be used.[4][14] |
Administrative and Procedural Controls
-
Training: All personnel must receive documented training on the specific hazards and safe handling procedures for this compound before commencing any work.
-
Chemical Hygiene Plan: The use of this chemical must be incorporated into the laboratory's formal Chemical Hygiene Plan.
-
Restricted Access: Store the chemical in a locked cabinet or a designated, controlled area accessible only to authorized personnel.
-
Labeling: Ensure all primary and secondary containers are clearly labeled with the chemical name and appropriate GHS hazard pictograms and signal words.
Section 3: Standard Operating Procedures (SOPs)
Adherence to validated protocols is crucial for ensuring safety and experimental integrity.
Workflow for Safe Chemical Handling
The following diagram outlines the critical decision points and safety checks required when working with this compound.
Caption: General workflow for safely handling 2,5-Dichlorophenylhydrazine HCl.
Protocol: Weighing and Transferring the Solid
-
Preparation: Don all required PPE (lab coat, chemical goggles, nitrile gloves). Verify the chemical fume hood is operational.
-
Staging: Place an analytical balance, weigh paper or an anti-static weigh boat, spatula, and the receiving vessel inside the fume hood.
-
Tare: Place the weigh boat on the balance and tare it.
-
Dispensing: Carefully open the this compound container. Using a clean spatula, slowly dispense the desired amount of powder onto the weigh boat. Minimize any dust generation by avoiding rapid movements.[4]
-
Closure: Securely close the primary container immediately after dispensing.
-
Transfer: Carefully transfer the weighed powder into the receiving vessel.
-
Cleanup: Dispose of the used weigh boat and any contaminated wipes directly into a designated solid hazardous waste container.[14]
-
Decontamination: Wipe down the spatula and the balance surface with a suitable solvent (e.g., ethanol) and dispose of the wipe in the hazardous waste container.
Section 4: Storage and Waste Management
Storage Protocol
Proper storage is critical to maintaining chemical stability and preventing accidental exposure.
-
Location: Store in a cool, dry, and well-ventilated place.[4][10]
-
Container: Keep the container tightly closed to prevent moisture absorption and potential degradation.[15]
-
Incompatibilities: Store away from incompatible materials, particularly bases.[4][10]
-
Atmosphere: For long-term storage, keeping the material under an inert atmosphere is recommended.[15]
Waste Disposal
Waste generated from the use of this compound is classified as hazardous.[14]
-
Segregation: All contaminated materials (e.g., excess solid, contaminated gloves, weigh boats, paper towels) must be collected in a dedicated, properly labeled hazardous waste container.[16]
-
Labeling: The waste container must be labeled "Hazardous Waste" and list "this compound" as a constituent.
-
Disposal: The disposal of this material must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[16] Do not empty into drains or release into the environment.[4]
Section 5: Emergency Response Protocols
Rapid and correct response to an emergency can significantly reduce injury and environmental impact.
Exposure Response
| Exposure Route | Immediate Action Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][17] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes, using a safety shower if the affected area is large. Seek immediate medical attention.[4][17] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9] |
Spill Management Decision Tree
The appropriate response to a spill depends on its size and location.
References
- 1. This compound CAS#: 50709-35-8 [amp.chemicalbook.com]
- 2. application of 2,3-dichlorophenylhydrazine hydrochloride_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 3. Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. This compound | 50709-35-8 [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. (2,5-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 3084937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. zycz.cato-chem.com [zycz.cato-chem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. angenechemical.com [angenechemical.com]
- 17. safety.fsu.edu [safety.fsu.edu]
A Comprehensive Technical Guide to the Synthesis of 2,5-Dichlorophenylhydrazine Hydrochloride from 2,5-Dichloroaniline
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of 2,5-Dichlorophenylhydrazine hydrochloride, a crucial intermediate in the pharmaceutical and chemical industries. The synthesis, which commences from 2,5-dichloroaniline, is a well-established two-step process involving diazotization followed by a reduction. This document elucidates the underlying chemical principles, provides a detailed experimental protocol, and addresses critical safety and handling considerations. It is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and a self-validating methodology to ensure both safety and a high-quality yield of the target compound.
Introduction and Strategic Importance
This compound is a key building block in the synthesis of a variety of organic molecules, most notably in the development of pharmaceuticals and agrochemicals. Its utility often lies in its capacity to participate in the Fischer indole synthesis, a powerful reaction for the construction of indole ring systems, which are prevalent in a vast array of biologically active compounds. A reliable and well-understood synthetic route to this intermediate is therefore of significant value in a research and development setting.
The synthesis from 2,5-dichloroaniline is a classic and cost-effective approach. It leverages fundamental and robust chemical transformations, making it an accessible yet powerful procedure for synthetic chemists. This guide will deconstruct this synthesis, providing not just a "how-to" but a "why-to," ensuring a deep understanding of the process.
The Synthetic Pathway: A Mechanistic Perspective
The conversion of 2,5-dichloroaniline to this compound proceeds through two distinct and critical steps:
-
Diazotization: The primary amine of 2,5-dichloroaniline is converted into a diazonium salt.
-
Reduction: The diazonium salt is subsequently reduced to the corresponding hydrazine derivative.
Step 1: The Diazotization of 2,5-Dichloroaniline
Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid.[1][2] The reaction is performed at low temperatures (0-5 °C) to prevent the highly unstable diazonium salt from decomposing.
The mechanism begins with the protonation of nitrous acid by hydrochloric acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the amino group on 2,5-dichloroaniline then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the 2,5-dichlorobenzenediazonium chloride.[3]
References
An In-Depth Technical Guide to the Formation of 2,5-Dichlorophenylhydrazine Hydrochloride
Introduction
For researchers, scientists, and professionals in drug development, a profound understanding of the synthesis of key chemical intermediates is paramount. 2,5-Dichlorophenylhydrazine hydrochloride is a vital building block in the synthesis of a variety of heterocyclic compounds, including indoles and pyrazoles, which are scaffolds of significant interest in medicinal chemistry. This guide provides a comprehensive exploration of the mechanism and practical synthesis of this compound, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale for the experimental design. Our focus is on providing a self-validating protocol grounded in established chemical theory, ensuring both reproducibility and a deeper comprehension of the process.
Core Synthesis Strategy: A Two-Step Approach
The formation of this compound is efficiently achieved through a well-established two-step synthetic sequence starting from 2,5-dichloroaniline. This process involves:
-
Diazotization: The conversion of the primary aromatic amine (2,5-dichloroaniline) into a reactive diazonium salt.
-
Reduction: The subsequent reduction of the diazonium salt to the corresponding hydrazine derivative, which is then isolated as its hydrochloride salt.
This guide will dissect each of these stages in detail, examining the mechanistic underpinnings and the critical parameters that govern the success of the synthesis.
Part 1: The Diazotization of 2,5-Dichloroaniline
The initial step in the synthesis is the diazotization of 2,5-dichloroaniline. This reaction transforms the relatively unreactive amino group into a highly versatile diazonium group, a superb leaving group that facilitates subsequent transformations.
Mechanism of Diazotization
The diazotization reaction is typically carried out by treating the primary aromatic amine with nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[1][2] The key electrophile in this transformation is the nitrosonium ion (NO⁺), which is formed through the protonation of nitrous acid followed by the loss of a water molecule.[3]
The mechanism proceeds as follows:
-
Formation of the Nitrosonium Ion: In a strongly acidic medium, sodium nitrite is protonated by hydrochloric acid to form nitrous acid. Further protonation of nitrous acid leads to the formation of the nitrosonium ion.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2,5-dichloroaniline acts as a nucleophile, attacking the electrophilic nitrosonium ion to form an N-nitrosamine intermediate.
-
Tautomerization and Dehydration: The N-nitrosamine undergoes a series of proton transfers and tautomerization to form a diazohydroxide. In the acidic environment, the hydroxyl group is protonated, creating a good leaving group (water).
-
Formation of the Diazonium Salt: The departure of water results in the formation of the stable 2,5-dichlorobenzenediazonium chloride salt. The stability of aryl diazonium salts is significantly greater than their aliphatic counterparts due to the delocalization of the positive charge over the aromatic ring.[4]
Causality Behind Experimental Choices in Diazotization
A successful diazotization hinges on the careful control of several experimental parameters:
-
Low Temperature (0-5 °C): Aryl diazonium salts, while more stable than their alkyl counterparts, are prone to decomposition at elevated temperatures.[5] Maintaining a low temperature throughout the reaction is critical to prevent the diazonium salt from decomposing, which would lead to the formation of unwanted byproducts, such as phenols, and a decrease in the overall yield.[6]
-
Excess Hydrochloric Acid: The use of an excess of hydrochloric acid serves two primary purposes. Firstly, it ensures the complete conversion of sodium nitrite to nitrous acid, and subsequently to the essential nitrosonium ion.[7][8] Secondly, and crucially, it keeps the concentration of free 2,5-dichloroaniline to a minimum by converting it to its hydrochloride salt.[3][9] This is vital to prevent a common side reaction where the newly formed diazonium salt couples with unreacted aniline to form an azo compound, which would present as a colored impurity.[8]
Figure 1: Simplified workflow of the diazotization of 2,5-dichloroaniline.
Part 2: Reduction of the Diazonium Salt
The second critical step is the reduction of the 2,5-dichlorobenzenediazonium chloride to 2,5-dichlorophenylhydrazine. Stannous chloride (SnCl₂) in the presence of hydrochloric acid is a widely used and effective reducing agent for this transformation.[10]
Mechanism of Stannous Chloride Reduction
The reduction of the diazonium salt by stannous chloride is an electron-transfer process. While the precise mechanism can be complex and involve radical intermediates, a generally accepted pathway involves the following key events:
-
Electron Transfer: Stannous chloride (SnCl₂), a source of Sn(II), acts as a reducing agent, donating electrons to the diazonium salt. This initial electron transfer likely leads to the formation of an aryl radical and the release of nitrogen gas.
-
Further Reduction and Protonation: The aryl radical can then be further reduced and protonated in the acidic medium to form the phenylhydrazine. The overall process involves the transfer of multiple electrons from Sn(II), which is oxidized to Sn(IV) in the form of SnCl₄.[11][12]
The acidic environment provided by the hydrochloric acid is crucial for this step as well, as it provides the necessary protons for the formation of the hydrazine and helps to maintain the tin salts in solution.
Causality Behind Experimental Choices in Reduction
-
Stoichiometry of Stannous Chloride: A sufficient molar excess of stannous chloride is required to ensure the complete reduction of the diazonium salt. The stoichiometry must account for the multi-electron transfer process.
-
Concentration of Hydrochloric Acid: A concentrated hydrochloric acid solution is typically used to dissolve the stannous chloride and to provide the acidic medium necessary for the reaction to proceed efficiently. It also aids in the precipitation of the final product as its hydrochloride salt.
-
Temperature Control: While the reduction is generally less temperature-sensitive than the diazotization, it is often initiated at a low temperature and then allowed to warm to room temperature to ensure a controlled reaction.
Figure 2: Experimental workflow for the reduction of the diazonium salt.
Experimental Protocol
The following protocol is a self-validating system, designed with the principles of chemical safety and reaction optimization in mind.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2,5-Dichloroaniline | 162.02 | 16.2 g | 0.1 | Toxic, handle with care.[13] |
| Concentrated HCl | 36.46 | ~60 mL | - | Corrosive. |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 | Oxidizer, toxic.[14] |
| Stannous Chloride (SnCl₂) | 189.60 | 42.7 g | 0.225 | Corrosive, sensitizer.[12] |
| Deionized Water | 18.02 | As needed | - |
Step-by-Step Methodology
Part A: Diazotization
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 16.2 g (0.1 mol) of 2,5-dichloroaniline and 40 mL of concentrated hydrochloric acid.
-
Stir the mixture and cool it to 0-5 °C in an ice-salt bath.
-
Dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water and add this solution dropwise to the stirred aniline suspension over a period of 30-45 minutes, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution should be a clear, pale yellow.
Part B: Reduction
-
In a separate 1 L beaker, prepare a solution of 42.7 g (0.225 mol) of stannous chloride in 20 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the stirred stannous chloride solution. The addition should be done at a rate that keeps the temperature of the reaction mixture below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. A precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold, dilute hydrochloric acid.
-
Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Trustworthiness: A Self-Validating System
The integrity of this protocol is maintained by several key checks and balances:
-
Temperature Monitoring: Continuous monitoring of the temperature during the diazotization is non-negotiable. A rise above 5 °C can lead to decomposition and side reactions, which will be visually indicated by gas evolution (N₂) and a darkening of the solution.
-
Spot Test for Nitrous Acid: After the addition of the sodium nitrite solution, a spot test with starch-iodide paper can be performed. A blue-black color indicates the presence of excess nitrous acid, confirming that a sufficient amount has been added for complete diazotization.
-
Visual Observation of Precipitation: The formation of a solid precipitate during the reduction step is a clear indicator that the desired product is forming and precipitating out of the solution as its hydrochloride salt.
-
Characterization of the Final Product: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. The melting point of this compound is reported to be 208 °C (with decomposition).[15]
Potential Side Reactions
While this synthesis is generally robust, awareness of potential side reactions is crucial for troubleshooting and optimization:
-
Azo Coupling: As mentioned, if the diazotization is not carried out in a sufficiently acidic medium, the diazonium salt can couple with unreacted 2,5-dichloroaniline to form a brightly colored azo compound.[8]
-
Phenol Formation: Decomposition of the diazonium salt, especially at higher temperatures, will lead to the formation of 2,5-dichlorophenol.[6]
-
Over-reduction: In the reduction step, harsh conditions or a significant excess of the reducing agent could potentially lead to the cleavage of the N-N bond, resulting in the formation of 2,5-dichloroaniline.
Conclusion
The synthesis of this compound via the diazotization of 2,5-dichloroaniline and subsequent reduction with stannous chloride is a classic and reliable method. By understanding the intricate mechanisms of each step and the critical role of the reaction conditions, researchers can confidently and efficiently produce this valuable intermediate. This guide has aimed to provide not just a recipe, but a deeper scientific understanding, empowering chemists to not only replicate the synthesis but also to intelligently adapt and troubleshoot it as needed. The principles outlined herein are fundamental to the broader field of aromatic and heterocyclic chemistry, making this a valuable case study for any drug development professional.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. allen.in [allen.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. lkouniv.ac.in [lkouniv.ac.in]
- 5. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Stephen’s Reduction Reaction Mechanism | Physics Wallah [pw.live]
- 13. 2,4-Dichlorobenzenediazonium | C6H3Cl2N2+ | CID 193622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. (2,5-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 9366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Reactivity of Dichlorophenylhydrazines
Introduction: The Dichotomous Nature of a Versatile Reagent
Dichlorophenylhydrazines are a class of substituted aromatic hydrazines that serve as pivotal intermediates in modern organic and medicinal chemistry. The presence of two chlorine atoms on the phenyl ring profoundly influences the electron density and, consequently, the reactivity of the hydrazine moiety. These electron-withdrawing substituents play a crucial role in modulating the outcomes of classical reactions and enabling novel transformations. This guide provides a comprehensive exploration of the chemical reactivity of dichlorophenylhydrazines, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their key reactions, provide validated experimental protocols, and discuss their strategic application in the synthesis of complex molecules.
Substituted phenylhydrazine compounds, including dichlorophenylhydrazines, have a wide range of applications in various industries. In medicine, they are instrumental in synthesizing novel antibacterial drugs, treatments for diabetes, anticancer agents, antiviral medications, and antihypertensive drugs.[1] Their utility also extends to the agrochemical sector for the creation of insecticides, bactericides, and herbicides.[1]
Core Reactivity Profile: A Tale of Two Nitrogens
The reactivity of dichlorophenylhydrazines is centered around the hydrazine functional group (-NHNH2). The α-nitrogen (Nα), directly attached to the dichlorophenyl ring, is less nucleophilic due to the inductive and resonance effects of the chlorinated aromatic system. Conversely, the β-nitrogen (Nβ) retains greater nucleophilicity, making it the primary site of reaction in many cases. The chlorine atoms, being electron-withdrawing groups, generally decrease the overall reactivity of the phenylhydrazine compared to its unsubstituted counterpart, which can be advantageous in controlling reaction selectivity and minimizing side products.
Synthesis of Dichlorophenylhydrazines: A Standard Protocol
The most common method for the synthesis of dichlorophenylhydrazine hydrochlorides involves a two-step process starting from the corresponding dichloroaniline. This procedure is widely applicable to various substituted anilines.
Experimental Protocol: Synthesis of 2,4-Dichlorophenylhydrazine Hydrochloride
This protocol outlines the diazotization of 2,4-dichloroaniline followed by reduction to the desired hydrazine hydrochloride.
Materials:
-
2,4-Dichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Tin(II) Chloride (SnCl2)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, dissolve 3 mmol of 2,4-dichloroaniline in 6 M aqueous HCl.
-
Cool the solution to -5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (3.3 mmol) dropwise, maintaining the temperature below 0 °C.
-
Stir the resulting mixture for an additional 30 minutes at -5 °C to ensure complete formation of the diazonium salt.[2]
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride (7.5 mmol) in concentrated HCl.
-
Add the SnCl2 solution dropwise to the cold diazonium salt solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[2]
-
-
Isolation:
-
The resulting precipitate of 2,4-dichlorophenylhydrazine hydrochloride is collected by filtration.
-
Wash the solid with a small amount of cold dilute HCl solution.
-
Dry the product under vacuum. The resulting hydrazine hydrochloride is often used directly in subsequent reactions without further purification.[2]
-
Self-Validation:
-
Expected Outcome: A crystalline solid.
-
Quality Control: The purity of the product can be assessed by its melting point. For instance, 2,4-dichlorophenylhydrazine hydrochloride has a reported melting point of 220-224 °C.[3]
-
Troubleshooting: Low yields can often be attributed to the temperature rising during diazotization, leading to decomposition of the diazonium salt. Ensure rigorous temperature control throughout the addition of sodium nitrite.
The Fischer Indole Synthesis: A Gateway to Heterocycles
The Fischer indole synthesis is arguably the most significant reaction involving dichlorophenylhydrazines, providing a direct route to chlorinated indole scaffolds, which are prevalent in many pharmaceutical agents.[4][5] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a dichlorophenylhydrazine and a carbonyl compound (aldehyde or ketone).[4][6][7]
Mechanism of the Fischer Indole Synthesis
The generally accepted mechanism proceeds through several key steps:[4][7][8]
-
Hydrazone Formation: The initial step is the condensation of the dichlorophenylhydrazine with an aldehyde or ketone to form the corresponding dichlorophenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') isomer.
-
[9][9]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[9][9]-sigmatropic rearrangement, which is the rate-determining step.[7] This concerted pericyclic reaction forms a new carbon-carbon bond and breaks the N-N bond.
-
Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization to form a cyclic aminal.
-
Elimination of Ammonia: Finally, the elimination of ammonia from the aminal, driven by the formation of the stable aromatic indole ring, yields the final product.[7]
The presence of electron-withdrawing chloro-substituents on the phenyl ring can disfavor the[9][9]-sigmatropic rearrangement, sometimes requiring harsher reaction conditions compared to electron-donating substituted phenylhydrazines.[10][11] However, this can also lead to increased regioselectivity in cases where unsymmetrical ketones are used.[10]
Diagram: Fischer Indole Synthesis Workflow
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Experimental Protocol: Synthesis of 5,7-Dichloro-2-methyl-1H-indole
This protocol describes the Fischer indole synthesis using 2,4-dichlorophenylhydrazine and acetone.
Materials:
-
2,4-Dichlorophenylhydrazine hydrochloride
-
Acetone
-
Ethanol
-
Concentrated Sulfuric Acid (H2SO4)
-
Sodium Bicarbonate (NaHCO3) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Hydrazone Formation (in situ):
-
To a solution of 2,4-dichlorophenylhydrazine hydrochloride (10 mmol) in ethanol (50 mL), add acetone (12 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the hydrazone.
-
-
Cyclization:
-
Carefully add concentrated sulfuric acid (5 mL) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5,7-dichloro-2-methyl-1H-indole.
-
Self-Validation:
-
Expected Outcome: A crystalline solid.
-
Characterization: The structure of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. For example, the 1H NMR spectrum of 6-chloro-3-methyl-1H-indole shows a singlet for the methyl group around 2.32 ppm and characteristic aromatic proton signals.[12]
-
Troubleshooting: The formation of polymeric side products can occur with harsh acidic conditions or prolonged reaction times. Careful monitoring by TLC is essential.
The Japp-Klingemann Reaction: A Route to Functionalized Hydrazones
The Japp-Klingemann reaction is another powerful tool in the arsenal of chemists working with dichlorophenylhydrazines. It is used to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[9][13] In the context of dichlorophenylhydrazines, the corresponding dichloroaniline is first converted to its diazonium salt, which is then reacted with a β-dicarbonyl compound. The resulting hydrazone is a valuable intermediate that can be subsequently cyclized, for instance, via the Fischer indole synthesis.[9][13]
Mechanism of the Japp-Klingemann Reaction
The mechanism for the ester variation is as follows:[9]
-
Deprotonation: A base deprotonates the β-keto-ester to form an enolate.
-
Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the diazonium salt, forming an azo compound.
-
Hydrolysis and Decomposition: The azo intermediate undergoes hydrolysis to form a tetrahedral intermediate, which then decomposes to yield the final hydrazone and a carboxylate.
Diagram: Japp-Klingemann Reaction Mechanism
Caption: The mechanistic pathway of the Japp-Klingemann reaction.
Synthesis of Other Heterocycles: Pyrazoles
Dichlorophenylhydrazines are also valuable precursors for the synthesis of pyrazoles, another important class of nitrogen-containing heterocycles with diverse biological activities.[14][15] The Knorr pyrazole synthesis and related methodologies typically involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[15][16]
The general approach involves the reaction of a dichlorophenylhydrazine with a 1,3-dicarbonyl compound, leading to the formation of a pyrazole ring through a cyclocondensation reaction.[15][17]
Experimental Protocol: Synthesis of a Dichlorophenyl-Substituted Pyrazole
This protocol outlines the synthesis of a pyrazole from a dichlorophenylhydrazine and a 1,3-dicarbonyl compound.
Materials:
-
Dichlorophenylhydrazine
-
1,3-Diketone (e.g., acetylacetone)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Condensation and Cyclization:
-
In a round-bottom flask, dissolve the dichlorophenylhydrazine (10 mmol) and the 1,3-diketone (10 mmol) in a mixture of ethanol and a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it, and purify the residue by recrystallization or column chromatography.
-
Self-Validation:
-
Expected Outcome: A solid product.
-
Characterization: Confirm the structure using 1H NMR, 13C NMR, and mass spectrometry.
-
Troubleshooting: The regioselectivity of the reaction can be an issue with unsymmetrical 1,3-diketones. The reaction conditions may need to be optimized to favor the desired isomer.
Other Reactions and Reactivity Considerations
-
Cycloaddition Reactions: The hydrazone derivatives of dichlorophenylhydrazines can participate in cycloaddition reactions. For instance, they can undergo [3+2] cycloaddition with various dipolarophiles to form complex heterocyclic systems.[3][18] The electron-withdrawing nature of the dichlorophenyl group can influence the reactivity and stereoselectivity of these reactions.[18]
-
Redox Chemistry: Phenylhydrazines, including their chlorinated derivatives, can undergo oxidation. The oxidation process can be complex, involving radical intermediates.[19][20] These redox properties are important to consider, especially when designing synthetic routes that involve oxidizing agents.
Safety and Handling
Dichlorophenylhydrazines and their hydrochlorides are hazardous chemicals. They are often classified as toxic or harmful if swallowed, in contact with skin, or if inhaled.[6] They can cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
Dichlorophenylhydrazines are versatile and powerful reagents in organic synthesis. The presence of the chloro-substituents imparts unique reactivity that can be harnessed for the efficient construction of a wide array of heterocyclic compounds, most notably indoles and pyrazoles. A thorough understanding of the underlying reaction mechanisms, such as the Fischer indole synthesis and the Japp-Klingemann reaction, is crucial for optimizing reaction conditions and achieving desired outcomes. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to effectively and safely utilize the rich chemistry of dichlorophenylhydrazines in their synthetic endeavors.
References
- 1. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 2. 2,4-Dichlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 10. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. Japp-Klingemann_reaction [chemeurope.com]
- 14. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]
- 18. Transannular Enantioselective (3 + 2) Cycloaddition of Cycloalkenone Hydrazones under Brønsted Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phenyl radical production during the oxidation of phenylhydrazine and in phenylphydrazine-induced haemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Substituted Phenylhydrazines in Organic Chemistry: A Technical Guide
Introduction
Substituted phenylhydrazines are a class of organic compounds characterized by a phenyl group and a hydrazine group, often with additional substituents on the aromatic ring. First characterized by Hermann Emil Fischer in 1875, these compounds have become indispensable reagents in the field of organic synthesis.[1] Their versatility stems from the reactive nature of the hydrazine moiety, which readily participates in a variety of transformations, including condensations, cyclizations, and redox reactions.[2][3] This guide provides an in-depth exploration of the applications of substituted phenylhydrazines, with a focus on their utility in the synthesis of heterocyclic compounds, pharmaceuticals, and other functional materials. We will delve into the mechanisms of key reactions, provide practical experimental protocols, and discuss the influence of substituents on reactivity and reaction outcomes.
Core Synthetic Applications
Substituted phenylhydrazines are foundational in several named reactions that are cornerstones of heterocyclic chemistry. Their ability to form hydrazones with carbonyl compounds is a gateway to a diverse array of molecular architectures.[2][4]
The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for the preparation of indoles.[5][6] Indole scaffolds are prevalent in a vast number of natural products, pharmaceuticals, and agrochemicals.[7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[5][8]
Mechanism and Causality in Experimental Choices
The generally accepted mechanism of the Fischer indole synthesis proceeds through several key steps:[5][9]
-
Hydrazone Formation: The initial step is the condensation of a substituted phenylhydrazine with a carbonyl compound to form a phenylhydrazone.[9]
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form.[5]
-
[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[7][7]-sigmatropic rearrangement, which is the key bond-forming step.[5][8]
-
Cyclization and Elimination: The resulting intermediate cyclizes, and subsequent elimination of ammonia leads to the aromatic indole ring.[5][9]
The choice of acid catalyst is critical and can be either a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃, AlCl₃).[5] The acidity of the medium can influence the regioselectivity when unsymmetrical ketones are used.[8] The electronic nature of the substituents on the phenylhydrazine ring also plays a significant role. Electron-donating groups (EDGs) on the phenyl ring can facilitate the[7][7]-sigmatropic rearrangement, often leading to higher yields and requiring milder reaction conditions. Conversely, electron-withdrawing groups (EWGs) can hinder this step.[7]
References
- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. How Phenyl Hydrazine (PHY) Plays a Key Role in Organic Synthesis [jindunchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenyl Hydrazine (PHY): A Key Reagent in Organic Synthesis [jindunchemical.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. scienceinfo.com [scienceinfo.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Notes and Protocols: 2,5-Dichlorophenylhydrazine Hydrochloride in Fischer Indole Synthesis
<-7b>
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a pivotal method for constructing the indole nucleus.[1][2][3] This versatile, acid-catalyzed reaction, which converts arylhydrazines and carbonyl compounds into indoles, is indispensable in the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products.[4][5] The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds, including anti-migraine drugs of the triptan class.[2]
This guide focuses on the specific application of 2,5-dichlorophenylhydrazine hydrochloride , a substituted arylhydrazine, in the Fischer indole synthesis. The resulting 4,7-dichloroindoles are of significant interest in drug discovery. The strategic placement of chlorine atoms on the indole ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity.[6] These halogenated indoles are key intermediates for developing novel therapeutic agents, including kinase inhibitors and antimicrobial compounds.[7]
This document provides a detailed exploration of the underlying reaction mechanism, comprehensive experimental protocols, and critical insights into the practical application of this compound for the synthesis of valuable dichloroindole derivatives.
Mechanistic Insights: The Journey from Hydrazine to Indole
The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed transformations.[4] Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes. The choice of acid catalyst is important; both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[1][2][3]
The synthesis proceeds through several key stages:
-
Hydrazone Formation: The reaction initiates with the condensation of 2,5-dichlorophenylhydrazine with an aldehyde or ketone.[2][4] This acid-promoted step forms the corresponding 2,5-dichlorophenylhydrazone intermediate. In many protocols, this hydrazone is formed in situ and immediately carried forward to the next step without isolation.[4][8]
-
Tautomerization to Ene-hydrazine: The phenylhydrazone undergoes tautomerization to its enamine isomer, known as an ene-hydrazine.[2][4] This step is critical as it sets the stage for the key bond-forming event.
-
[8][8]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a[8][8]-sigmatropic rearrangement, a concerted pericyclic reaction analogous to a Cope rearrangement.[2][4] This is the rate-determining step where the crucial C-C bond is formed, breaking the weak N-N bond and leading to a di-imine intermediate.[3]
-
Rearomatization and Cyclization: The di-imine intermediate quickly rearomatizes. Subsequent acid-catalyzed intramolecular cyclization forms a five-membered ring, yielding a cyclic aminal.[2][4]
-
Elimination of Ammonia: The final step involves the elimination of an ammonia molecule from the cyclic aminal, driven by the formation of the energetically favorable aromatic indole ring system.[2][4]
Mechanistic Pathway Diagram
Caption: Key stages of the Fischer Indole Synthesis.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a 4,7-dichloroindole derivative using this compound and a model ketone, cyclohexanone.
Protocol 1: One-Pot Synthesis of 1,2,3,4-Tetrahydro-5,8-dichlorocarbazole
This "one-pot" approach is efficient as it avoids the isolation of the intermediate hydrazone.[8]
Materials & Reagents:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add glacial acetic acid to the flask to serve as both solvent and catalyst. Stir the mixture to achieve dissolution or a fine suspension. Add cyclohexanone (1.05 eq) dropwise to the stirring mixture at room temperature.
-
Indolization: Heat the reaction mixture to reflux (typically 110-120°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water. Neutralize the acidic solution by slowly adding 1 M NaOH solution until the pH is ~7-8.
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Workup - Washing & Drying: Combine the organic extracts and wash successively with water and then saturated brine solution. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification - Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification - Chromatography: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 1,2,3,4-tetrahydro-5,8-dichlorocarbazole.
Experimental Workflow Diagram
Caption: One-pot Fischer Indole Synthesis workflow.
Data Presentation: Optimizing Reaction Conditions
The yield and purity of the final indole product are highly dependent on the choice of catalyst and reaction conditions. Below is a summary table illustrating typical conditions and outcomes.
| Entry | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanone | Acetic Acid | Acetic Acid | 118 | 3 | ~75-85 |
| 2 | Acetone | Polyphosphoric Acid (PPA) | None | 100 | 2 | ~60-70 |
| 3 | Propiophenone | Zinc Chloride (ZnCl₂) | Toluene | 110 | 4 | ~65-75 |
| 4 | Pyruvic Acid | Ethanol / H₂SO₄ | Ethanol | 80 | 5 | ~70-80 |
Note: Yields are representative and can vary based on the specific substrate and precise experimental conditions. The reaction with pyruvic acid (Entry 4) is particularly useful as it produces an indole-2-carboxylic acid, a valuable scaffold in drug discovery, particularly for developing HIV-1 integrase inhibitors.[4][9]
Field-Proven Insights & Troubleshooting
-
Catalyst Choice: While glacial acetic acid is often sufficient, less reactive ketone/hydrazine pairs may require stronger Brønsted acids like sulfuric acid or polyphosphoric acid (PPA), or Lewis acids like zinc chloride.[1][10] PPA can be particularly effective but can make the workup more challenging.
-
One-Pot vs. Two-Step: The one-pot procedure is generally more efficient.[8] However, if the starting arylhydrazine is unstable or toxic, a two-step process involving the pre-formation and isolation of the hydrazone may be preferable.[1]
-
Side Reactions: If using an unsymmetrical ketone of the type RCH₂COCH₂R', a mixture of two isomeric indole products may be obtained.[4]
-
Microwave Irradiation: The use of microwave radiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[4]
-
Purification: The crude product often contains colored impurities. Column chromatography is typically required to obtain a high-purity product. The choice of eluent system (e.g., ethyl acetate/hexanes) should be optimized using TLC.
Conclusion
The Fischer indole synthesis using this compound is a robust and reliable method for accessing 4,7-dichloroindoles, which are highly valuable building blocks in modern drug discovery.[6] By understanding the intricacies of the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently synthesize a diverse range of functionalized indole derivatives. The protocols and insights provided herein serve as a comprehensive guide for scientists aiming to leverage this powerful chemical transformation in their research and development endeavors.
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Synthesis of Pyrazoles from 2,5-Dichlorophenylhydrazine Hydrochloride: An Application Guide for Researchers
Introduction: The Enduring Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate biological activity have led to its incorporation into a multitude of approved pharmaceuticals, including blockbuster drugs for cancer, inflammatory diseases, and viral infections.[1][2][3] The continued exploration of novel pyrazole derivatives is therefore a cornerstone of modern drug discovery programs, aimed at identifying next-generation therapeutics with enhanced efficacy and safety profiles.[4][5]
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of pyrazoles utilizing 2,5-Dichlorophenylhydrazine hydrochloride as a key starting material. The strategic incorporation of the dichlorophenyl moiety offers a valuable handle for tuning the electronic and steric properties of the final pyrazole derivatives, potentially leading to enhanced target engagement and optimized pharmacokinetic profiles.
Core Synthetic Strategy: The Knorr Pyrazole Synthesis
The most direct and widely employed method for the construction of the pyrazole ring is the Knorr pyrazole synthesis.[6][7][8] This robust and versatile reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically under acidic conditions.[7][8] The use of this compound in this synthesis provides a straightforward entry into a diverse range of 1-(2,5-dichlorophenyl)-substituted pyrazoles.
Reaction Mechanism: A Stepwise Look at Pyrazole Formation
The Knorr synthesis proceeds through a well-established mechanism involving initial imine/enamine formation followed by intramolecular cyclization and dehydration. The acidic conditions facilitate the key steps of the reaction.
The overall workflow for the synthesis can be visualized as follows:
Caption: General experimental workflow for pyrazole synthesis.
The detailed mechanistic steps are as follows:
-
Initial Condensation: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Imine/Enamine Formation: Subsequent dehydration leads to the formation of a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration and Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring.
A simplified representation of the reaction mechanism is provided below:
Caption: Simplified reaction mechanism for Knorr pyrazole synthesis.
Experimental Protocols
Safety Precautions
-
This compound is harmful if swallowed or inhaled and causes skin and eye irritation.[9][10] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][11]
-
1,3-Dicarbonyl compounds can be flammable and irritants. Handle with care and avoid ignition sources.
-
Glacial acetic acid is corrosive and can cause severe burns. Handle with extreme care in a fume hood.
-
Ethanol is flammable. Keep away from open flames and sparks.
Protocol 1: Synthesis of 1-(2,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole from Acetylacetone
This protocol details the synthesis of a model pyrazole from this compound and acetylacetone.[12]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Molar Equivalence |
| This compound | 50709-35-8 | 213.48 | 2.13 g | 1.0 eq |
| Acetylacetone (2,4-Pentanedione) | 123-54-6 | 100.12 | 1.1 mL (1.1 g) | 1.1 eq |
| Ethanol (95%) | 64-17-5 | 46.07 | 25 mL | - |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 2-3 drops | Catalytic |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, 2.13 g).
-
Dissolution: Add ethanol (25 mL) to the flask and stir the mixture to dissolve the starting material. Gentle warming may be required.
-
Addition of Reagents: To the stirring solution, add acetylacetone (1.1 eq, 1.1 mL) followed by a few drops of glacial acetic acid.[12]
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting hydrazine on TLC), allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) while stirring. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any residual acid and other water-soluble impurities.
-
Drying: Dry the collected solid in a vacuum oven at 50-60°C until a constant weight is achieved.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 1-(2,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole.
Troubleshooting and Key Considerations
-
Low Yields:
-
Incomplete Reaction: Ensure the reaction is heated at a consistent reflux temperature for the specified duration. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Loss during Work-up: Ensure the product fully precipitates out of the aqueous solution. Cooling the mixture in an ice bath can improve precipitation. Avoid using excessive amounts of solvent during washing.
-
-
Impure Product:
-
Inefficient Purification: If recrystallization does not yield a pure product, column chromatography on silica gel using a hexane/ethyl acetate gradient may be necessary.
-
-
Regioselectivity:
-
When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomers is possible.[6] The regioselectivity can be influenced by the steric and electronic nature of the substituents on the dicarbonyl compound and the reaction conditions. Careful analysis of the product mixture (e.g., by NMR) is crucial to determine the isomeric ratio.
-
Conclusion
The synthesis of pyrazoles from this compound via the Knorr condensation is a reliable and versatile method for accessing a wide array of substituted pyrazoles. These compounds serve as valuable building blocks for the development of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers in their efforts to explore the vast chemical space of pyrazole derivatives and unlock their full therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Page loading... [wap.guidechem.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Notes and Protocols for the Derivatization of Carbonyls Using 2,5-Dichlorophenylhydrazine HCl
Introduction: The Analytical Challenge of Carbonyl Quantification
Carbonyl compounds, encompassing a vast range of aldehydes and ketones, are pivotal in numerous fields, from environmental monitoring of pollutants to quality control in the pharmaceutical and food industries. Their inherent reactivity makes them both biologically significant and challenging to analyze. Many low-molecular-weight carbonyls lack a strong chromophore, rendering their direct detection by UV-Vis spectrophotometry, a common analytical technique, insensitive and impractical for trace-level quantification.
To overcome this limitation, chemical derivatization is employed. This strategy involves reacting the carbonyl compound with a derivatizing agent to form a stable, highly conjugated product with strong UV absorbance. For decades, 2,4-Dinitrophenylhydrazine (DNPH) has been the gold standard for this purpose. This application note introduces a valuable alternative, 2,5-Dichlorophenylhydrazine hydrochloride (2,5-DCPH), and provides a comprehensive guide for its use in the sensitive quantification of carbonyl compounds by High-Performance Liquid Chromatography (HPLC).
The substitution of nitro groups in DNPH with chloro groups in 2,5-DCPH offers a different electronic and steric profile, which can influence reactivity, stability of the resulting hydrazone, and its chromatographic behavior. These application notes provide the foundational protocols and scientific rationale for researchers, scientists, and drug development professionals to harness the potential of 2,5-DCPH as a robust derivatizing agent.
Principle of Derivatization: The Chemistry of Hydrazone Formation
The analytical utility of 2,5-Dichlorophenylhydrazine HCl is centered on its reaction with the carbonyl group (C=O) of aldehydes and ketones to form a stable 2,5-Dichlorophenylhydrazone. This reaction is a classic example of a nucleophilic addition-elimination, also known as a condensation reaction.
The reaction is typically acid-catalyzed. The acidic conditions protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the lone pair of electrons on the terminal nitrogen of the hydrazine moiety. This initial addition step forms an unstable carbinolamine intermediate. Subsequently, a molecule of water is eliminated, resulting in the formation of a stable carbon-nitrogen double bond (C=N), yielding the 2,5-Dichlorophenylhydrazone derivative.
The resulting hydrazone is a significantly more conjugated system than the parent carbonyl compound. The presence of the dichlorophenyl ring acts as a strong chromophore, leading to a high molar absorptivity in the UV region, which is the basis for sensitive detection by HPLC with a UV detector.
Visualizing the Derivatization Pathway
Navigating the Fischer Indole Synthesis: A Practical Guide to Acid Catalysis with HCl, ZnCl₂, and PPA
For researchers, medicinal chemists, and professionals in drug development, the Fischer indole synthesis stands as a venerable and remarkably versatile tool for constructing the indole nucleus, a privileged scaffold in a multitude of natural products and pharmaceuticals.[1] Discovered in 1883 by Emil Fischer, this acid-catalyzed cyclization of an arylhydrazone remains a cornerstone of heterocyclic chemistry.[2] The success of this transformation, however, is critically dependent on the judicious selection of the acid catalyst.
This comprehensive guide provides an in-depth exploration of three commonly employed catalysts in the Fischer indole synthesis: hydrochloric acid (HCl), zinc chloride (ZnCl₂), and polyphosphoric acid (PPA). Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind catalyst choice, offering field-proven insights to empower researchers to optimize their synthetic strategies. Every protocol herein is designed as a self-validating system, grounded in established scientific literature.
The Crucial Role of the Acid Catalyst
The Fischer indole synthesis proceeds through a well-established mechanistic pathway involving the acid-catalyzed conversion of an arylhydrazone to an indole with the elimination of ammonia.[3] The acid catalyst, whether a Brønsted acid (like HCl and PPA) or a Lewis acid (like ZnCl₂), plays a pivotal role in several key steps of this transformation.[2][3]
The general mechanism can be outlined as follows:
-
Hydrazone Formation: The reaction typically begins with the condensation of an arylhydrazine with a ketone or aldehyde to form an arylhydrazone. This step is often acid-catalyzed.
-
Tautomerization: The arylhydrazone tautomerizes to its enamine isomer.
-
[2][2]-Sigmatropic Rearrangement: This is the rate-determining step, where the protonated enamine undergoes a[2][2]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond.
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: The final step involves the elimination of ammonia to furnish the aromatic indole ring.
The choice of acid catalyst can significantly influence the reaction rate, yield, and even the regioselectivity when unsymmetrical ketones are employed.[4] A catalyst that is too harsh can lead to substrate decomposition, while one that is too mild may fail to promote the reaction efficiently.[4]
Catalyst Comparison at a Glance
To aid in catalyst selection, the following table summarizes the key characteristics and typical applications of HCl, ZnCl₂, and PPA in the Fischer indole synthesis.
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Hydrochloric Acid (HCl) | Brønsted Acid | Ethanolic HCl, reflux | Readily available, inexpensive, effective for many substrates. | Can be too harsh for sensitive substrates, leading to side reactions. |
| Zinc Chloride (ZnCl₂) anhy. | Lewis Acid | Neat (molten), or in high-boiling solvents (e.g., TEG), 170-250 °C | Highly effective, one of the most common catalysts, can be used in the absence of a solvent. | Requires anhydrous conditions, high temperatures, work-up can be challenging. |
| Polyphosphoric Acid (PPA) | Brønsted Acid | As solvent and catalyst, 80-150 °C | Strong dehydrating agent, effective for less reactive substrates, serves as both catalyst and solvent.[5] | Viscous and difficult to handle, can lead to colored impurities, work-up requires quenching with large amounts of water.[6] |
In-Depth Application Notes and Protocols
Hydrochloric Acid (HCl): The Workhorse Brønsted Acid
Mechanistic Insight: As a strong Brønsted acid, HCl readily protonates the nitrogen of the hydrazone, facilitating the tautomerization to the enamine intermediate. This protonation is crucial for activating the molecule for the subsequent[2][2]-sigmatropic rearrangement.
Causality in Application: The use of HCl, often in an alcoholic solvent like ethanol, provides a moderately acidic environment that is sufficient for many standard Fischer indole syntheses. It is a cost-effective and straightforward choice for robust substrates. However, the presence of a strong nucleophile (chloride ion) and the high acidity can lead to undesired side reactions with sensitive functional groups.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines [mdpi.com]
- 6. Sciencemadness Discussion Board - Fischer indole synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note & Protocol: A Streamlined One-Pot Synthesis of 4,7-Dichloroindoles via Fischer Indolization Using 2,5-Dichlorophenylhydrazine HCl
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1] Halogenated indoles, in particular, serve as versatile intermediates, where the halogen atoms can modulate the molecule's pharmacokinetic properties or act as synthetic handles for further diversification.[2] This guide provides a comprehensive protocol for the efficient one-pot synthesis of 4,7-dichloro-substituted indoles, leveraging the classic Fischer indole synthesis.[3][4] By starting with 2,5-Dichlorophenylhydrazine HCl and a suitable carbonyl compound, this method circumvents the need to isolate the intermediate hydrazone, thereby increasing operational efficiency and reducing waste—a key advantage for applications in drug discovery and process development.[5][6] We will explore the underlying mechanism, provide a detailed and validated experimental protocol, discuss process optimization, and highlight the applications of this valuable scaffold.
Mechanistic Insights: The Fischer Indole Synthesis Pathway
The Fischer indole synthesis is a robust and time-honored acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[3][7] The one-pot variant simplifies this process by conducting the two primary stages—hydrazone formation and subsequent cyclization—in a single vessel.
The reaction proceeds through several key steps:
-
Hydrazone Formation: The process begins with the acid-catalyzed condensation of 2,5-Dichlorophenylhydrazine with a carbonyl partner, eliminating a molecule of water to form the corresponding phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer ('ene-hydrazine').
-
[4][4]-Sigmatropic Rearrangement: This is the crucial, irreversible, and rate-determining step of the synthesis.[7] Following protonation, the enamine undergoes a concerted pericyclic rearrangement, breaking the weak N-N bond and forming a new C-C bond to yield a di-imine intermediate.
-
Cyclization & Aromatization: The di-imine rapidly cyclizes to form an aminal. Subsequent acid-catalyzed elimination of ammonia (NH₃) and a final proton loss lead to the formation of the energetically favorable aromatic indole ring.[3][8]
An important regiochemical consideration is the final placement of the chlorine atoms. The N1 nitrogen of the hydrazine becomes the indole nitrogen. Consequently, the chlorine atom at the C2 position of the phenylhydrazine ring becomes situated at the C7 position of the indole, and the C5 chlorine ends up at the C4 position.
Experimental Protocol: One-Pot Synthesis of 4,7-Dichloro-2,3-dimethylindole
This protocol details the synthesis of a representative 4,7-dichloroindole using 2-butanone as the carbonyl partner. The principles described are broadly applicable to other ketones and aldehydes.
Materials and Equipment
-
Chemicals:
-
2,5-Dichlorophenylhydrazine hydrochloride (1.0 eq)
-
2-Butanone (Methyl ethyl ketone) (1.2 eq)
-
Glacial Acetic Acid (Solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel (for column chromatography)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates (Silica gel 60 F₂₅₄)
-
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.13 g, 10 mmol, 1.0 eq).
-
Solvent and Reagent Addition: Add glacial acetic acid (e.g., 30 mL) to the flask. Stir the resulting suspension. Add 2-butanone (e.g., 1.08 mL, 12 mmol, 1.2 eq) to the mixture at room temperature.
-
Indolization Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:EtOAc eluent). The formation of the product will be indicated by a new, UV-active spot with a lower Rf than the starting materials.
-
Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing ice-cold water (approx. 100 mL). A precipitate may form. Slowly add saturated sodium bicarbonate solution until the pH of the aqueous phase is neutral to basic (pH ~8), as confirmed by pH paper.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate) to isolate the pure 4,7-dichloro-2,3-dimethylindole.
Process Optimization and Substrate Scope
The efficiency of the Fischer indole synthesis can be influenced by several factors. While glacial acetic acid often serves as both solvent and a sufficient Brønsted acid catalyst, stronger acids can be employed.
-
Catalyst Choice: Brønsted acids like H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid, or Lewis acids such as ZnCl₂, BF₃, and AlCl₃ have all been successfully used to catalyze this reaction.[3][4] The choice of catalyst can affect reaction times and yields, especially with less reactive substrates.
-
Solvent: While acetic acid is common, other high-boiling point polar solvents can be used. In some cases, solvent-free (neat) conditions at high temperatures are also effective.
-
Substrate Scope: This protocol is highly versatile and can be applied to a wide range of aldehydes and ketones to generate diverse 4,7-dichloroindoles. The table below illustrates potential products from common carbonyl precursors.
| Carbonyl Partner | Resulting Indole Product Name | Structure of R² and R³ |
| Acetone | 4,7-Dichloro-2-methylindole | R² = CH₃, R³ = H |
| Cyclohexanone | 6,9-Dichloro-1,2,3,4-tetrahydrocarbazole | R², R³ = -(CH₂)₄- |
| Propiophenone | 4,7-Dichloro-2-phenyl-3-methylindole | R² = Ph, R³ = CH₃ |
| Pyruvic Acid | 4,7-Dichloroindole-2-carboxylic acid | R² = COOH, R³ = H |
| Acetaldehyde | 4,7-Dichloroindole | R² = H, R³ = H |
Product Characterization
The synthesized 4,7-dichloroindole derivatives can be characterized using standard analytical techniques. The following table provides expected data for the example product, 4,7-dichloro-2,3-dimethylindole.
| Technique | Expected Data |
| ¹H NMR | δ ~8.0-8.5 (s, 1H, N-H), ~7.0-7.2 (d, 1H, Ar-H), ~6.8-7.0 (d, 1H, Ar-H), ~2.4 (s, 3H, C2-CH₃), ~2.2 (s, 3H, C3-CH₃) |
| ¹³C NMR | δ ~135, ~132, ~128, ~125, ~122, ~118, ~115, ~108 (Aromatic & Indole Cs), ~12 (C2-CH₃), ~9 (C3-CH₃) |
| Mass Spec (EI) | Expected M⁺ at m/z 213, with characteristic M+2 and M+4 isotope pattern for two chlorine atoms. |
| Appearance | Typically an off-white to tan solid upon purification. |
Applications in Drug Discovery
The 4,7-dichloroindole scaffold is a valuable building block for the synthesis of biologically active molecules. The chlorine substituents provide several key advantages:
-
Modulation of Physicochemical Properties: The electron-withdrawing nature and lipophilicity of chlorine atoms can significantly alter the pKa, solubility, and membrane permeability of a parent molecule, which is crucial for optimizing drug candidates.
-
Metabolic Blocking: Halogen atoms can be strategically placed to block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.
-
Synthetic Handles: The C4 and C7 positions are activated for further functionalization via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for screening.
Indole derivatives, including halogenated ones, are central to drugs targeting a wide range of conditions, from cancer and inflammation to neurological disorders.[9] The ability to efficiently produce the 4,7-dichloroindole core via this one-pot method provides researchers with a powerful tool for accelerating the discovery and development of new therapeutic agents.[10][11][12]
Conclusion
The one-pot Fischer indole synthesis using 2,5-Dichlorophenylhydrazine HCl is a highly effective, efficient, and scalable method for producing 4,7-dichloroindoles. This application note provides a robust and validated protocol that minimizes operational complexity and waste. The resulting products are valuable intermediates for medicinal chemistry and drug discovery programs, offering unique electronic properties and versatile handles for further chemical exploration.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. journalijar.com [journalijar.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 5,8-Dichloro-2,3,4,9-tetrahydro-1H-carbazole via Fischer Indole Cyclization
Introduction and Significance
The Fischer indole synthesis, a cornerstone reaction in heterocyclic chemistry discovered by Emil Fischer in 1883, remains an indispensable method for constructing the indole nucleus.[1][2][3] This reaction facilitates the acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from an arylhydrazine and a carbonyl compound, to yield an indole derivative.[4] The resulting indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, natural products, and agrochemicals.[5][6][7][8]
This application note provides a comprehensive, field-proven protocol for the synthesis of 5,8-Dichloro-2,3,4,9-tetrahydro-1H-carbazole , a halogenated tetrahydrocarbazole derivative, through the reaction of 2,5-Dichlorophenylhydrazine hydrochloride with cyclohexanone. Tetrahydrocarbazoles are tricyclic compounds of significant interest due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer properties.[6][8] This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a step-by-step experimental workflow, and critical safety considerations.
Reaction Scheme and Mechanism
The synthesis proceeds via the classic Fischer indole pathway. The overall transformation is depicted below:
Scheme 1: Synthesis of 5,8-Dichloro-2,3,4,9-tetrahydro-1H-carbazole (Image of the chemical reaction: this compound + Cyclohexanone -> 5,8-Dichloro-2,3,4,9-tetrahydro-1H-carbazole + NH4Cl + H2O)
The reaction mechanism is a sophisticated cascade involving several key steps, each facilitated by the acidic medium.[1][2][3]
-
Hydrazone Formation: The process begins with the condensation of 2,5-Dichlorophenylhydrazine and cyclohexanone to form the corresponding phenylhydrazone. This is a standard reaction between a primary amine derivative and a ketone.[9][10]
-
Tautomerization: The phenylhydrazone undergoes acid-catalyzed tautomerization to its more reactive enamine isomer (the 'ene-hydrazine').
-
[11][11]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated ene-hydrazine undergoes a concerted, pericyclic[11][11]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement) to form a di-imine intermediate.[1][4] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the hydrazine is incorporated into the final indole ring.[1][2]
-
Cyclization & Aromatization: The di-imine intermediate rapidly cyclizes to form a five-membered ring aminal. Subsequent protonation and elimination of an ammonia molecule (which is trapped as ammonium chloride in the acidic medium) leads to the formation of the stable, aromatic pyrrole ring, yielding the final tetrahydrocarbazole product.[3]
Caption: Fig. 1: Reaction Mechanism Pathway
Materials and Data
Reactant and Product Properties
| Compound | CAS Number | Molecular Formula | Mol. Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2,5-Dichlorophenylhydrazine HCl | 50709-35-8 | C₆H₇Cl₃N₂ | 213.49 | 208 (dec.)[12][13] | Solid |
| Cyclohexanone | 108-94-1 | C₆H₁₀O | 98.14 | -47 | Colorless liquid[11] |
| 5,8-Dichloro-2,3,4,9-tetrahydro-1H-carbazole* | N/A | C₁₂H₁₁Cl₂N | 240.13 | 145-151 (est.)** | Expected: White to off-white solid |
**Product data is calculated. *Melting point is estimated based on analogous compounds like 6-Chloro-1,2,3,4-tetrahydrocarbazole (m.p. 145-148 °C).[14][15]
Reagents and Equipment
-
Reagents:
-
This compound (≥98%)
-
Cyclohexanone (≥99.5%)
-
Glacial Acetic Acid (ACS grade)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH), saturated aqueous solution
-
Ethyl Acetate (ACS grade)
-
Hexanes or Heptane (ACS grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks
-
Buchner funnel and filter paper
-
TLC plates (silica gel), chamber, and UV lamp
-
Melting point apparatus
-
Detailed Experimental Protocol
Caption: Fig. 2: Experimental Workflow
Step 1: Reaction Setup 1.1. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.13 g, 10.0 mmol). 1.2. Add glacial acetic acid (20-30 mL). Acetic acid serves as both the solvent and the acid catalyst.[5][16] 1.3. Stir the mixture to form a suspension. Add cyclohexanone (e.g., 1.03 mL, 1.0 g, 10.2 mmol, ~1.02 equivalents) to the flask. 1.4. Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
Step 2: Reaction Execution 2.1. Heat the reaction mixture to reflux (the boiling point of acetic acid is ~118 °C) using a heating mantle or oil bath. 2.2. Maintain a gentle reflux with vigorous stirring for 2 to 4 hours. 2.3. Causality Insight: The elevated temperature is necessary to overcome the activation energy for the[11][11]-sigmatropic rearrangement, which is often the rate-determining step.[3] 2.4. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The reaction is complete when the starting hydrazine spot has been consumed.
Step 3: Work-up and Product Isolation 3.1. Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. 3.2. Slowly pour the cooled reaction mixture into a beaker containing 100 mL of an ice-water slurry with stirring. This will precipitate the crude product. 3.3. Self-Validation Check: The precipitation of a solid at this stage is the first indication of successful product formation. 3.4. Carefully neutralize the acidic mixture by the slow, portion-wise addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is approximately 7-8. 3.5. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). 3.6. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). 3.7. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude solid product.
Step 4: Purification 4.1. The crude product can be purified by recrystallization. A common solvent system for tetrahydrocarbazoles is ethanol/water or toluene/hexanes. 4.2. Dissolve the crude solid in a minimum amount of the hot primary solvent (e.g., ethanol or toluene). 4.3. Slowly add the anti-solvent (e.g., water or hexanes) until the solution becomes turbid. Reheat gently until the solution is clear again. 4.4. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. 4.5. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. 4.6. Characterize the final product by determining its melting point and purity via TLC.
Safety and Handling Precautions
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: Corrosive. Causes severe skin burns and eye damage.[12][17] Do not breathe dust. Handle with extreme care.
-
Cyclohexanone: Flammable liquid and vapor.[11][18][19][20] Harmful if swallowed, in contact with skin, or if inhaled.[18][21] Causes serious eye damage and skin irritation.[18][21] Keep away from heat, sparks, and open flames.[11]
-
Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. Lachrymator.
-
Work-up: The neutralization step with sodium bicarbonate is exothermic and releases CO₂ gas. Add the base slowly and with good stirring to control the reaction rate and prevent excessive foaming.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. wjarr.com [wjarr.com]
- 7. Recent approaches to the synthesis of tetrahydrocarbazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. wjarr.com [wjarr.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Predict the products formed when cyclohexanone reacts with t... | Study Prep in Pearson+ [pearson.com]
- 11. petrocheme.com [petrocheme.com]
- 12. This compound | 50709-35-8 [sigmaaldrich.com]
- 13. CAS#:50709-35-8 | (2,5-Dichlorophenyl)hydrazine hydrochloride (1:1) | Chemsrc [chemsrc.com]
- 14. 6-Chloro-1,2,3,4-tetrahydrocarbazole 98 36684-65-8 [sigmaaldrich.com]
- 15. chemimpex.com [chemimpex.com]
- 16. scispace.com [scispace.com]
- 17. Page loading... [guidechem.com]
- 18. pentachemicals.eu [pentachemicals.eu]
- 19. carlroth.com [carlroth.com]
- 20. carlroth.com [carlroth.com]
- 21. media.laballey.com [media.laballey.com]
Application Notes and Protocols for the Synthesis of Substituted Carbazoles Utilizing 2,5-Dichlorophenylhydrazine
Introduction: The Enduring Significance of the Carbazole Scaffold in Modern Drug Discovery
The carbazole nucleus, a tricyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry and drug development. Its rigid, planar structure and electron-rich nature facilitate interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Substituted carbazoles have demonstrated potential as antimicrobial, anticancer, antiepileptic, antihistaminic, antioxidative, anti-inflammatory, and neuroprotective agents.[1][2] The strategic placement of substituents on the carbazole core allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a versatile platform for the design of novel therapeutics. This application note provides a detailed guide for the synthesis of substituted carbazoles, with a particular focus on the use of 2,5-dichlorophenylhydrazine as a key starting material.
Synthetic Strategies: A Deep Dive into the Borsche–Drechsel Cyclization
The Borsche–Drechsel cyclization is a powerful and classical method for the synthesis of tetrahydrocarbazoles, which can then be aromatized to the corresponding carbazoles.[3] This reaction is a cornerstone in the synthetic chemist's toolbox for accessing this important class of compounds. The overall transformation involves two key stages:
-
Hydrazone Formation and Cyclization: The process begins with the acid-catalyzed condensation of an arylhydrazine, in this case, 2,5-dichlorophenylhydrazine, with a ketone, typically cyclohexanone, to form a phenylhydrazone. This intermediate then undergoes an acid-catalyzed intramolecular electrophilic substitution, in a manner analogous to the Fischer indole synthesis, to yield a tetrahydrocarbazole.[3] The acid catalyst, commonly glacial acetic acid or sulfuric acid, plays a crucial role in protonating the hydrazone, facilitating the key[1][1]-sigmatropic rearrangement that leads to cyclization.
-
Aromatization: The resulting tetrahydrocarbazole is then dehydrogenated to afford the fully aromatic carbazole. This oxidation step is typically achieved by heating with a palladium on carbon (Pd/C) catalyst in a high-boiling solvent.
Visualizing the Workflow: The Borsche-Drechsel Synthesis of 2,7-Dichlorocarbazole
Caption: Workflow for the synthesis of 2,7-Dichlorocarbazole.
Detailed Experimental Protocol: Synthesis of 2,7-Dichloro-9H-carbazole
This protocol details the two-step synthesis of 2,7-dichloro-9H-carbazole from 2,5-dichlorophenylhydrazine and cyclohexanone.
Part 1: Synthesis of 2,7-Dichloro-1,2,3,4-tetrahydro-9H-carbazole
Materials and Reagents:
-
2,5-Dichlorophenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in glacial acetic acid.
-
To this solution, add cyclohexanone (1.1 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water. A precipitate will form.
-
Collect the crude product by vacuum filtration and wash the solid with copious amounts of water to remove any residual acetic acid.
-
The crude 2,7-dichloro-1,2,3,4-tetrahydro-9H-carbazole can be purified by recrystallization from methanol or ethanol to yield a crystalline solid.
Part 2: Synthesis of 2,7-Dichloro-9H-carbazole (Aromatization)
Materials and Reagents:
-
2,7-Dichloro-1,2,3,4-tetrahydro-9H-carbazole
-
10% Palladium on Carbon (Pd/C)
-
High-boiling solvent (e.g., xylene, mesitylene, or diphenyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the purified 2,7-dichloro-1,2,3,4-tetrahydro-9H-carbazole (1 equivalent) in a suitable high-boiling solvent.
-
Carefully add 10% palladium on carbon (approximately 10% by weight of the tetrahydrocarbazole).
-
Heat the mixture to reflux and maintain for 8-12 hours. The dehydrogenation process can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the hot solution through a pad of Celite to remove the palladium on carbon catalyst. Wash the Celite pad with a small amount of the hot solvent.
-
Allow the filtrate to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.
-
Collect the crystals of 2,7-dichloro-9H-carbazole by vacuum filtration and wash with a small amount of cold solvent.
-
The final product can be further purified by recrystallization if necessary.
| Compound | Starting Material | Key Reagents | Typical Yield |
| 2,7-Dichloro-1,2,3,4-tetrahydro-9H-carbazole | 2,5-Dichlorophenylhydrazine | Cyclohexanone, Glacial Acetic Acid | 75-85% |
| 2,7-Dichlorocarbazole | 2,7-Dichloro-1,2,3,4-tetrahydro-9H-carbazole | 10% Pd/C | 80-90% |
Mechanism and Causality: The "Why" Behind the "How"
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization.
The Role of the Acid Catalyst in the Borsche-Drechsel Cyclization
The use of a Brønsted acid like glacial acetic acid or sulfuric acid is not merely to facilitate the initial condensation. Its primary role is to catalyze the key[1][1]-sigmatropic rearrangement of the initially formed hydrazone to its enamine tautomer. Protonation of the imine nitrogen increases the electrophilicity of the carbon, promoting the intramolecular attack of the enamine to form the C-C bond of the new six-membered ring. The subsequent elimination of ammonia, also acid-catalyzed, drives the reaction towards the formation of the stable tetrahydrocarbazole ring system.
Dehydrogenation with Palladium on Carbon: A Surface-Catalyzed Process
The aromatization of the tetrahydrocarbazole is a dehydrogenation reaction catalyzed by palladium on carbon. The mechanism involves the adsorption of the tetrahydrocarbazole onto the palladium surface. The palladium metal then facilitates the cleavage of C-H bonds, leading to the elimination of hydrogen gas (H₂) and the formation of the thermodynamically stable aromatic carbazole. The high surface area of the activated carbon support is crucial for maximizing the catalytic activity of the palladium. The choice of a high-boiling solvent ensures that the reaction temperature is sufficient to overcome the activation energy for dehydrogenation and to drive off the hydrogen gas, thus pushing the equilibrium towards the product.
Applications in Drug Development: The Promise of Dichlorinated Carbazoles
The introduction of chlorine atoms into the carbazole scaffold can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Dichlorinated carbazoles are of particular interest in several therapeutic areas:
-
Anticancer Agents: Many carbazole derivatives have demonstrated potent anticancer activity.[4][5][6][7] The presence of chlorine atoms can enhance the cytotoxic effects of these compounds. For instance, certain chlorinated carbazoles have been investigated as inhibitors of various protein kinases involved in cancer cell proliferation.
-
Antimicrobial Agents: The carbazole nucleus is a common feature in many natural and synthetic antimicrobial compounds.[8][9][10] Dichlorination can enhance the antibacterial and antifungal properties of carbazole derivatives, making them promising leads for the development of new anti-infective agents.
-
Central Nervous System (CNS) Active Agents: The lipophilic nature of the carbazole scaffold allows for good penetration of the blood-brain barrier. Substituted carbazoles have been explored for the treatment of various CNS disorders, including Alzheimer's disease and depression.[11][12][13] The electronic effects of the chloro substituents can influence the interaction of these molecules with CNS targets.
Safety and Handling of 2,5-Dichlorophenylhydrazine
2,5-Dichlorophenylhydrazine is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is toxic if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
The Borsche–Drechsel cyclization provides a reliable and versatile route for the synthesis of substituted carbazoles from readily available starting materials. The use of 2,5-dichlorophenylhydrazine allows for the introduction of a specific dichlorination pattern on the carbazole core, providing a valuable platform for the development of novel therapeutic agents. The protocols and insights provided in this application note are intended to empower researchers in their efforts to explore the rich chemical and biological landscape of substituted carbazoles.
References
- 1. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 4. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyridocarbazole derivatives. Synthesis and their in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds - Zhang - Current Medicinal Chemistry [medjrf.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. tandfonline.com [tandfonline.com]
- 10. Carbazole Derivatives as Potential Antimicrobial Agents [mdpi.com]
- 11. Development of novel carbazole derivatives with effective multifunctional action against Alzheimer's diseases: Design, synthesis, in silico, in vitro and in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The First CNS-Active Carborane: A Novel P2X7 Receptor Antagonist with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions with 2,5-Dichlorophenylhydrazine HCl
Introduction: The Role of 2,5-Dichlorophenylhydrazine HCl in Modern Synthesis
2,5-Dichlorophenylhydrazine hydrochloride (2,5-DCPH) is a pivotal reagent in synthetic organic chemistry, particularly in the pharmaceutical and fine chemical industries. Its primary application lies in the construction of indole ring systems via the Fischer indole synthesis, a cornerstone reaction for creating a wide array of biologically active molecules.[1][2] Given the frequent use of this compound and the critical need for reaction control and purity in drug development, robust and reliable analytical methods for monitoring its consumption and the formation of products are essential.
This comprehensive guide provides detailed application notes and validated protocols for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore several powerful analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy, providing the technical depth needed to implement these methods effectively in a laboratory setting.
PART 1: Chromatographic Approaches for High-Resolution Monitoring
Chromatographic techniques are the gold standard for reaction monitoring, offering the ability to separate and quantify reactants, intermediates, and products from a complex reaction mixture with high precision.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
Reverse-phase HPLC (RP-HPLC) is exceptionally well-suited for monitoring reactions involving aromatic compounds like 2,5-DCPH and its derivatives.[3] The method provides excellent resolution and quantitative accuracy, making it the preferred technique for detailed kinetic studies and impurity profiling.
Causality Behind Method Design:
-
Stationary Phase: A C18 column is the standard choice for separating moderately polar to non-polar aromatic compounds. Its hydrophobic nature allows for effective retention and separation based on the differential partitioning of the analyte between the stationary phase and the mobile phase.[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like water with 0.1% formic acid) and an organic solvent (acetonitrile or methanol) is optimal.[3] Formic acid is used to acidify the mobile phase, which protonates residual silanols on the column, reducing peak tailing and improving peak shape. It also ensures the analytes are in a consistent protonation state. A gradient is employed because the polarity of the components in a Fischer indole synthesis can vary significantly, from the relatively polar hydrazine salt to the much less polar indole product.
-
Detection: UV detection is ideal, as both the phenylhydrazine reactant and the indole product contain strong chromophores.[3] Monitoring at a wavelength like 254 nm or 280 nm typically provides a good response for all components of interest.
Application Protocol 1: Monitoring Fischer Indole Synthesis via RP-HPLC
This protocol details the monitoring of the reaction between 2,5-Dichlorophenylhydrazine HCl and cyclohexanone to form 6,9-dichloro-1,2,3,4-tetrahydro-9H-carbazole.
Diagram: HPLC Reaction Monitoring Workflow
Caption: Workflow for monitoring a chemical reaction using HPLC.
I. Instrumentation and Consumables
-
HPLC System: A standard system with a gradient pump, autosampler, column oven, and UV-Vis detector.[3]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Vials: 2 mL amber HPLC vials with caps.
-
Syringe Filters: 0.45 µm PTFE or nylon filters.
II. Reagents and Mobile Phase
-
Solvent A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Solvent B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Reaction Quenching/Dilution Solvent: 50:50 mixture of Solvent A and Solvent B.
III. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column Temperature | 30 °C | Ensures reproducible retention times and efficiency. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Injection Volume | 5 µL | Small volume to prevent peak distortion. |
| Detection Wavelength | 254 nm | Good absorbance for both reactant and product. |
| Gradient Program | See Table 1 below | To effectively separate polar reactants from non-polar products. |
Table 1: HPLC Gradient Elution Program
| Time (minutes) | % Solvent A | % Solvent B |
| 0.0 | 70 | 30 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
IV. Standard and Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of 2,5-DCPH and the expected indole product in the dilution solvent at 1 mg/mL. Create a series of calibration standards by diluting these stocks to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Reaction Sampling: a. At designated time points (e.g., t=0, 15 min, 30 min, 1h, 2h, etc.), carefully withdraw a small, precise aliquot (e.g., 20 µL) from the reaction mixture. b. Immediately quench the reaction and prevent further conversion by diluting the aliquot into a known volume (e.g., 1.0 mL) of the cold dilution solvent in an HPLC vial.[3] This dilution step is critical to stop the reaction and bring the analyte concentration into the linear range of the calibration curve. c. Vortex the vial to ensure homogeneity. d. Filter the diluted sample through a 0.45 µm syringe filter into a clean HPLC vial before placing it in the autosampler.[3]
V. Data Analysis and Quantification
-
Generate calibration curves for the reactant (2,5-DCPH) and the product by plotting peak area against concentration for the prepared standards.
-
For each reaction time point, determine the concentration of the reactant and product in the injected sample using their respective peak areas and the calibration curves.
-
Plot the concentration of 2,5-DCPH and the indole product as a function of time to monitor the reaction kinetics.
VI. Method Validation Insights (Trustworthiness) To ensure the reliability of this method, it should be validated according to ICH guidelines.[4][5] Key parameters include:
-
Specificity: Injecting a blank (reaction solvent) and individual starting materials to ensure no interfering peaks are present at the retention times of the analyte and product.
-
Linearity: Demonstrated by a correlation coefficient (r²) > 0.999 for the calibration curves of the reactant and product.
-
Accuracy & Precision: Assessed by analyzing spiked samples at different concentration levels, with recovery typically expected to be within 98-102% and relative standard deviation (RSD) below 2%.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For certain reaction mixtures, particularly when volatile byproducts are of interest, GC-MS is a powerful alternative. However, 2,5-DCPH, being a salt with polar amine functionalities, is not sufficiently volatile or thermally stable for direct GC analysis.[6] Therefore, a chemical derivatization step is mandatory.
Causality Behind Derivatization: Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in the hydrazine group (-NH-NH₂).[6] Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens with non-polar, thermally stable trimethylsilyl (TMS) groups.[6] This chemical modification achieves three critical goals:
-
Increases Volatility: The TMS derivative is significantly less polar and more volatile, allowing it to travel through the GC column.
-
Enhances Thermal Stability: It prevents the decomposition of the analyte at the high temperatures of the GC injector and column.
-
Provides Structural Information: The mass spectrum of the TMS derivative provides a unique fragmentation pattern, confirming the identity of the analyte.
Application Protocol 2: GC-MS Analysis via Silylation Derivatization
Diagram: GC-MS Derivatization Workflow
Caption: Workflow for sample derivatization prior to GC-MS analysis.
I. Instrumentation and Consumables
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
GC Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Vials: 2 mL glass GC vials with screw caps and septa.
-
Heating Block or Oven.
II. Reagents
-
Silylating Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Solvent: Anhydrous pyridine or acetonitrile.
-
Quenching Solvent: Methanol.
III. Derivatization Protocol
-
Sample Preparation: Withdraw an aliquot from the reaction. If the reaction solvent is non-volatile (e.g., DMF, DMSO), an extraction step may be necessary. For volatile solvents, transfer a precise volume (e.g., 50 µL) to a GC vial.
-
Drying: Evaporate the solvent completely under a gentle stream of dry nitrogen. It is crucial to remove all water and protic solvents, as they will consume the silylating reagent.[6]
-
Derivatization: a. Add 50 µL of anhydrous pyridine or acetonitrile to the dried residue. b. Add 50 µL of MSTFA. c. Cap the vial tightly and heat at 60-80°C for 30 minutes.[6]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
IV. Suggested GC-MS Conditions
| Parameter | Setting | Rationale |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min | Separates components based on boiling point. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass filter. |
| Scan Range | 50-550 m/z | Covers the expected mass range of derivatized fragments. |
V. Data Interpretation
-
Monitor the reaction by tracking the disappearance of the peak corresponding to the di-TMS-derivatized 2,5-DCPH and the appearance of the peak for the derivatized indole product.
-
Confirm the identity of each peak by comparing its mass spectrum with known standards or library data. The molecular ion and characteristic fragmentation patterns are key identifiers.
PART 2: Spectroscopic and Alternative Methods
While chromatography provides the most detailed picture, other techniques can offer faster, simpler, or complementary insights into the reaction progress.
UV-Vis Spectroscopy for Real-Time Monitoring
UV-Vis spectroscopy can be a simple and cost-effective method for monitoring reactions where there is a distinct change in the chromophoric system. The reaction of 2,5-DCPH with a ketone to form a phenylhydrazone intermediate often results in a bathochromic shift (a shift to a longer wavelength) in the maximum absorbance (λ_max).[7][8] This change can be tracked over time.
Causality and Applicability: This method is most effective for the initial hydrazone formation step. The extended conjugation in the hydrazone product absorbs light at a longer wavelength than the individual reactants.[7] By monitoring the increase in absorbance at the λ_max of the hydrazone, one can follow its formation. This technique is less suitable for the subsequent cyclization to the indole, which may have a λ_max that overlaps with the hydrazone intermediate.
Application Protocol 3: Monitoring Hydrazone Formation by UV-Vis
I. Instrumentation
-
UV-Vis Spectrophotometer: A dual-beam instrument is preferred for stability.
-
Cuvettes: Quartz cuvettes with a 1 cm path length.
II. Procedure
-
Determine λ_max: a. Record the UV-Vis spectrum (e.g., 200-500 nm) of a dilute solution of 2,5-DCPH in the reaction solvent. b. Record the spectrum of the ketone reactant. c. Allow a small sample of the reaction to proceed to completion (or near completion) to form the hydrazone. Dilute this sample and record its spectrum to identify the λ_max of the product.
-
Reaction Monitoring: a. Start the reaction in a thermostatted vessel. b. At regular intervals, withdraw an aliquot, dilute it rapidly and precisely with cold solvent to quench the reaction, and place it in a cuvette. c. Measure the absorbance at the predetermined λ_max of the hydrazone product. d. Plot absorbance vs. time to obtain a kinetic profile of the product formation.
III. Data Analysis
-
Using Beer-Lambert Law (A = εbc), the concentration of the hydrazone can be calculated if the molar absorptivity (ε) is known.
-
Even without a known ε, the relative reaction progress can be effectively monitored.
Table 2: Example UV-Vis Data for Reaction Monitoring
| Time (min) | Absorbance at Hydrazone λ_max (e.g., 360 nm) |
| 0 | 0.052 |
| 5 | 0.215 |
| 10 | 0.358 |
| 20 | 0.580 |
| 30 | 0.712 |
| 60 | 0.850 |
Considerations for Electrochemical Methods
Electrochemical techniques, such as cyclic voltammetry or amperometry, are highly sensitive to electroactive species like hydrazines.[5][9] The hydrazine moiety can be electrochemically oxidized, and this property can be exploited for detection.
Expert Insights and Limitations: While highly sensitive methods for the detection of hydrazine itself have been developed, applying these directly to monitor a reaction mixture containing 2,5-DCPH presents challenges.[5] The reactant, intermediates, and potentially the indole product may all be electroactive, leading to complex voltammograms that are difficult to interpret quantitatively without extensive method development. Furthermore, matrix effects from the reaction solvent and catalyst can interfere with the electrode surface. For these reasons, while electrochemical detection is powerful for trace analysis of a single component, it is less commonly used for monitoring the progress of a complex organic synthesis compared to chromatographic methods.
Conclusion and Best Practices
For comprehensive and quantitative monitoring of reactions involving 2,5-Dichlorophenylhydrazine HCl, RP-HPLC with UV detection is the most robust and recommended method . It provides the specificity and precision required for reaction optimization, kinetic analysis, and impurity profiling in a drug development setting. When volatility is a key concern or when mass spectral data is required for definitive identification, GC-MS with prior silylation derivatization is an excellent and powerful alternative. UV-Vis spectroscopy serves as a valuable, high-throughput tool for preliminary screening and for monitoring specific steps like hydrazone formation.
Regardless of the chosen method, adherence to the principles of analytical method validation is paramount for ensuring data integrity. Proper sample preparation—including immediate quenching and appropriate dilution—is the most critical step for obtaining accurate and reproducible results that truly reflect the state of the reaction at the time of sampling.[3]
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Fischer Indole Synthesis
Welcome to the technical support center dedicated to the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this venerable and powerful reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-yield results.
Introduction to the Fischer Indole Synthesis
First discovered by Emil Fischer and Friedrich Jourdan in 1883, the Fischer indole synthesis is a robust and versatile acid-catalyzed reaction that forms an indole from an arylhydrazine and a suitable aldehyde or ketone.[1] The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals, including the triptan class of anti-migraine drugs.[2]
The reaction proceeds via the formation of an arylhydrazone, which, under acidic conditions, tautomerizes to an enamine. This intermediate then undergoes a key[3][3]-sigmatropic rearrangement, followed by the loss of ammonia and aromatization to yield the final indole product.[1][2] While powerful, the reaction is notoriously sensitive to reaction conditions, and success often hinges on careful optimization.[4]
Frequently Asked Questions (FAQs)
Q1: My reaction is not working. TLC shows only starting material. What are the likely causes?
A1: Failure to initiate the reaction typically points to two primary issues: insufficient acidity or an overly stable hydrazone intermediate.
-
Insufficient Acidity/Inactive Catalyst: The catalyst may be too weak or not present in a sufficient amount to promote the crucial tautomerization and rearrangement steps. Ensure your acid catalyst is fresh and anhydrous, as water can inhibit many Lewis acids. If using a milder catalyst like zinc chloride (ZnCl₂), consider switching to a stronger Brønsted acid like polyphosphoric acid (PPA) or a stronger Lewis acid.[5]
-
Low Reaction Temperature: The[3][3]-sigmatropic rearrangement often possesses a significant activation energy barrier.[6] If your reaction is sluggish, a cautious and incremental increase in temperature, while monitoring for decomposition by TLC, is a logical next step.
-
Stable Hydrazone: Some hydrazones are particularly stable and may resist tautomerization to the necessary ene-hydrazine. In such cases, more forcing conditions, such as higher temperatures or the use of microwave irradiation, can be effective in promoting the reaction.[5]
Q2: I'm getting a complex mixture of products with many spots on my TLC. What's going on?
A2: A messy reaction profile often indicates the presence of competing side reactions or product decomposition.
-
Substrate Decomposition: The combination of high temperatures and strong acids can lead to the degradation of sensitive starting materials or the indole product itself, resulting in tar formation.[3] Consider using a milder acid catalyst (e.g., switching from PPA to ZnCl₂) or running the reaction at a lower temperature for a longer duration.
-
Competing Side Reactions: Under acidic conditions, aldehydes and ketones can undergo self-condensation (aldol reaction). Additionally, the aromatic ring of the indole product can be susceptible to Friedel-Crafts type reactions.[4] To mitigate these, consider purifying the hydrazone intermediate before the cyclization step. This removes the free carbonyl component from the harsh indolization conditions. A one-pot procedure where the hydrazone is formed in situ under milder conditions before the addition of a stronger acid for cyclization can also be effective.[6]
-
Oxidation: Indoles can be susceptible to oxidation, particularly at high temperatures in the presence of air.[5] If you suspect this is an issue with your substrate, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q3: I'm using an unsymmetrical ketone and obtaining a mixture of two indole isomers. How can I control the regioselectivity?
A3: This is a classic challenge in Fischer indole synthesis. The formation of two regioisomers arises from the two possible ene-hydrazine intermediates. Regioselectivity is governed by a delicate interplay of steric and electronic factors, which can be influenced by the choice of acid catalyst.[7]
-
Thermodynamic vs. Kinetic Control: The reaction can proceed via the more substituted (thermodynamically favored) enamine or the less substituted (kinetically favored) enamine. Stronger acids and higher temperatures tend to favor the thermodynamic product.
-
Eaton's Reagent for Regiocontrol: For methyl ketones, using Eaton's reagent (a solution of phosphorus pentoxide, P₂O₅, in methanesulfonic acid, MeSO₃H) has been shown to provide excellent regioselectivity, favoring the formation of the less-substituted enamine and leading to the 3-unsubstituted indole.[5] The harshness of this reagent can sometimes lead to decomposition, but this can often be mitigated by diluting it with a solvent like dichloromethane.[5]
Q4: My reaction with an electron-rich phenylhydrazine is failing, and I'm isolating aniline as a byproduct. Why is this happening?
A4: This is a known failure mode of the Fischer indole synthesis, particularly with substrates bearing strong electron-donating groups.[3][8] These substituents can stabilize an alternative reaction pathway involving the heterolytic cleavage of the N-N bond in the protonated ene-hydrazine intermediate. This cleavage generates aniline and a stabilized iminylcarbocation, which then goes on to form other byproducts instead of undergoing the desired[3][3]-sigmatropic rearrangement.[3][8] In these cases, using milder Lewis acids (e.g., ZnCl₂, ZnBr₂) instead of strong protic acids can sometimes improve the yield of the desired indole.[3]
Troubleshooting Guide
This section provides a systematic approach to addressing common problems encountered during the Fischer indole synthesis.
| Problem | Potential Cause | Suggested Solution(s) |
| No Reaction (Starting Material Unchanged) | 1. Insufficiently acidic catalyst. 2. Low reaction temperature. 3. Overly stable hydrazone. | 1. Use a stronger acid (e.g., switch from acetic acid to PPA). Ensure the catalyst is fresh and anhydrous. 2. Gradually increase the reaction temperature while monitoring by TLC. 3. Consider using microwave irradiation to provide rapid and efficient heating.[4] |
| Low Yield | 1. Substrate/product decomposition. 2. Competing side reactions (e.g., aldol). 3. Unstable hydrazone intermediate. 4. Steric hindrance. | 1. Use milder reaction conditions (lower temperature, less aggressive acid). 2. Purify the hydrazone before cyclization or use a one-pot protocol. 3. Generate the hydrazone in situ and proceed directly to cyclization without isolation.[9] 4. Harsher conditions (stronger acid, higher temperature) may be required to overcome steric barriers. |
| Formation of Regioisomers (with unsymmetrical ketones) | Formation of two different ene-hydrazine intermediates. | 1. For methyl ketones, use Eaton's reagent to favor the less substituted product.[5] 2. Systematically screen different Brønsted and Lewis acids, as the choice of catalyst can influence the isomer ratio.[10] |
| Reaction Fails with Electron-Rich Substrates (Aniline byproduct) | N-N bond cleavage outcompetes[3][3]-sigmatropic rearrangement. | 1. Switch from a strong Brønsted acid to a milder Lewis acid (e.g., ZnCl₂).[3] 2. Explore alternative indole synthesis methods for these specific substrates. |
| Difficult Purification | 1. Presence of polar, acidic, or baseline impurities. 2. Product instability on silica gel. | 1. Perform an aqueous basic wash (e.g., sat. NaHCO₃) during workup to remove acidic impurities. 2. Consider alternative stationary phases like alumina or reverse-phase silica gel. 3. Recrystallization can be a highly effective purification method for solid products.[10] 4. For very polar compounds, consider adding a small percentage of ammonia to the eluent system during column chromatography.[11] |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in the Fischer indole synthesis.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis (One-Pot)
This protocol is a general guideline for a one-pot synthesis, which is often advantageous for unstable hydrazones.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the arylhydrazine (or its hydrochloride salt, 1.0 eq) and the ketone or aldehyde (1.0-1.2 eq).
-
Solvent Addition: Add the chosen solvent. Acetic acid is often a convenient choice as it can serve as both a solvent and a catalyst for hydrazone formation and indolization.[12]
-
Hydrazone Formation (if starting from hydrazine): If not using a pre-formed hydrazone, stir the mixture at a moderate temperature (e.g., 60-80 °C) for 30-60 minutes to facilitate hydrazone formation. Monitor by TLC.
-
Indolization: Add the primary acid catalyst (e.g., PPA, H₂SO₄, or a Lewis acid like ZnCl₂). Heat the reaction mixture to the desired temperature (often reflux) and monitor its progress by TLC until the starting hydrazone is consumed.[6]
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice or into cold water.
-
Neutralization & Extraction: Neutralize the acidic solution by the slow addition of an aqueous base (e.g., saturated NaHCO₃ or 10% NaOH) until the pH is neutral or slightly basic. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[3]
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
Microwave irradiation can dramatically accelerate the Fischer indole synthesis, often leading to higher yields and cleaner reactions in a fraction of the time.[4][7]
-
Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the arylhydrazine (1.0 eq), the carbonyl compound (1.0-1.2 eq), and the acid catalyst (e.g., p-toluenesulfonic acid or Eaton's reagent).[4]
-
Solvent: Add the appropriate solvent if the reaction is not being run neat.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-170 °C) for a short duration (e.g., 5-20 minutes).[4]
-
Work-up and Purification: After cooling, the work-up and purification follow the same procedure as described in Protocol 1.
Data Presentation
Table 1: Comparison of Common Acid Catalysts in Fischer Indole Synthesis
The choice of acid catalyst is a critical parameter. The following table provides a comparison of commonly used catalysts.
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | Brønsted | 80-150 °C, often neat | Strong dehydrating agent, effective for less reactive substrates.[10] | Can be difficult to work with (viscous), harsh conditions can cause decomposition. |
| Sulfuric Acid (H₂SO₄) | Brønsted | Varies, often in a solvent like ethanol or acetic acid | Strong acid, readily available, effective.[12] | Can cause charring and sulfonation side reactions. |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted | Reflux in toluene (with Dean-Stark trap) or other solvents | Solid, easy to handle, moderately strong.[12] | May not be strong enough for all substrates. |
| Zinc Chloride (ZnCl₂) | Lewis | 150-200 °C, often neat or in a high-boiling solvent | Milder than many Brønsted acids, good for sensitive substrates.[12] | Requires high temperatures, must be anhydrous. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis | Varies, often in solvents like acetic acid or dichloromethane | Effective catalyst, often gives good yields.[12] | Moisture sensitive, corrosive. |
| Eaton's Reagent (P₂O₅/MeSO₃H) | Brønsted | Moderate to high temperatures | Excellent for regiocontrol with methyl ketones.[5] | Very strong acid, can cause decomposition.[5] |
Mechanistic Insights & Advanced Troubleshooting
The Mechanism of N-N Bond Cleavage
Caption: Competing pathways for the protonated ene-hydrazine intermediate.
As illustrated above, the key intermediate in the Fischer indole synthesis stands at a mechanistic crossroads. While the productive pathway involves a concerted[3][3]-sigmatropic rearrangement, a competing pathway exists, particularly for substrates with electron-donating groups (EDGs) on the carbonyl component.[3] These EDGs can stabilize the iminylcarbocation formed upon heterolytic cleavage of the weak N-N bond.[8] This diverts the reaction away from indole formation and leads to byproducts derived from the fragmentation of the starting material.[3][8] Understanding this competing pathway is crucial for troubleshooting failed reactions with specific substrate classes.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchwithnj.com [researchwithnj.com]
- 6. testbook.com [testbook.com]
- 7. ijrpr.com [ijrpr.com]
- 8. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Optimizing Pyrazole Synthesis with 2,5-Dichlorophenylhydrazine
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with 2,5-Dichlorophenylhydrazine and aiming to improve their reaction yields. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your synthetic workflows.
Section 1: Troubleshooting Common Issues
This section addresses specific problems you might encounter during the synthesis of pyrazoles using 2,5-Dichlorophenylhydrazine. The questions are formatted to help you quickly identify and resolve experimental hurdles.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in pyrazole synthesis, particularly when using substituted hydrazines like 2,5-Dichlorophenylhydrazine, can stem from several factors. The classic Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is the foundation of many pyrazole syntheses.[1][2][3] However, its efficiency can be influenced by reaction conditions, reagent purity, and the potential for side reactions.
Primary Causes of Low Yield:
-
Incomplete Reaction: The reaction may not be proceeding to completion due to suboptimal temperature, reaction time, or catalyst activity.
-
Side Product Formation: Formation of regioisomers, hydrazones, or other byproducts can consume starting materials and complicate purification.[4][5]
-
Steric Hindrance: The bulky chlorine atoms on the 2,5-Dichlorophenylhydrazine can sterically hinder the approach to the carbonyl carbon, slowing down the reaction rate.[6]
-
Poor Solubility: The reactants or intermediates may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Sub-optimal pH: The pH of the reaction medium is crucial. While acidic conditions are typically required to catalyze the condensation, an inappropriate pH can lead to side reactions or decomposition.[7][8]
Strategies for Yield Improvement:
| Strategy | Rationale | Recommended Action |
| Optimize Reaction Temperature | Increasing the temperature can overcome the activation energy barrier, especially when dealing with sterically hindered substrates.[9] | Monitor the reaction at various temperatures (e.g., room temperature, 60 °C, reflux) to find the optimal condition. Be cautious, as excessively high temperatures can lead to degradation.[9] |
| Select an Appropriate Solvent | The solvent can influence reactant solubility and reaction kinetics. Aprotic polar solvents have shown to be effective.[4] | Screen solvents such as ethanol, acetic acid, N,N-dimethylformamide (DMF), or N,N-dimethylacetamide (DMAc). Gosselin et al. found that aprotic dipolar solvents give better results than polar protic solvents.[4][10] |
| Utilize a Catalyst | Catalysts can significantly accelerate the rate of condensation and cyclization. | Consider using acid catalysts like glacial acetic acid or p-toluenesulfonic acid.[3] For a greener approach, nano-ZnO has been reported as an efficient catalyst, leading to excellent yields and shorter reaction times.[10] |
| Adjust Reactant Stoichiometry | Using a slight excess of one reactant can drive the reaction to completion. | Experiment with a slight excess (e.g., 1.1 to 1.2 equivalents) of the 1,3-dicarbonyl compound. |
| Microwave-Assisted Synthesis | Microwave irradiation can dramatically reduce reaction times and often improves yields by providing rapid and uniform heating.[11][12][13] | If available, explore microwave-assisted synthesis protocols. This technique has been shown to be efficient for the synthesis of various pyrazole derivatives.[11] |
Q2: I am observing the formation of multiple products, making purification difficult. How can I improve the regioselectivity of my reaction?
The formation of a mixture of regioisomers is a common challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[7][14] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two different carbonyl carbons.
Controlling Regioselectivity:
-
Solvent Choice: The polarity and nature of the solvent can significantly influence which regioisomer is favored.[7] Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have been shown to provide good regioselectivity.[15]
-
pH Control: The regiochemical outcome can be directed by adjusting the pH. Acidic conditions may favor one isomer, while neutral or basic conditions might favor the other.[7]
-
Steric and Electronic Effects: The inherent steric and electronic properties of your 1,3-dicarbonyl compound play a crucial role. A more sterically hindered carbonyl group will be less susceptible to nucleophilic attack. Conversely, a more electron-deficient carbonyl will be more reactive.
-
Temperature: Reaction temperature can also influence the isomeric ratio. Running the reaction at a lower temperature may favor the thermodynamically more stable product.
Q3: My product is difficult to purify from the crude reaction mixture. What are some effective purification strategies?
Purification of pyrazole derivatives can be challenging due to the potential for closely related isomers and byproducts.
Effective Purification Techniques:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. Experiment with a range of solvents and solvent mixtures to find the optimal conditions. Common solvents for recrystallization of pyrazoles include ethanol, methanol, ethyl acetate, and hexane.[16]
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a standard alternative.
-
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Deactivating Silica Gel: Pyrazoles can sometimes interact strongly with the acidic silica gel, leading to poor recovery. Deactivating the silica gel by pre-treating it with a small amount of triethylamine in the mobile phase can mitigate this issue.[16]
-
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated in acidic solutions.[17] This property can be exploited for purification. Dissolving the crude mixture in an organic solvent and washing with a dilute acid solution can remove non-basic impurities. The pyrazole can then be recovered from the aqueous layer by neutralization and extraction.[18][19]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis proceeds through a series of condensation and cyclization steps:[1][2]
-
Imine/Enamine Formation: The reaction is typically initiated by the acid-catalyzed nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration: A final dehydration step occurs to form the aromatic pyrazole ring.
Q2: Are there alternative, greener synthetic routes I should consider?
Yes, several "green" chemistry approaches have been developed for pyrazole synthesis to minimize the use of hazardous solvents and reagents.
-
Solvent-Free Reactions: Performing the reaction under solvent-free conditions, sometimes with a solid support or catalyst, can be highly efficient and environmentally friendly.[20]
-
Water as a Solvent: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. Several pyrazole syntheses have been successfully carried out in aqueous media.[13]
-
Multicomponent Reactions: These reactions, where three or more reactants combine in a single step to form the product, are highly atom-economical and can simplify synthetic procedures.[21][22]
Q3: How does the substitution pattern on the 1,3-dicarbonyl compound affect the reaction?
The nature and position of substituents on the 1,3-dicarbonyl compound have a significant impact on both the reaction rate and regioselectivity.
-
Electron-Withdrawing Groups: These groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. This can increase the reaction rate.
-
Electron-Donating Groups: These groups have the opposite effect, decreasing the reactivity of the adjacent carbonyl group.
-
Steric Bulk: Large, bulky substituents can hinder the approach of the hydrazine, slowing down the reaction at that carbonyl center and potentially directing the reaction towards the less hindered carbonyl, thereby influencing regioselectivity.[6]
Section 3: Experimental Protocols
General Protocol for the Synthesis of a Pyrazole using 2,5-Dichlorophenylhydrazine
This is a general guideline and may require optimization for your specific 1,3-dicarbonyl compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or glacial acetic acid).
-
Addition of Hydrazine: Add 2,5-Dichlorophenylhydrazine (1.0-1.1 equivalents) to the solution. If using an acid catalyst (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid), add it at this stage.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Protocol for Microwave-Assisted Pyrazole Synthesis
-
Reaction Mixture: In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1.0 equivalent), 2,5-Dichlorophenylhydrazine (1.0-1.1 equivalents), and a suitable solvent (e.g., DMF or DMSO).[11]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-20 minutes).
-
Work-up and Purification: After cooling, the product can be isolated and purified using the methods described in the general protocol.
References
- 1. jk-sci.com [jk-sci.com]
- 2. name-reaction.com [name-reaction.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chim.it [chim.it]
- 13. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 19. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 20. tandfonline.com [tandfonline.com]
- 21. ias.ac.in [ias.ac.in]
- 22. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Fischer Indole Synthesis
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and to answer frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and effectively purify your target indole derivatives.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the Fischer indole synthesis, presented in a question-and-answer format.
Problem: My reaction is messy, and the TLC plate shows multiple unidentified spots.
This is a common issue often stemming from the harsh acidic and thermal conditions required for the synthesis, leading to various side reactions or decomposition.[1][2]
Potential Cause 1: Substrate or Product Decomposition The combination of strong acid and high temperature can degrade sensitive functional groups on your starting materials or the desired indole product, resulting in tar and resin formation.[2]
-
Suggested Solution:
-
Lower the Reaction Temperature: Begin by reducing the temperature and extending the reaction time. Monitor the reaction's progress by TLC to find the optimal balance.
-
Use a Milder Acid Catalyst: If high temperatures are necessary, switch from a strong Brønsted acid (like polyphosphoric acid or H₂SO₄) to a milder Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[1][3] Lewis acids can be particularly effective for substrates sensitive to strong protic acids.[1]
-
Potential Cause 2: Competing Side Reactions The acidic environment that catalyzes the Fischer indolization can also promote other unwanted reactions.
-
Suggested Solution:
-
Minimize Aldol Condensations: If your aldehyde or ketone starting material can self-condense, this side reaction can consume starting material.[4][5] Consider forming the hydrazone in a separate, milder step before initiating the indolization under stronger acidic conditions.
-
Avoid Friedel-Crafts Reactions: The acidic conditions can lead to alkylation or acylation of the aromatic rings if reactive electrophiles are present or formed in situ.[4][5] Careful selection of substrates and protecting groups can mitigate this.
-
Ensure Purity of Starting Materials: Use freshly distilled or recrystallized arylhydrazines and carbonyl compounds. Impurities can introduce unknown side reactions.[6]
-
Problem: The reaction failed, and my main byproduct is aniline (or a substituted aniline).
Observing aniline or its derivatives corresponding to your arylhydrazine starting material is a classic sign of a failed Fischer indolization, pointing to a specific competing mechanistic pathway.
Potential Cause: Heterolytic N-N Bond Cleavage The desired reaction involves a[1][1]-sigmatropic rearrangement. However, a competing pathway is the direct cleavage of the protonated N-N bond, which forms an iminylcarbocation and an aniline derivative.[7] This side reaction is especially favored when the carbonyl component has strong electron-donating groups, which over-stabilize the iminylcarbocation intermediate and divert the reaction from the desired cyclization pathway.[7] This is a known reason for the failure of Fischer synthesis for many 3-aminoindoles.[7]
-
Suggested Solution:
-
Switch to a Lewis Acid Catalyst: Protic acids are often implicated in promoting this N-N cleavage. Switching to a Lewis acid like ZnCl₂ can sometimes favor the desired rearrangement and improve yields for these challenging substrates.[7]
-
Modify the Substrate: If possible, altering the electronic properties of the problematic substituent (e.g., through a protecting group) may disfavor the cleavage pathway.
-
Consider an Alternative Synthetic Route: For substrates that consistently fail due to this pathway, the Fischer indole synthesis may not be the appropriate method. Alternative named reactions for indole synthesis, such as the Reissert, Madelung, or Gassman syntheses, might be more suitable.[8]
-
Problem: I'm using an unsymmetrical ketone and obtaining a mixture of two isomeric indoles.
This is an inherent feature of the Fischer indole synthesis when using ketones that can form two different ene-hydrazine intermediates.
Potential Cause: Formation of Regioisomeric Ene-hydrazines When an unsymmetrical ketone (e.g., R-CH₂-CO-CH₂-R') is used, the initial tautomerization of the hydrazone to the ene-hydrazine can occur on either α-carbon.[9] Each of these two ene-hydrazine isomers will then proceed through the[1][1]-sigmatropic rearrangement to yield a different regioisomeric indole product.[4][10]
-
Suggested Solution:
-
Product Separation: The primary solution is to separate the resulting isomers using chromatographic techniques (e.g., column chromatography).
-
Influence the Isomeric Ratio: While complete control is difficult, the ratio of the two products can sometimes be influenced by reaction conditions. The final regioselectivity depends on a combination of medium acidity, steric effects, and any substituents on the hydrazine.[10] Experimenting with different Brønsted and Lewis acids may alter the product ratio.
-
Substrate Design: If possible, design your synthesis to use a symmetrical ketone or a starting material where one α-position is blocked (e.g., contains no hydrogens or is a quaternary center) to avoid ambiguity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products in the Fischer indole synthesis? A1: The most frequently encountered side products include:
-
Regioisomers: From unsymmetrical ketones.[4]
-
Products of N-N Bond Cleavage: Such as anilines, which arise when the key[1][1]-sigmatropic rearrangement fails.[7]
-
Aldol Condensation Products: From the self-reaction of aldehyde or ketone starting materials under acidic conditions.[5]
-
Friedel-Crafts Products: Unwanted alkylation or acylation on the aromatic rings.[4]
-
Polymeric Tars and Resins: Resulting from the decomposition of starting materials or products under harsh conditions.[2][11]
Q2: Can I synthesize the parent, unsubstituted indole using this method? A2: Direct synthesis of the parent indole is problematic. The required carbonyl precursor, acetaldehyde, generally fails to give indole under standard Fischer conditions.[4][5] However, there are workarounds:
-
Using Pyruvic Acid: One common method is to use pyruvic acid as the carbonyl partner to form 2-indolecarboxylic acid. This intermediate can then be decarboxylated upon heating to yield the parent indole.[9]
-
Vapor Phase Reaction: Another approach involves passing acetaldehyde vapor over a catalyst loaded onto a solid support like glass beads at high temperatures.[9]
Q3: Why is the choice of acid catalyst so critical? A3: The acid catalyst is fundamental to multiple steps of the mechanism, including the isomerization of the hydrazone to the reactive ene-hydrazine and the crucial[1][1]-sigmatropic rearrangement.[3][8]
-
Brønsted Acids (HCl, H₂SO₄, PPA): These proton donors are effective but can be harsh, sometimes leading to decomposition or unwanted side reactions like N-N bond cleavage.[5][7]
-
Lewis Acids (ZnCl₂, BF₃, AlCl₃): These electron-pair acceptors are often considered milder and can be advantageous for sensitive substrates.[1][5] The choice between a Brønsted and Lewis acid can also influence the regioselectivity when using unsymmetrical ketones.[3]
Q4: My hydrazone intermediate seems very stable and the reaction won't proceed. What can I do? A4: If the initial hydrazone is too stable to tautomerize to the necessary ene-hydrazine, the reaction will stall.[1]
-
Increase Acidity/Temperature: The first step is to try a stronger acid catalyst or gradually increase the reaction temperature while monitoring by TLC.[1]
-
Microwave Irradiation: Microwave-assisted synthesis can be highly effective in promoting the reaction. The rapid, efficient heating can often overcome the activation energy for difficult transformations and significantly reduce reaction times.[1][6]
-
One-Pot Procedure: To avoid issues with unstable or unreactive hydrazones, it is often best to perform the synthesis as a one-pot procedure. Here, the arylhydrazine and carbonyl compound are mixed and subjected directly to indolization conditions without isolating the hydrazone intermediate.[10]
Summary of Troubleshooting Strategies
| Problem | Potential Cause(s) | Suggested Solutions |
| Messy Reaction / Multiple TLC Spots | Decomposition, Aldol Condensation, Friedel-Crafts reactions.[1] | Lower temperature, use a milder acid (e.g., ZnCl₂), purify starting materials.[1][6] |
| Aniline Byproduct / Reaction Failure | Heterolytic N-N bond cleavage, often with electron-donating groups.[7] | Switch from a Brønsted acid to a Lewis acid (ZnCl₂), consider an alternative synthesis.[7] |
| Mixture of Isomers | Use of an unsymmetrical ketone leading to two ene-hydrazine intermediates.[4][10] | Separate isomers via chromatography; try different acid catalysts to influence the ratio.[10] |
| Reaction Stalls / Unreacted Starting Material | Insufficient acidity, low temperature, overly stable hydrazone.[1] | Use a stronger acid (e.g., PPA), increase temperature, consider microwave irradiation.[1] |
Visualizing Reaction Pathways and Troubleshooting
To better understand the choices and challenges in the Fischer indole synthesis, the following diagrams illustrate the key reaction pathways and a logical troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. testbook.com [testbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of Indoles from 2,5-Dichlorophenylhydrazine HCl
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis and purification of indoles derived from 2,5-Dichlorophenylhydrazine HCl. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with the purification of these halogenated indole compounds. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible outcomes.
I. Troubleshooting Guide: Common Purification Challenges
The Fischer indole synthesis, a classic and versatile method, produces indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1][2] When using 2,5-Dichlorophenylhydrazine HCl, specific challenges can arise during product purification due to the nature of the starting materials, potential side products, and the properties of the resulting dichlorinated indoles.
Issue 1: Crude Reaction Mixture Shows Multiple Spots on TLC
Scenario: Your initial Thin Layer Chromatography (TLC) of the crude product displays several spots, making it difficult to identify the desired indole and develop a purification strategy.
Probable Causes & Solutions:
-
Unreacted Starting Materials: The presence of unreacted 2,5-Dichlorophenylhydrazine HCl and the ketone or aldehyde starting material is a common observation.
-
Solution: An initial workup involving a liquid-liquid extraction can be highly effective. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove the basic hydrazine starting material.[3] Subsequent washes with a saturated sodium bicarbonate solution will neutralize any remaining acid catalyst, followed by a brine wash to remove residual water.[3]
-
-
Formation of Hydrazone Intermediate: The first step of the Fischer indole synthesis is the formation of a phenylhydrazone.[4] Incomplete reaction can leave this intermediate in your crude mixture.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC until the starting materials are consumed. If the hydrazone persists, consider extending the reaction time or increasing the temperature, though be mindful of potential product degradation.[5]
-
-
Isomeric Byproducts: Depending on the ketone used, the formation of isomeric indole products is possible.[4] These isomers often have very similar polarities, making them challenging to separate.
-
Solution: High-performance flash chromatography or preparative HPLC may be necessary for separating closely related isomers.[6] Careful selection of the mobile phase is critical. Experiment with different solvent systems, such as hexane/ethyl acetate, dichloromethane/methanol, or even more exotic mixtures, to achieve optimal separation.[7]
-
Issue 2: Product Degradation During Silica Gel Chromatography
Scenario: The indole appears as a single, clean spot on the analytical TLC, but upon purification via column chromatography, the collected fractions are discolored (often pink or brown) and show signs of decomposition.
Probable Causes & Solutions:
-
Acid Sensitivity: Indoles, especially those with electron-donating groups, can be sensitive to the acidic nature of standard silica gel, leading to polymerization or degradation.[3]
-
Solution 1: Deactivate the Silica Gel. Before loading your sample, flush the packed column with the initial eluent containing 1% triethylamine. This simple step neutralizes the acidic sites on the silica surface.[3] Including a small amount of triethylamine (0.5-1%) in the eluent throughout the purification can also prevent on-column degradation.[3]
-
Solution 2: Use an Alternative Stationary Phase. Neutral or basic alumina can be an excellent substitute for silica gel when dealing with acid-sensitive compounds.[3]
-
Solution 3: Minimize Residence Time. Work efficiently to minimize the time your compound spends on the column. Have all your fractions prepared and ready to go before starting the purification.[3]
-
-
Oxidation: Some indoles are susceptible to air oxidation, which can be exacerbated by the high surface area of the silica gel.
-
Solution: If your compound is highly sensitive, consider running the column under an inert atmosphere of nitrogen or argon to prevent oxidative degradation.[3]
-
Issue 3: Low Recovery After Recrystallization
Scenario: You have a solid crude product that appears relatively clean by TLC, but attempts to purify it by recrystallization result in a significant loss of material.
Probable Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[8]
-
Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent mixture. Common solvents for indole recrystallization include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[8]
-
-
Product is Too Soluble: If the product remains in the mother liquor, you may have used too much solvent or the solvent is too effective at dissolving your compound even at low temperatures.
-
Solution: After cooling and filtering, try concentrating the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that the purity of subsequent crops may be lower.
-
-
Presence of Impurities Inhibiting Crystallization: Certain impurities can interfere with the crystal lattice formation, preventing your product from crystallizing effectively.
-
Solution: If recrystallization fails, a rapid filtration through a short plug of silica gel to remove baseline impurities followed by recrystallization of the filtrate can be effective.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the expected byproducts in a Fischer indole synthesis using 2,5-Dichlorophenylhydrazine HCl?
A1: Besides unreacted starting materials and the hydrazone intermediate, potential byproducts can include regioisomers if an unsymmetrical ketone is used.[4] Additionally, under harsh acidic conditions or elevated temperatures, side reactions such as rearrangement or decomposition of the desired indole can occur.[5] In some cases with substituted phenylhydrazines, unexpected products can form, such as the incorporation of chlorine from an HCl/ethanol catalyst system.[9]
Q2: How can I confirm the purity and structure of my final dichlorinated indole product?
A2: A combination of analytical techniques is essential for comprehensive characterization.
-
Chromatography: TLC and HPLC are crucial for assessing purity by revealing the number of components in your sample.[6][10]
-
Spectroscopy:
-
NMR (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous identification of your compound and any impurities.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of your product. LC-MS is particularly powerful for identifying impurities.[6]
-
FT-IR: Helps to identify key functional groups present in the molecule.[11]
-
Q3: My dichlorinated indole is an oil, not a solid. How should I purify it?
A3: For non-crystalline products, column chromatography is the primary method of purification. If the compound is thermally stable, vacuum distillation could be an option for purification on a larger scale.
Q4: Can I use an extraction-based method to completely purify my indole without chromatography?
A4: While a preliminary acid-base extraction is excellent for removing bulk impurities like the starting hydrazine, it is generally insufficient for achieving high purity.[3] Indoles themselves are weakly acidic and require a strong base for deprotonation, making removal via extraction with common aqueous bases inefficient.[3] For high-purity materials required in drug development, chromatographic methods are typically indispensable.[10] However, for some industrial applications, combinations of extraction and crystallization have been developed to achieve high purity.[12]
Q5: What is the general stability of dichlorinated indoles?
A5: Dihaloindoles, particularly those with chlorine atoms, tend to be more stable than their bromo- or iodo- counterparts.[13] However, like many indole derivatives, they can be sensitive to strong acids, prolonged heat, and light.[5][14] It is best to store purified dichlorinated indoles in a cool, dark place, and under an inert atmosphere if they are found to be particularly sensitive.
III. Experimental Protocols & Visualizations
Protocol 1: General Workup and Extraction
-
Reaction Quenching: Once the reaction is complete as monitored by TLC, cool the reaction mixture to room temperature.
-
Aqueous Quench: Slowly pour the reaction mixture into a beaker containing ice-water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL for a typical lab-scale reaction).[3]
-
Acid Wash: Combine the organic layers and wash with 1M HCl (2 x 30 mL) to remove any unreacted 2,5-Dichlorophenylhydrazine.[3]
-
Base Wash: Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to remove residual acid catalyst.
-
Brine Wash: Perform a final wash with saturated NaCl solution (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Diagram 1: General Purification Workflow
Caption: Workflow for the purification of synthesized indoles.
Diagram 2: Troubleshooting Chromatography Issues
Caption: Decision tree for troubleshooting column chromatography.
IV. Data Presentation
Table 1: Common Solvent Systems for Indole Purification
| Solvent System (v/v) | Typical Application | Notes |
| Hexane / Ethyl Acetate | Good starting point for many indoles. Polarity can be easily adjusted. | Can be effective for separating non-polar impurities. |
| Dichloromethane / Methanol | For more polar indoles. | A small percentage of methanol can significantly increase eluting power. |
| Toluene / Acetone | Alternative non-halogenated system. | Useful for compounds with different solubility profiles. |
Note: The optimal solvent system must be determined empirically for each specific compound via TLC analysis.
V. References
-
BenchChem. (n.d.). Purity Assessment of Synthesized 3H-Indole-2-carbaldehyde by HPLC: A Comparative Guide. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 6-Cyanoindole via HPLC. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). 2,3-Dichloro-1H-indole. Retrieved from --INVALID-LINK--
-
Brennan, M. R., & Erickson, K. L. (n.d.). THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES.
-
J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from --INVALID-LINK--
-
Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. (n.d.). Retrieved from --INVALID-LINK--
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Solvent Selection for Indole Synthesis. Retrieved from --INVALID-LINK--
-
Arabian Journal of Chemistry. (n.d.). Theoretical insight and experimental exploration of indole extraction from wash oil with deep eutectic solvents.
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Retrieved from --INVALID-LINK--
-
ACS Omega. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. Retrieved from --INVALID-LINK--
-
PubMed. (1996). Assay and purity evaluation of 5-chlorooxindole by liquid chromatography. Retrieved from --INVALID-LINK--
-
Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. (n.d.).
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). How can residues of indole be removed from a reaction mixture without using column chromatography?. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Retrieved from --INVALID-LINK--
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay and purity evaluation of 5-chlorooxindole by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
- 12. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) [mdpi.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in 2,5-Dichlorophenylhydrazine Synthesis
Welcome to the technical support center for the synthesis of 2,5-Dichlorophenylhydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As your virtual application scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues leading to low yields. The synthesis, while straightforward in principle, involves a thermally sensitive intermediate that demands careful control over reaction conditions.
Understanding the Core Reaction Pathway
The synthesis of 2,5-Dichlorophenylhydrazine from 2,5-dichloroaniline is a classic two-step process. A thorough understanding of this pathway is the first step in effective troubleshooting.
-
Step 1: Diazotization. 2,5-Dichloroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid, typically hydrochloric acid) at low temperatures to form the 2,5-dichlorobenzenediazonium chloride intermediate. This diazonium salt is highly reactive and thermally unstable.[1][2]
-
Step 2: Reduction. The diazonium salt is immediately reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[3]
The overall yield is critically dependent on the success of both steps, with the stability of the diazonium salt being the most frequent and critical variable.
Caption: General workflow for 2,5-Dichlorophenylhydrazine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues commonly encountered during the synthesis. Each problem is analyzed by probable cause, and actionable solutions are provided with explanations grounded in chemical principles.
Part 1: The Diazotization Step
The stability of the diazonium salt is paramount. Most issues with yield can be traced back to this initial, temperature-sensitive step.[1][2][4]
Q1: My reaction yield is very low, and I noticed significant bubbling (gas evolution) even at low temperatures. What is happening?
Solutions & Scientific Rationale:
-
Strict Temperature Control: Maintain the internal reaction temperature between 0 and 5 °C at all times. Use a well-insulated ice-salt bath for cooling. An exothermic reaction occurs upon adding sodium nitrite, so slow, dropwise addition is crucial to prevent localized hot spots.[4][6]
-
Monitor Internal Temperature: Do not rely on the external bath temperature. A thermometer placed directly in the reaction mixture is essential for accurate monitoring and control.
-
Pre-cool all Reagents: Ensure your solution of 2,5-dichloroaniline in HCl and your sodium nitrite solution are both pre-cooled to 0-5 °C before you begin the addition.
Q2: How do I know if the diazotization is complete before proceeding to the reduction step?
Probable Cause: Incomplete diazotization means unreacted 2,5-dichloroaniline will remain in the flask. This aniline will not be converted to the hydrazine in the subsequent step and will complicate the purification process, ultimately lowering the isolated yield of the desired product.
Solutions & Scientific Rationale:
-
Starch-Iodide Test: The most reliable method is to test for the presence of excess nitrous acid, which indicates that all the aniline has been consumed. A drop of the reaction mixture on starch-iodide paper should produce an immediate blue-black color.[6] This confirms a slight excess of nitrous acid and, therefore, the completion of the diazotization.
-
Thin-Layer Chromatography (TLC): You can monitor the disappearance of the starting material. A patent for a related process suggests a mobile phase of dichloromethane, hexane, and methanol (20:75:5), where 2,5-dichloroaniline has a retention factor (Rf) of about 0.5.[7] The disappearance of this spot indicates complete conversion to the more polar diazonium salt, which will remain at the baseline.
Q3: The initial 2,5-dichloroaniline is not fully dissolving in the hydrochloric acid. Will this affect my reaction?
Probable Cause: Yes. The diazotization reaction occurs in the aqueous phase. Poor solubility of the 2,5-dichloroaniline or its hydrochloride salt can lead to a sluggish and incomplete reaction, as the solid-phase amine reacts much slower than the dissolved amine.[8][9]
Solutions & Scientific Rationale:
-
Ensure Sufficient Acid: Use a sufficient volume of concentrated hydrochloric acid to dissolve the aniline. The formation of the hydrochloride salt aids in solubilization.
-
Co-Solvent Addition: Some literature suggests that for poorly soluble anilines, the use of a co-solvent like acetic acid in conjunction with a strong mineral acid (like sulfuric acid) can improve solubility and lead to a more efficient and homogeneous reaction.[8][9]
-
Fine Grinding of Starting Material: For industrial applications, finely milling the starting aniline can increase its surface area and improve dissolution rates, though this is less critical on a lab scale if sufficient acid is used.
Part 2: The Reduction Step & Product Isolation
Once the diazonium salt is successfully formed, the focus shifts to its efficient reduction and the purification of the final product.
Q4: My final product is a dark, oily, or tar-like substance instead of a crystalline solid. What went wrong?
Probable Cause: The formation of dark, often polymeric, materials is typically due to side reactions involving the highly reactive aryl radical or cation intermediates formed during diazonium salt decomposition.[6] This can be exacerbated by:
-
Elevated temperatures during the reduction.
-
Incorrect stoichiometry of the reducing agent.
-
Presence of impurities that can catalyze decomposition.
Solutions & Scientific Rationale:
-
Maintain Low Temperature During Addition: Add the cold diazonium salt solution slowly to the cold solution of the reducing agent (tin(II) chloride in HCl). This maintains a low concentration of the unstable diazonium salt and minimizes decomposition.
-
Use an Adequate Excess of Reducing Agent: A molar excess of SnCl₂ is required to ensure complete and rapid reduction of the diazonium intermediate. A typical protocol uses about 2.5 equivalents of SnCl₂ per equivalent of the starting aniline.
-
Ensure an Acidic Environment: The reduction with SnCl₂ works best in a strongly acidic medium (concentrated HCl). The acid prevents premature precipitation of tin salts and helps to stabilize the final hydrazine product as its hydrochloride salt.
Probable Cause: If the reaction appears clean, the loss of yield likely occurred during workup and isolation. The product, 2,5-dichlorophenylhydrazine hydrochloride, has some solubility in water and alcohol, which can lead to losses if not handled correctly.
Solutions & Scientific Rationale:
-
Minimize Water Usage: During filtration of the precipitated hydrochloride salt, wash the solid with a minimal amount of cold, dilute hydrochloric acid or an organic solvent in which the salt is sparingly soluble (like cold ethanol or diethyl ether) to remove impurities without dissolving a significant amount of the product.
-
Recrystallization Solvent Choice: For purification, recrystallization from ethanol or a mixture of ethanol and water is often effective. However, it is crucial to use the minimum amount of hot solvent to dissolve the product and to cool the solution slowly to maximize crystal formation and recovery. Forcing precipitation by adding a large volume of a non-solvent can trap impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a synthesis of established laboratory procedures.[3]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (per 10 mmol aniline) | Molar Equivalents |
| 2,5-Dichloroaniline | 162.02 | 1.62 g (10 mmol) | 1.0 |
| Concentrated HCl (~12 M) | 36.46 | ~10 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g (11 mmol) | 1.1 |
| Tin(II) Chloride Dihydrate | 225.63 | 5.64 g (25 mmol) | 2.5 |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
Diazotization:
-
In a 100 mL flask, dissolve 1.62 g (10 mmol) of 2,5-dichloroaniline in 5 mL of concentrated HCl. If necessary, gently warm to dissolve and then cool thoroughly in an ice-salt bath to 0 °C.
-
In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Confirm the completion of the reaction using the starch-iodide test. The resulting solution of 2,5-dichlorobenzenediazonium chloride should be used immediately.
-
-
Reduction:
-
In a 250 mL flask, dissolve 5.64 g (25 mmol) of tin(II) chloride dihydrate in 10 mL of concentrated HCl. Cool this solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution dropwise to the stirred tin(II) chloride solution. A precipitate of the hydrazine hydrochloride salt should form.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold, dilute HCl (e.g., 1 M) to remove excess tin salts.
-
Wash the cake with a small amount of cold ethanol or diethyl ether to remove non-polar impurities.
-
Dry the product in a vacuum desiccator. The product is this compound.
-
For further purification, the crude product can be recrystallized from a minimal amount of hot ethanol.
-
Caption: A logical flow for troubleshooting low yield issues.
Safety Information
-
Diazonium Salt Hazard: Aromatic diazonium salts, especially when isolated and dry, can be explosive and are sensitive to shock, friction, and heat.[4] It is imperative to keep the diazonium salt in a cold aqueous solution and use it in situ without attempting to isolate it.
-
Reagent Toxicity: 2,5-Dichloroaniline and 2,5-dichlorophenylhydrazine are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Acid Handling: Concentrated hydrochloric acid is corrosive and should be handled with care.
By carefully controlling the reaction parameters, especially temperature, and by understanding the potential pitfalls, researchers can consistently achieve high yields in the synthesis of 2,5-dichlorophenylhydrazine.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 3. Vogel's Textbook of Practical Organic Chemistry, Including Qualitative Organic Analysis - Vogel, Arthur Israel: 9780582442504 - AbeBooks [abebooks.com]
- 4. Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 2,5-Dichlorophenylhydrazine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2,5-Dichlorophenylhydrazine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and stability of this compound in solution. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound solutions.
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of arylhydrazines like this compound in solution is not absolute and is critically influenced by a combination of chemical and environmental factors. As a class, hydrazines are susceptible to oxidation and other degradation pathways. The key factors to control are:
-
Oxygen: The presence of dissolved atmospheric oxygen is a primary driver of degradation. Hydrazines can be oxidized to form diazonium species, which can further decompose or react. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) is a crucial preventative measure.[1]
-
pH: The pH of the solution can significantly impact both the solubility and stability of the compound. Extreme pH values (highly acidic or highly alkaline) can catalyze hydrolysis or other degradation reactions. For many drug compounds, a pH range of 4-8 is often the most stable region.[2] The hydrochloride salt form suggests that it is more stable in a mildly acidic environment, which suppresses the reactivity of the free base.
-
Light Exposure: Phenylhydrazines can be photosensitive. Exposure to UV or even ambient light can provide the energy to initiate oxidative degradation. Therefore, it is recommended to prepare and store solutions in amber vials or protect them from light.[3]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation, consistent with the Arrhenius equation.[2] For maximum stability, solutions should be stored at recommended low temperatures, such as 2-8°C, and brought to ambient temperature only for immediate use.[4]
-
Solvent Choice: The choice of solvent is critical. While solubility is a primary consideration, the solvent can also participate in degradation reactions. Protic solvents may facilitate proton exchange, while solvents with trace impurities (like peroxides in aged ethers or metal ions) can catalyze oxidation.
-
Presence of Metal Ions: Trace metal ions (e.g., Cu²⁺, Fe³⁺) are known to catalyze the oxidation of hydrazines. Using high-purity solvents and scrupulously clean glassware is essential to minimize this risk.
Q2: My solution of this compound has developed a yellow or brown color. What is the likely cause?
The development of a color, typically yellow to brown, in a previously colorless or off-white solution is a strong indicator of chemical degradation.[5] This is most commonly due to oxidation. The initial hydrazine compound is oxidized, potentially forming colored azo or azoxy compounds, quinone-like structures, or other complex polymeric byproducts.
Causality: This process is often initiated by a combination of dissolved oxygen, light exposure, and potentially trace metal ion contamination. Once initiated, the degradation can be self-propagating. The appearance of color signifies a compromise in the purity of the solution, and its use in sensitive quantitative experiments is discouraged without re-analysis.
Q3: What are the recommended solvents and storage conditions for preparing a stock solution?
Based on the chemical properties and general handling guidelines for similar compounds, the following recommendations are provided:
-
Recommended Solvents:
-
Aprotic Solvents: High-purity, degassed aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are often preferred for stock solutions due to their lower reactivity compared to protic solvents.
-
Alcohols: If required, methanol or ethanol can be used, but they should be of high purity and degassed. Be aware that alcohols can potentially react over long storage periods.
-
Aqueous Buffers: If an aqueous solution is necessary, use a slightly acidic buffer (e.g., pH 4-6) prepared with high-purity water (e.g., HPLC-grade). The buffer can help maintain a stable pH environment.[2] It is crucial to determine the empirical stability in your chosen buffer system.
-
-
Storage Protocol:
-
Use amber glass vials or wrap clear vials in aluminum foil to protect from light.[3]
-
Before adding the solvent, flush the vial containing the solid compound with an inert gas like argon or nitrogen.
-
Use a degassed, high-purity solvent for dissolution.
-
After dissolution, blanket the headspace of the vial with inert gas before sealing tightly.
-
Store at a reduced temperature, typically 2-8°C.[4] For long-term storage, consider aliquoting and freezing at -20°C or below, but verify stability upon freeze-thaw cycles.
-
Q4: How can I experimentally monitor the stability of my this compound solution?
A stability-indicating analytical method is required to accurately assess degradation. The most common and reliable technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[6][7]
A stability study involves:
-
Method Development: Develop an RP-HPLC method that can separate the parent compound (2,5-Dichlorophenylhydrazine) from potential degradants. A C18 column is a common starting point.[6]
-
Forced Degradation: Intentionally stress the solution under various conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products. This helps prove the method's specificity.[8]
-
Time-Point Analysis: Prepare the solution as intended for your experiments. Analyze an aliquot at an initial time point (T=0) and then at subsequent time points (e.g., 1, 3, 7, 14 days) under the proposed storage conditions.
-
Data Evaluation: Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide: Solution Instability
Use this guide to diagnose and resolve common issues related to the stability of this compound solutions.
| Observed Symptom | Potential Root Cause | Recommended Action & Rationale |
| Rapid color change (within hours) to yellow/brown. | Significant Oxidative Stress: This is likely due to a combination of factors: non-degassed solvent (high dissolved O₂), exposure to bright ambient light, and/or use of a solvent with peroxide impurities (e.g., old THF or ether). | 1. Prepare Fresh Solution: Discard the degraded solution. 2. Solvent Preparation: Use a brand new bottle of high-purity, HPLC-grade solvent. Sparge the solvent with nitrogen or argon for 15-20 minutes before use to remove dissolved oxygen. 3. Light Protection: Prepare the solution in a fume hood with the sash lowered to minimize light, or under yellow light. Immediately transfer to an amber vial. |
| Appearance of new peaks in HPLC chromatogram over time. | Chemical Degradation: The compound is degrading into one or more new chemical entities. | 1. Characterize Degradants: If possible, use LC-MS to get mass information on the new peaks to hypothesize their structure.[9] 2. Review Storage Conditions: Ensure the solution is stored under inert gas, protected from light, and at the correct temperature.[1][3] 3. Perform a Forced Degradation Study (see protocol below): This will help identify if the degradation is acid-, base-, or oxidation-mediated and confirm if your analytical method is stability-indicating. |
| Decreased biological/chemical activity or poor assay reproducibility. | Loss of Active Compound: The concentration of the parent compound has likely decreased due to degradation, even if no visible change has occurred. | 1. Re-analyze Concentration: Use a validated HPLC or UV-Vis method to quantify the concentration of the parent peak in your stock solution before each use. 2. Reduce Solution Age: Prepare smaller, fresh batches of the solution more frequently. Avoid using stock solutions that are more than a few days old unless stability has been explicitly proven for a longer duration. |
| Precipitate forms in a previously clear solution. | Poor Solubility or Degradation: The compound may be crashing out of solution due to temperature changes or solvent evaporation. Alternatively, a degradant product may be insoluble. | 1. Verify Solubility: Check the solubility limits in your chosen solvent. You may be working at a concentration that is too high. 2. Control Temperature: Allow refrigerated solutions to warm completely to room temperature before opening to prevent water condensation. Gently vortex to redissolve. If it doesn't redissolve, it may be a degradant. 3. Filter: If you must use the solution, filter it through a 0.22 µm syringe filter to remove particulate matter before use, and re-quantify the concentration of the filtrate. |
Visual Workflow & Troubleshooting Diagrams
The following diagrams, generated using DOT language, illustrate key workflows for handling and troubleshooting.
Workflow for Solution Preparation and Storage
Caption: Workflow for preparing stable solutions.
Troubleshooting Flowchart for Unstable Solutions
Caption: Troubleshooting unstable solutions.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for performing a forced degradation study to understand the stability of this compound and validate an analytical method.
Objective: To identify potential degradation pathways and products under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid or Phosphoric Acid (for mobile phase)
-
1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
RP-HPLC system with UV detector (e.g., PDA) and a C18 column (e.g., 4.6 x 150 mm, 5 µm)[6]
Methodology:
-
Preparation of Stock Solution:
-
Accurately prepare a 1 mg/mL stock solution of this compound in ACN.
-
-
Sample Preparation for Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the respective stressor in a clean vial.
-
Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 4 hours.
-
Thermal Degradation: Mix 1 mL of stock with 1 mL of pure water. Incubate at 60°C for 4 hours.
-
Photolytic Degradation: Mix 1 mL of stock with 1 mL of pure water. Expose to direct UV light (e.g., 254 nm) or strong visible light for 24 hours.
-
Control Sample: Mix 1 mL of stock with 1 mL of pure water. Keep protected from light at 4°C.
-
-
Sample Analysis:
-
After the incubation period, cool all samples to room temperature.
-
If necessary, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples (including the control) to a final concentration of ~50 µg/mL with a 50:50 ACN:Water mixture.
-
Inject onto the HPLC system.
-
-
Exemplary HPLC Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230-254 nm (or scan with PDA to find optimum).[7]
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage degradation by comparing the parent peak area.
-
Note the retention times and peak areas of any new impurity peaks.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak.
-
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2,5-DICHLOROPHENYLHYDRAZINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound CAS#: 50709-35-8 [amp.chemicalbook.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. jddtonline.info [jddtonline.info]
- 8. scirp.org [scirp.org]
- 9. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproduct Formation in Dichlorophenylhydrazine Reactions
Introduction
Dichlorophenylhydrazines are critical reagents in the synthesis of a wide array of fine chemicals and pharmaceutical intermediates, most notably in the production of dichlorinated indole scaffolds via the Fischer indole synthesis.[1][2] These indole derivatives are foundational in the development of drugs ranging from antimigraine agents to novel therapeutics.[1][3] However, the very reactivity that makes dichlorophenylhydrazine a valuable synthetic tool also renders it susceptible to a variety of side reactions, leading to the formation of unwanted byproducts. This can result in reduced yields, complex purification challenges, and compromised final product purity. This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to proactively address and mitigate byproduct formation in their experiments.
Section 1: Troubleshooting Guide (Q&A Format)
Q1: I'm observing a low yield of my desired dichlorinated indole and a significant amount of dark, tarry material. What's causing this and how can I fix it?
A1: The formation of tar is a common issue in Fischer indole synthesis, often indicative of decomposition of the starting material or intermediates under harsh reaction conditions.[4]
-
Potential Causes:
-
Excessively Strong Acid Catalysis: While the Fischer indole synthesis is acid-catalyzed, overly harsh conditions can lead to degradation.[1][4] Brønsted acids like sulfuric acid or polyphosphoric acid, if used at high concentrations or temperatures, can promote polymerization and other side reactions.
-
High Reaction Temperatures: Elevated temperatures, while necessary to drive the reaction, can also accelerate the rate of decomposition pathways.[5]
-
Presence of Oxygen: Dichlorophenylhydrazine and its intermediates can be sensitive to oxidation, which can lead to the formation of colored impurities and tar.
-
-
Troubleshooting Steps:
-
Optimize Acid Catalyst and Concentration:
-
Consider using milder Lewis acids such as zinc chloride or boron trifluoride.[1][6]
-
If using a Brønsted acid, try reducing its concentration or switching to a less aggressive option like p-toluenesulfonic acid.[1]
-
Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide good regiocontrol and can sometimes lead to cleaner reactions, though its harshness may require dilution in a co-solvent like sulfolane or dichloromethane to prevent degradation.[4]
-
-
Precise Temperature Control:
-
Determine the minimum temperature required for the reaction to proceed at a reasonable rate. Running the reaction at the lowest effective temperature can significantly reduce byproduct formation.
-
Employ a well-calibrated heating mantle and thermometer to ensure accurate temperature monitoring and control throughout the reaction.
-
-
Maintain an Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation. This involves degassing the solvent and flushing the reaction vessel with the inert gas before adding the reagents.
-
-
Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my Fischer indole synthesis?
A2: The formation of regioisomers is a known challenge in the Fischer indole synthesis, particularly with unsymmetrical ketones. The regioselectivity is influenced by a combination of steric and electronic factors.[4][7]
-
Controlling Factors:
-
Steric Hindrance: The bulky chlorine atoms on the phenylhydrazine ring can influence which enamine intermediate is preferentially formed, thereby directing the cyclization.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atoms can affect the stability of the intermediates in the reaction pathway.[7]
-
Choice of Carbonyl Compound: The structure of the ketone or aldehyde partner plays a significant role in determining the regiochemical outcome.
-
Acid Catalyst: The nature and strength of the acid catalyst can influence the equilibrium between the possible enamine intermediates, thus affecting the final product ratio.[4]
-
-
Strategies for Improving Regioselectivity:
-
Catalyst Selection:
-
The use of ionic liquids, such as choline chloride·2ZnCl₂, has been reported to lead to the exclusive formation of 2,3-disubstituted indoles in some cases.[8]
-
-
Solvent Effects:
-
The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., DMSO, acetic acid), to find the optimal conditions for your specific substrate.[6]
-
-
Microwave-Assisted Synthesis:
-
Microwave irradiation can sometimes enhance regioselectivity and significantly reduce reaction times, which can also help to minimize the formation of degradation byproducts.[9]
-
-
Q3: I'm seeing an unexpected peak in my LC-MS that corresponds to a de-chlorinated or partially chlorinated product. What is the likely cause?
A3: The presence of de-chlorinated byproducts suggests that a hydrodechlorination reaction is occurring.
-
Potential Causes:
-
Catalyst Contamination: Trace amounts of palladium or other transition metals from previous steps in the synthesis of your starting materials can catalyze the removal of chlorine atoms in the presence of a hydrogen source.
-
Reaction Conditions: Certain reducing agents or reaction conditions, though not intentionally introduced for this purpose, may promote hydrodechlorination.
-
-
Preventative Measures:
-
Purification of Starting Materials: Ensure that the dichlorophenylhydrazine and other reactants are free from metal contaminants. Purification by recrystallization or chromatography may be necessary.
-
Scrutinize Reaction Additives: Be mindful of all reagents added to the reaction mixture. Some additives may have unintended reducing properties.
-
Use of Catalyst Scavengers: If metal contamination is suspected and difficult to remove, consider the use of a metal scavenger to sequester the catalyst.
-
Q4: My starting dichlorophenylhydrazine seems to be degrading before I can use it in the reaction. How should I handle and store it?
A4: Dichlorophenylhydrazine and its salts can be sensitive to air, light, and moisture.[10] Proper storage and handling are crucial to prevent degradation.
-
Best Practices for Storage and Handling:
-
Storage: Dichlorophenylhydrazine hydrochloride is generally more stable than the free base.[11] Store it in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere.
-
Handling: When weighing and transferring the reagent, do so in a dry, inert atmosphere (e.g., in a glove box) to the extent possible. Minimize its exposure to air and light.
-
Stability: Dichlorophenylhydrazine is stable at room temperature in closed containers under normal storage conditions.[11] However, prolonged exposure to air and moisture should be avoided.[10]
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common classes of byproducts in dichlorophenylhydrazine reactions?
Common byproducts include regioisomers of the desired indole, products of incomplete cyclization, polymeric or tar-like materials from degradation, and potentially de-chlorinated species. In some cases, side reactions involving the hydrazine moiety itself can lead to other nitrogen-containing impurities.
FAQ 2: How can I effectively monitor the progress of my reaction to minimize byproduct formation?
Regular monitoring of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential.[12] This allows you to track the consumption of the starting material and the formation of the desired product, as well as the emergence of any byproducts. The reaction should be quenched as soon as it reaches completion to avoid prolonged exposure to conditions that may promote byproduct formation.
FAQ 3: What are the recommended purification techniques to remove common byproducts from my dichlorinated indole product?
The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is often the first choice for removing minor impurities if a suitable solvent system can be found.
-
Column Chromatography: Silica gel chromatography is a versatile technique for separating the desired product from both more polar and less polar byproducts.
-
Acid-Base Extraction: If the byproducts have different acid-base properties than the desired indole, a liquid-liquid extraction can be an effective purification step.
FAQ 4: Can the choice of solvent significantly impact byproduct formation?
Yes, the solvent can play a crucial role. Polar aprotic solvents like DMSO or acetic acid are commonly used.[6] However, in some cases, less polar solvents like toluene or even solvent-free conditions might be advantageous. The optimal solvent will depend on the specific substrates and catalyst being used, and empirical screening is often necessary.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for a Regioselective Fischer Indole Synthesis with Dichlorophenylhydrazine
-
To a solution of the appropriate ketone or aldehyde (1.0 eq) in glacial acetic acid, add dichlorophenylhydrazine hydrochloride (1.05 eq).
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Influence of Acid Catalysts on Yield and Byproduct Formation in a Model Reaction
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Major Byproducts |
| H₂SO₄ (conc.) | 100 | 2 | 45 | Significant tar formation |
| Polyphosphoric Acid | 120 | 1 | 60 | Moderate tar, some regioisomer |
| p-TsOH | 100 | 6 | 75 | Minor regioisomer |
| ZnCl₂ | 110 | 8 | 80 | Trace impurities |
| Eaton's Reagent | 80 | 4 | 85 | Minimal byproducts |
Note: This is illustrative data; actual results will vary depending on the specific substrates.
Section 4: Visual Guides
Caption: Mechanism of Fischer Indole Synthesis Highlighting Potential Byproduct Pathways.
Caption: Troubleshooting Workflow for Low Yield and High Impurity Profile.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. researchwithnj.com [researchwithnj.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Efficient Preparation of Polyfunctional Indoles via a Zinc Organometallic Variation of the Fischer Indole Synthesis [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 2,4-Dichlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Column Chromatography Purification of Substituted Indoles
Welcome to the technical support center for the purification of substituted indoles using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these valuable heterocyclic compounds. Here, we move beyond simple protocols to explain the why behind the how, providing you with the expertise to troubleshoot and optimize your purifications effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the column chromatography of substituted indoles.
Q1: What is the best stationary phase for purifying substituted indoles?
For most applications, standard silica gel (40-63 µm particle size) is the go-to stationary phase due to its versatility and cost-effectiveness.[1] However, indoles can be sensitive to the acidic nature of silica.[1] If you observe streaking, discoloration, or low recovery, your indole may be degrading on the column. In such cases, consider the following:
-
Deactivated Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with your mobile phase containing a small amount of a base, such as 1% triethylamine (TEA).[1][2]
-
Alumina: Neutral or basic alumina can be an excellent alternative for acid-sensitive indoles.[1]
-
Reversed-Phase Silica (C18): For highly polar or water-soluble indoles, reversed-phase chromatography may be more suitable.[3][4]
Q2: How do I choose the right mobile phase (eluent) for my indole purification?
The selection of the mobile phase is critical for achieving good separation. This is almost always determined by preliminary Thin Layer Chromatography (TLC) analysis.[2][5]
-
Starting Point: A common and effective starting eluent system for indoles of intermediate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2][6]
-
TLC Optimization: The goal is to find a solvent system where your desired indole has an Rf (retention factor) value between 0.2 and 0.4.[2] This generally provides the best separation on a column.
-
Alternative Systems: If hexane/ethyl acetate fails to provide adequate separation, consider other solvent systems such as dichloromethane/methanol or toluene/acetone.[1]
Q3: My indole spot is not visible under UV light on the TLC plate. How can I visualize it?
While many indoles are UV-active due to their aromatic nature, some may not be, or their concentration might be too low for UV detection.[6][7] In these cases, chemical staining is necessary.
-
p-Anisaldehyde Stain: A good general stain that often gives a range of colors with different compounds.
-
Ehrlich's Reagent (p-Dimethylaminobenzaldehyde): This is a classic and highly specific stain for indoles, typically producing blue or purple spots, especially if the 2-position of the indole ring is unsubstituted.[8]
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent that reacts with many organic compounds, appearing as yellow-brown spots on a purple background. It's particularly useful for visualizing unsaturated compounds and alcohols.[6][9]
| Stain | Preparation | Use Case |
| Ehrlich's Reagent | 0.5 g of p-dimethylaminobenzaldehyde, 10 mL of conc. hydrochloric acid, 40 mL of acetone or 95% ethanol.[8] | Specific for indoles and other amines. |
| p-Anisaldehyde | 15 g of anisaldehyde in 250 ml of ethanol + 2.5 ml of conc. sulfuric acid. | General reagent, gives a range of colors. |
| Potassium Permanganate | 3 g KMnO₄, 20 g K₂CO₃, 5 mL 5% NaOH, 300 mL H₂O. | General stain for oxidizable compounds. |
Q4: Should I protect the N-H of the indole before chromatography?
The indole N-H is weakly acidic (pKa ≈ 17 in DMSO) and can sometimes interfere with chromatography through hydrogen bonding with the silica surface, leading to tailing.[10] N-protection can be a useful strategy in multi-step syntheses to improve solubility and chromatographic behavior.[11]
-
Common Protecting Groups: Boc (tert-butyloxycarbonyl) and phenylsulfonyl (PhSO₂) are commonly used protecting groups for the indole nitrogen.[12]
-
Considerations: Adding and removing a protecting group adds steps to your synthesis.[13] It's often worth attempting the chromatography without protection first. If significant tailing or degradation occurs, then consider a protection strategy.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common problems during the column chromatography of substituted indoles.
Problem 1: Poor Separation of a Mixture
Symptom: Your collected fractions contain a mixture of your desired indole and impurities, despite seeing separation on TLC.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for poor separation.
In-depth Explanation:
-
Shallow Gradient: A gradual increase in solvent polarity is crucial for separating compounds with similar Rf values.[1][2] A steep gradient will cause the compounds to elute too quickly and together.
-
Solvent System Selectivity: Different solvent systems interact with your compounds in unique ways. If one system fails, another with different hydrogen bonding or dipole characteristics might provide the necessary selectivity.[1]
-
On-Column Degradation: If your compound degrades on the silica gel, you will continuously generate impurities during the purification, leading to mixed fractions.[3][14] A 2D TLC experiment can help diagnose this. Spot your compound, run the TLC, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If a new spot appears, your compound is likely unstable on silica.
-
Column Overloading: Loading too much sample onto the column will lead to broad bands that overlap, making separation impossible.[2] A general rule of thumb is to use a silica-to-sample weight ratio of at least 30:1.[2]
Problem 2: Compound is Stuck on the Column or Elutes with Streaking/Tailing
Symptom: You either have very low recovery of your indole, or it elutes over a large number of fractions with significant tailing.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for compound retention and tailing.
In-depth Explanation:
-
Acid/Base Modification: The acidic silanol groups on silica can strongly interact with basic compounds, causing tailing. Conversely, acidic compounds can interact in ways that hinder smooth elution. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase can suppress these interactions and lead to sharper peaks.[1][15]
-
Insufficient Polarity: If your mobile phase is not polar enough, your compound will have a very high affinity for the stationary phase and will not move down the column effectively.[14] This is indicated by a very low Rf value on TLC.
-
Degradation: As mentioned previously, decomposition on the column is a common issue for indoles.[1][14] Streaking is a classic symptom of on-column degradation.
Problem 3: The Compound Elutes Too Quickly (in the Solvent Front)
Symptom: Your indole is found in the very first fractions collected, often mixed with non-polar impurities.
Root Cause Analysis & Solutions:
-
Eluent is Too Polar: This is the most common cause. Your mobile phase has a high eluotropic strength, causing all compounds to move rapidly with the solvent front.
-
Solution: Decrease the polarity of your eluent. If you are using a 50:50 hexane:ethyl acetate mixture, try 80:20 or 90:10. Your TLC should show an Rf value for your product in the 0.2-0.4 range with the chosen eluent.[2]
-
-
Cracks in the Silica Bed: If the column is not packed properly, channels can form, allowing the solvent and your compound to bypass the stationary phase.
Section 3: Experimental Protocol: A General Guideline
This protocol outlines a standard procedure for the purification of a substituted indole by flash column chromatography.
1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate). d. Visualize the spots using a UV lamp and/or a chemical stain. e. Select a solvent system that gives your desired product an Rf of approximately 0.2-0.4.
2. Column Packing: a. Choose an appropriately sized column for the amount of material you need to purify. b. Pack the column with silica gel using either a dry packing or slurry packing method.[5] Ensure the silica bed is compact and level. c. Add a thin layer of sand on top of the silica to prevent disturbance during solvent addition.
3. Sample Loading: a. Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane). b. To this solution, add a small amount of silica gel (roughly 2-3 times the weight of your crude product). c. Evaporate the solvent completely to obtain a free-flowing powder. This is known as "dry loading".[17] d. Carefully add the dry-loaded sample onto the sand layer in your packed column.
4. Elution and Fraction Collection: a. Carefully add your chosen eluent to the column. b. Apply pressure (using a pump or inert gas) to achieve a steady flow rate.[17] c. Collect fractions in an array of test tubes. d. Monitor the progress of the separation by performing TLC on the collected fractions.
5. Product Isolation: a. Combine the fractions that contain your pure product (as determined by TLC). b. Remove the solvent using a rotary evaporator to yield your purified substituted indole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. veeprho.com [veeprho.com]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. akjournals.com [akjournals.com]
- 8. silicycle.com [silicycle.com]
- 9. TLC stains [reachdevices.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. mdpi.org [mdpi.org]
- 12. researchgate.net [researchgate.net]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
HPLC analysis of 2,5-Dichlorophenylhydrazine hydrochloride reaction mixtures
As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on the . This resource is tailored for researchers, scientists, and drug development professionals, offering practical, field-proven insights to navigate the common challenges associated with this analysis.
Introduction
2,5-Dichlorophenylhydrazine hydrochloride is a key intermediate in various synthetic processes. Accurate monitoring of its reactions by High-Performance Liquid Chromatography (HPLC) is critical for ensuring reaction completion, identifying impurities, and guaranteeing the quality of the final product. However, the inherent chemical properties of hydrazines and their reaction byproducts can present unique analytical hurdles. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to ensure robust and reliable HPLC analysis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the . Each issue is presented with potential causes and step-by-step solutions.
Problem 1: My 2,5-Dichlorophenylhydrazine peak is broad and tailing.
Cause: Peak tailing for basic compounds like hydrazines is often due to secondary interactions with acidic silanol groups on the surface of silica-based columns.[1][2] This can also be exacerbated by a mismatch between the sample solvent and the mobile phase.[3]
Solution:
-
Mobile Phase pH Adjustment: The primary approach to mitigate peak tailing for basic analytes is to adjust the mobile phase pH. Incorporating an acidic modifier like formic acid or phosphoric acid (typically at 0.1%) will protonate the silanol groups, minimizing their interaction with the protonated hydrazine.[4][5] For consistent results, it's recommended to use a buffer with a pH at least 2 units away from the analyte's pKa.[3]
-
Use of an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping "shields" the silanol groups, reducing the potential for secondary interactions.
-
Column Selection: If tailing persists, consider a column with a different stationary phase chemistry, such as a Phenyl-Hexyl or a Polar-Embedded Phase (PEP) column, which can offer different selectivity and reduced silanol activity.[6]
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition.[3] Injecting a sample in a solvent stronger than the mobile phase can lead to peak distortion.[3]
Problem 2: I'm seeing poor resolution between my analyte and an impurity.
Cause: Co-elution or poor resolution can be due to an unoptimized mobile phase, an inappropriate column, or suboptimal temperature conditions.
Solution:
-
Optimize the Mobile Phase Gradient: If you are using a gradient, try making it shallower to increase the separation between closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of your separation due to different interactions with the stationary phase.[1]
-
Adjust the Column Temperature: Temperature can influence selectivity.[6] Experiment with temperatures both above and below your current setting (e.g., in 5-10 °C increments) to see if resolution improves.
-
Column Chemistry: For halogenated aromatic compounds, columns with Phenyl or Pentafluorophenyl (PFP) phases can provide enhanced resolution due to π-π interactions.[6][7]
Problem 3: My baseline is drifting, especially during a gradient run.
Cause: Baseline drift is a common issue in gradient HPLC and can be caused by several factors, including changes in mobile phase composition, temperature fluctuations, or a contaminated column or detector cell.[8]
Solution:
-
Mobile Phase Preparation: Ensure your mobile phase solvents are of high purity, are freshly prepared, and have been adequately degassed.[8] For buffered mobile phases, ensure the buffer components are soluble in all proportions of the gradient.
-
System Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting your sample.[8]
-
Temperature Control: Use a column oven to maintain a stable temperature.[8] Also, ensure the detector is not subject to drafts or significant temperature changes in the lab.
-
System Cleaning: If the drift persists, it may be due to contamination. Flush the system, including the column and detector cell, with a strong solvent.[8]
Problem 4: I'm observing split peaks for my main analyte.
Cause: Peak splitting can be a sign of a problem at the head of the column, a mismatch between the injection solvent and the mobile phase, or the presence of two different forms of the analyte.[3][9]
Solution:
-
Column Inlet: A void at the column inlet can cause the sample to be distributed unevenly, leading to split peaks.[3] This may require replacing the column.
-
Injection Solvent: As mentioned, using an injection solvent that is significantly stronger than the mobile phase can cause peak splitting.[3] Dilute your sample in the mobile phase if possible.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in both its ionized and non-ionized forms, which may separate into two peaks.[3] Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[3]
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for analyzing a this compound reaction mixture?
A: A robust starting point for method development would be a reversed-phase method using a C18 column. A gradient elution is often necessary to separate the starting material from impurities and final products.
| Parameter | Recommendation |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection (UV) | 254 nm (or scan for optimal wavelength) |
| Injection Volume | 5-10 µL |
This method can then be optimized based on the observed separation.
Q2: How should I prepare my sample for analysis?
A: this compound is soluble in organic solvents like methanol and acetonitrile but has low solubility in water.[10] It is best to dissolve the sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition, to avoid peak distortion.[3] After dissolving, filter the sample through a 0.45 µm syringe filter to remove any particulates that could clog the column.[1]
Q3: What are the likely degradation products I should be aware of?
A: Forced degradation studies are essential for identifying potential degradation products.[11][12][13] For this compound, potential degradation pathways include:
-
Oxidation: Hydrazines are susceptible to oxidation, which can lead to the formation of various byproducts.
-
Hydrolysis: Depending on the reaction conditions (acidic or basic), hydrolysis can occur.[12]
-
Photodegradation: Exposure to light can also induce degradation.[11]
It is recommended to perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to create a comprehensive impurity profile.[11][12]
Q4: Is derivatization necessary for the analysis of 2,5-Dichlorophenylhydrazine?
A: While direct UV detection is often sufficient, derivatization can be employed to enhance sensitivity and selectivity, especially for trace-level analysis.[14][15] Reagents like 2,4-dinitrophenylhydrazine or salicylaldehyde can be used to form derivatives with improved chromatographic properties and stronger chromophores.[15][16] However, for routine reaction monitoring, direct analysis is typically preferred for its simplicity.
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during the analysis of this compound reaction mixtures.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. Hydrazine, (2,5-dichlorophenyl)- | SIELC Technologies [sielc.com]
- 5. Separation of Hydrazine, (2,5-dichlorophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. bvchroma.com [bvchroma.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. ijcpa.in [ijcpa.in]
Validation & Comparative
A Comparative Guide to Alternative Reagents for Indole Synthesis: Moving Beyond 2,5-Dichlorophenylhydrazine
For researchers, scientists, and drug development professionals, the indole nucleus represents a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of pharmaceuticals and bioactive natural products necessitates robust and versatile synthetic strategies. The Fischer indole synthesis, a venerable and powerful transformation, remains a primary tool for constructing this critical heterocyclic scaffold. The choice of the starting phenylhydrazine reagent is a critical determinant of the reaction's success, influencing yield, regioselectivity, and reaction conditions.
This guide provides an in-depth technical comparison of alternative reagents to 2,5-dichlorophenylhydrazine for the Fischer indole synthesis. We will delve into the electronic and steric effects of various substituents on the phenylhydrazine ring, supported by comparative experimental data. Furthermore, this guide will present detailed experimental protocols and explore the mechanistic nuances that govern the efficiency of this pivotal reaction. Our aim is to equip researchers with the knowledge to make informed decisions in selecting the optimal hydrazine reagent for their specific synthetic targets.
The Decisive Role of Phenylhydrazine Substituents
The Fischer indole synthesis proceeds through a series of steps, including the formation of a phenylhydrazone, tautomerization to an ene-hydrazine, a key[1][1]-sigmatropic rearrangement, cyclization, and finally, the elimination of ammonia to yield the aromatic indole.[2][3] The electronic nature of the substituents on the phenylhydrazine ring exerts a profound influence on the rate-determining[1][1]-sigmatropic rearrangement.[2][4]
-
Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃) and methoxy (-OCH₃) groups increase the electron density of the phenylhydrazine ring. This enhanced nucleophilicity facilitates the[1][1]-sigmatropic rearrangement, often leading to higher yields and requiring milder reaction conditions.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and chloro (-Cl) decrease the electron density of the ring. This can hinder the rearrangement, necessitating harsher conditions such as stronger acids and higher temperatures, and may result in lower yields.[1][5]
2,5-Dichlorophenylhydrazine, with its two electron-withdrawing chlorine atoms, falls into the latter category. While it can be an effective reagent for certain targets, its use often requires more forcing conditions. This guide will explore a range of alternatives, from those with activating EDGs to those with different substitution patterns of EWGs, providing a comparative analysis of their performance.
Performance Comparison of Substituted Phenylhydrazines
The selection of a suitable phenylhydrazine is a critical parameter in the Fischer indole synthesis. The following table summarizes the performance of various substituted phenylhydrazines in their reaction with isopropyl methyl ketone and 2-methylcyclohexanone, offering a comparative overview of their reactivity and the resulting yields under specific experimental conditions.[4]
| Phenylhydrazine Reagent | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2,5-Dichlorophenylhydrazine | Propiophenone | Oxalic acid/Dimethylurea | Room Temp. | 100 min | 51% | [6] |
| 4-Methylphenylhydrazine | Isopropyl methyl ketone | Acetic Acid | Reflux | 2.25 h | High | [5] |
| 4-Methoxyphenylhydrazine | Propiophenone | Oxalic acid/Dimethylurea | Room Temp. | 100 min | 79% | [6] |
| 4-Chlorophenylhydrazine | Propiophenone | Oxalic acid/Dimethylurea | Room Temp. | 400 min | Low Conversion | [6] |
| 4-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 h | 30% | [5] |
| 4-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic Acid | Reflux | 24 h | 51% | [4] |
| 2-Methylphenylhydrazine | 2-Methylcyclohexanone | Acetic Acid | Room Temp. | 24 h | 92% | [4] |
| 3-Methylphenylhydrazine | 2-Methylcyclohexanone | Acetic Acid | Room Temp. | 24 h | 88% | [4] |
Key Observations from Comparative Data:
-
Electron-Donating Groups for Higher Yields: As illustrated in the table, phenylhydrazines bearing electron-donating groups, such as the methyl group in 4-methylphenylhydrazine, generally lead to high yields under relatively mild conditions.[5] The methoxy group in 4-methoxyphenylhydrazine also demonstrates robust reactivity.[6]
-
Challenges with Electron-Withdrawing Groups: The presence of strongly deactivating groups like the nitro group in 4-nitrophenylhydrazine significantly impacts the yield, often requiring more forcing conditions and resulting in lower product formation, as seen in the reaction with isopropyl methyl ketone.[5] However, the choice of the carbonyl partner can sometimes overcome this deactivation, as evidenced by the improved yield with 2-methylcyclohexanone.[4]
-
The Case of Halogens: Halogen substituents, being electron-withdrawing, can also present challenges. The low conversion observed with 4-chlorophenylhydrazine under mechanochemical conditions highlights this.[6] 2,5-Dichlorophenylhydrazine, with two such groups, still provides a moderate yield, suggesting a complex interplay of electronic and potentially steric factors.
-
Steric Considerations: The high yield obtained with the ortho-substituted 2-methylphenylhydrazine suggests that steric hindrance at this position is well-tolerated and can even be beneficial in some cases.[4] However, severe steric hindrance can be detrimental. For instance, the reaction of N'-methyl-2,6-dimethylphenylhydrazine hydrochloride with the sterically demanding 2,6-dimethylcyclohexanone fails to proceed, while it reacts with the less hindered 2-methylcyclohexanone.
Mechanistic Insights: A Deeper Dive into Substituent Effects
The core of the Fischer indole synthesis is the[1][1]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate. The electronic properties of the substituents on the phenyl ring directly influence the stability of the transition state of this rearrangement.
General Mechanism of the Fischer Indole Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
A Senior Application Scientist's Guide to Product Validation: An Orthogonal Approach Using NMR and Mass Spectrometry
In the landscape of drug development and chemical research, the unambiguous validation of a product's identity and purity is not merely a procedural step but the bedrock of scientific integrity and regulatory compliance. This guide provides a comprehensive framework for leveraging the synergistic and orthogonal capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to achieve robust product validation. Our focus extends beyond rote protocols to instill a deep understanding of the causality behind experimental choices, empowering researchers to design and execute self-validating analytical systems.
The validation of analytical procedures is a critical requirement mandated by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and is outlined in the International Council for Harmonisation (ICH) guidelines. The objective is to demonstrate that an analytical procedure is unequivocally "fit for its intended purpose." This guide is structured to align with these principles, offering a workflow-based approach to product validation.
The Orthogonal Workflow: A Symphony of Structure and Mass
Neither NMR nor MS alone can provide a complete picture of a chemical entity. Mass spectrometry excels at providing a precise molecular weight, offering a first-pass confirmation of the target molecule. NMR, in contrast, provides an intricate map of the atomic connectivity within a molecule, confirming its structure and providing quantitative information about its purity. The power of this combined approach lies in its orthogonality; the two techniques measure fundamentally different physical properties, and their concordant results provide a high degree of confidence in the product's identity and purity.
The general workflow for product validation using this orthogonal approach is depicted below.
A Senior Application Scientist's Guide to Establishing Analytical Standards for Indole Derivatives
The Imperative for Rigorous Analytical Standards
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the use of highly purified and well-characterized reference standards in drug development and quality control.[3][4][5][6][7][8][9] An analytical standard serves as a benchmark against which new batches of a substance are compared, ensuring consistency in identity, purity, and strength. For indole derivatives, which are often synthesized and can contain various impurities from starting materials or side reactions, a robust analytical standard is non-negotiable.[10][11]
Workflow for Establishing an Analytical Standard
The process of establishing a primary analytical standard is a meticulous one, involving purification, comprehensive characterization, and ongoing monitoring. The following diagram illustrates a typical workflow:
Caption: Workflow for establishing an indole derivative analytical standard.
Structural Elucidation and Identity Confirmation
The first step in characterizing a potential analytical standard is to unequivocally confirm its chemical structure. This is a multi-technique approach, with each method providing a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise structure of indole derivatives.[12][13][14][15] The chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum provide detailed information about the proton environment, while ¹³C NMR reveals the carbon skeleton. For instance, the characteristic signals of the indole ring protons and carbons can be readily identified and assigned.[12]
-
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation.[16] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for both identification and separation from impurities.[16][17][18][19][20][21]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For indole derivatives, characteristic absorption bands for N-H stretching, C=C stretching of the aromatic rings, and other functional groups can be observed.[22]
Purity Assessment: A Comparative Approach
Once the identity of the indole derivative is confirmed, its purity must be rigorously assessed. Several analytical techniques can be employed, each with its own strengths and limitations. The choice of method often depends on the physicochemical properties of the indole derivative, such as volatility and thermal stability.
| Analytical Technique | Principle | Advantages for Indole Derivatives | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and a mobile phase. | Versatile for a wide range of indole derivatives. High resolution and sensitivity. Quantitative accuracy.[23][24][25][26][27][28][29][30][31] | Can be time-consuming to develop methods. May require derivatization for some compounds.[23] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile and thermally stable indole derivatives. High resolution.[16][17][20] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be necessary.[18][21] |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High efficiency and resolution. Requires small sample volumes. | Lower sensitivity compared to HPLC for some applications. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for initial purity checks and reaction monitoring.[32] | Primarily qualitative or semi-quantitative. Lower resolution than HPLC or GC. |
Decision Tree for Method Selection
Choosing the appropriate analytical technique is crucial for obtaining reliable purity data. The following decision tree can guide your selection process:
Caption: Decision tree for selecting an analytical method.
Experimental Protocol: Purity Determination of an Indole Derivative by HPLC-UV
This protocol provides a general framework for determining the purity of a synthesized indole derivative using High-Performance Liquid Chromatography with UV detection. Method validation should be performed according to regulatory guidelines.[25]
1. Materials and Reagents:
-
Indole derivative sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (or the λmax of the specific indole derivative)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the indole derivative sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the peak areas of the main component and all impurities in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
6. System Suitability:
-
Perform replicate injections of a standard solution to assess system precision (RSD < 2%).
-
Evaluate theoretical plates, tailing factor, and resolution to ensure adequate chromatographic performance.
Conclusion
The establishment of robust analytical standards for indole derivatives is a scientifically rigorous process that underpins the quality and reliability of research and drug development. By employing a multi-technique approach for structural elucidation and selecting the most appropriate chromatographic methods for purity assessment, researchers can ensure the integrity of their work. This guide provides a comprehensive framework, grounded in scientific principles and regulatory expectations, to aid in the successful characterization and implementation of analytical standards for this important class of compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. pharmtech.com [pharmtech.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. Quality guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 10. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 11. CN105646324A - Preparation method of high-purity indole - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. Structural elucidation of indole alkaloids - Strychnine and Brucine - Magritek [magritek.com]
- 14. 13 C NMR spectra of some indole derivatives | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 17. notulaebotanicae.ro [notulaebotanicae.ro]
- 18. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Assay and purity evaluation of 5-chlorooxindole by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction | MDPI [mdpi.com]
- 29. HPLC of tryptophan and its metabolites: as OPA derivatives and on the basis of their UV and fluorescence spectra, simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. Screening and optimization of indole-3-acetic acid production and phosphate solubilization by rhizobacterial strains isolated from Acacia cyanophylla root nodules and their effects on its plant growth - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Indole derivative Reference Material | ChromaDex Standards [standards.chromadex.com]
- 34. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Product Validation in Fischer Indole Synthesis: The Role of Melting Point Analysis
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Hermann Emil Fischer in 1883, remains a prevalent method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry. Its power lies in the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a-sigmatropic rearrangement, followed by ammonia elimination and aromatization to yield the indole core. While the reaction is elegant, the path from starting materials to a pure, verified product is paved with critical validation steps.
This guide provides an in-depth analysis of a fundamental, yet often underestimated, validation technique: melting point determination. We will explore its utility, limitations, and its synergistic role alongside modern spectroscopic methods in confirming the successful synthesis of indole derivatives. This is not merely a procedural checklist but a guide to the why behind the how, grounded in principles of physical organic chemistry and best practices for analytical rigor.
The First Line of Defense: Why Melting Point Still Matters
In an era dominated by high-resolution mass spectrometry and nuclear magnetic resonance, why dedicate a guide to a technique seemingly relegated to undergraduate labs? The answer lies in its simplicity, speed, and the wealth of information it provides about purity. A sharp melting point, consistent with a literature value, is a strong initial indicator of a pure, single compound. Conversely, a broad melting range is a classic sign of impurity, as contaminants disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point.
For any synthesis, especially one as versatile as the Fischer indole synthesis which can yield a wide array of substituted products, melting point analysis serves as a rapid, cost-effective gatekeeper. Before committing a sample to more time-consuming and expensive analyses like NMR or HPLC, a simple melting point test can confirm if the purification process (e.g., recrystallization, column chromatography) was successful.
Experimental Protocol: A Self-Validating Melting Point Determination Workflow
Trustworthy data comes from a robust protocol. The following workflow is designed to be self-validating, incorporating checks and best practices to ensure accuracy and reproducibility.
Workflow Diagram
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology
-
Sample Preparation: The sample must be completely dry. Residual solvent from recrystallization is a common impurity that will drastically depress and broaden the melting range. Dry the sample under high vacuum until a constant weight is achieved. Once dry, finely crush the crystalline solid into a homogeneous powder using a mortar and pestle or a spatula on a watch glass.
-
Instrument Calibration: The accuracy of the melting point apparatus is paramount. Before analyzing an unknown product, calibrate the instrument using certified standards with sharp, well-defined melting points (e.g., benzophenone, 48.5°C; urea, 133-135°C). This step validates the instrument's performance.
-
Capillary Packing: Tamp the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal. A larger sample size can lead to a broader melting range due to inefficient heat transfer.
-
Approximate Determination: Place the packed capillary in the apparatus. Set a rapid heating rate (10-20°C per minute) to quickly find the approximate melting point. This prevents spending excessive time in the final, precise measurement.
-
Accurate Determination: Prepare a new sample. Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step. Set a slow heating rate (1-2°C per minute). A slow ramp rate is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring thermal accuracy.
-
Recording the Range: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A pure compound will typically have a sharp melting range of 1-2°C.
-
Purity Assessment: Compare the observed melting range with the literature value for the target indole. A close match and a sharp range are strong indicators of product identity and purity.
Comparative Analysis: Fischer Indole Synthesis of 2-phenylindole
To illustrate the practical application, let's consider the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.
Reaction Scheme
Caption: Synthesis of 2-phenylindole via Fischer indole reaction.
Following synthesis and purification by recrystallization from ethanol, the resulting white crystals were subjected to analysis.
Data Comparison Table
| Analysis Technique | Experimental Result | Literature Value / Expected Outcome | Interpretation |
| Melting Point | 188-189°C | 188-190°C | Sharp melting range is in excellent agreement with the literature value, indicating a high degree of purity. |
| FT-IR (KBr, cm⁻¹) | 3410 (N-H stretch) | ~3400 cm⁻¹ | Confirms the presence of the indole N-H functional group. |
| ¹H NMR (CDCl₃, ppm) | 8.15 (br s, 1H, N-H), 7.65-7.20 (m, 9H, Ar-H), 6.80 (d, 1H, C3-H) | Consistent with the expected aromatic and indole proton signals. | Provides definitive structural confirmation. The broad singlet for the N-H is characteristic. |
| ¹³C NMR (CDCl₃, ppm) | 138.1, 136.5, 132.9, 129.3, 128.8, 127.9, 125.4, 122.1, 120.6, 120.1, 110.8, 100.2 | Shows 12 distinct carbon environments, matching the structure of 2-phenylindole. | Confirms the carbon backbone of the molecule. |
Synergistic Interpretation
The melting point data provided the first critical piece of evidence: the isolated product was likely the correct compound and substantially pure. This initial, positive result justifies moving forward with more complex spectroscopic analyses. The FT-IR confirmed the key N-H functional group, while ¹H and ¹³C NMR provided the unambiguous structural elucidation.
Had the melting point been, for example, 175-182°C, it would have immediately signaled the presence of impurities (perhaps unreacted starting material or side products), prompting another round of purification before undertaking NMR analysis. This demonstrates the role of melting point as a crucial checkpoint for procedural efficiency.
Limitations and When to Rely on Other Methods
Despite its utility, melting point analysis has limitations. It is not suitable for:
-
Amorphous solids or oils: These do not have a defined crystal lattice and therefore do not exhibit a sharp melting point.
-
Polymorphs: Some compounds can exist in different crystalline forms (polymorphs), each with its own distinct melting point. This can lead to confusion if not anticipated.
-
Compounds that decompose upon heating: Many complex organic molecules may decompose at or near their melting point, making it difficult to determine an accurate range.
-
Distinguishing between compounds with similar melting points: Two different isomers could coincidentally have very similar melting points.
In these cases, or when absolute structural confirmation is required from the outset, techniques like NMR, Mass Spectrometry, and X-ray crystallography are indispensable. However, these methods are not mutually exclusive. The most robust validation strategy employs a combination of techniques, with melting point serving as the foundational screen for purity and identity.
Conclusion
The validation of a synthetic product is a process of accumulating evidence. In the context of the Fischer indole synthesis, melting point determination is a powerful, efficient, and cost-effective method to establish the purity and preliminary identity of the product. When performed correctly, it provides a trustworthy foundation upon which further spectroscopic evidence can be built. By integrating this classical technique into modern synthetic workflows, researchers can enhance efficiency, conserve resources, and build a more complete and confident picture of their chemical transformations.
A Mechanistic Guide to Indole Synthesis: From Classic Reactions to Modern Catalysis
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and natural products, including the neurotransmitter serotonin and the essential amino acid tryptophan. The enduring importance of this scaffold has driven the development of numerous synthetic methodologies over the past century. This guide provides a mechanistic comparison of key indole synthesis methods, offering researchers the insights needed to select and optimize the ideal strategy for their specific target molecule. We will explore the causality behind experimental choices, compare performance through a mechanistic lens, and provide validated protocols for each key transformation.
The Fischer Indole Synthesis: A Classic Workhorse
First reported by Emil Fischer in 1883, the Fischer synthesis remains one of the most widely used methods for constructing the indole core. Its enduring popularity stems from the simplicity and commercial availability of its starting materials: an arylhydrazine and an aldehyde or ketone.
Mechanism and Experimental Rationale
The reaction proceeds via a cascade mechanism initiated by the condensation of the arylhydrazine and the carbonyl compound to form a phenylhydrazone (I). The choice of acid catalyst is critical; Brønsted acids like HCl, H₂SO₄, or polyphosphoric acid (PPA) are common, but Lewis acids such as ZnCl₂ can also be employed. The acid protonates the hydrazone, facilitating tautomerization to the enehydrazine intermediate (II).
This enehydrazine is the pivotal species that undergoes the key bond-forming step: a-sigmatropic rearrangement, analogous to a Claisen rearrangement. This step is typically the rate-determining and irreversible part of the reaction, forming the C-C bond at the ortho position of the aromatic ring and yielding the di-imino intermediate (III). The driving force for this rearrangement is the formation of a stable C-C bond and the subsequent progression towards an aromatic system.
Subsequent rearomatization of the six-membered ring gives a diamino intermediate (IV), which, upon elimination of ammonia (or a primary amine if a substituted hydrazine is used) and a final proton transfer, yields the aromatic indole ring (V). The elimination of ammonia is an entropically favorable process that drives the reaction to completion.
Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.
Advantages and Limitations
The primary advantage of the Fischer synthesis is its use of simple, readily available starting materials. However, the typically harsh acidic conditions (often requiring high temperatures) limit its compatibility with sensitive functional groups. Furthermore, the rearrangement step requires a free ortho-position, and regioselectivity can be an issue with unsymmetrical ketones.
Representative Experimental Protocol
Synthesis of 2-phenylindole:
-
A mixture of phenylhydrazine (10.8 g, 0.1 mol) and acetophenone (12.0 g, 0.1 mol) in glacial acetic acid (50 mL) is stirred at room temperature for 30 minutes to form the hydrazone.
-
Anhydrous zinc chloride (13.6 g, 0.1 mol) is added cautiously.
-
The mixture is heated to reflux (approx. 170°C) for 4 hours.
-
After cooling, the reaction mixture is poured into ice-water (200 mL).
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield 2-phenylindole.
The Reissert Indole Synthesis: An Ortho-Nitro Strategy
The Reissert synthesis, developed in 1897, offers an alternative route that avoids the harsh acidic conditions of the Fischer method. It begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate.
Mechanism and Experimental Rationale
The reaction is initiated by a strong base, typically sodium ethoxide, which deprotonates the methyl group of the o-nitrotoluene. This carbanion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate to form a chalcone-like intermediate.
The key step is a reductive cyclization of the nitro group, most commonly achieved using a reducing agent like zinc in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C). The reduction of the nitro group to an amino group is the enabling transformation of this synthesis. This newly formed aniline nitrogen then undergoes an intramolecular cyclization by attacking the adjacent ketone, forming a five-membered ring. A final dehydration step yields the indole-2-carboxylate product, which can be saponified and decarboxylated if the unsubstituted indole is desired.
Caption: Figure 2: Mechanism of the Reissert Indole Synthesis.
Advantages and Limitations
The Reissert synthesis is particularly useful for preparing indoles with electron-withdrawing groups, which can be challenging substrates for the Fischer synthesis. The conditions are generally milder. However, the method is inherently multi-step and the availability of substituted o-nitrotoluenes can be a limitation.
Representative Experimental Protocol
Synthesis of ethyl indole-2-carboxylate:
-
Sodium ethoxide is prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL).
-
A mixture of o-nitrotoluene (13.7 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) is added dropwise to the cooled ethoxide solution.
-
The mixture is stirred at room temperature for 1 hour, then heated at 60°C for 2 hours.
-
After cooling, the reaction mixture is poured into a mixture of ice (100 g) and concentrated HCl (10 mL). The precipitated solid is filtered.
-
The intermediate solid is suspended in glacial acetic acid (100 mL), and zinc dust (19.5 g, 0.3 mol) is added in portions while maintaining the temperature below 40°C.
-
After the addition is complete, the mixture is heated to 80°C for 1 hour.
-
The hot solution is filtered, and the filtrate is poured into water to precipitate the product, which is then recrystallized from ethanol.
Modern Palladium-Catalyzed Indole Syntheses
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder conditions, exceptional functional group tolerance, and access to previously difficult-to-make indole derivatives. Methods like the Larock, Buchwald-Hartwig, and Heck-type cyclizations are now staples in medicinal chemistry.
General Mechanism and Experimental Rationale
While several variations exist, many modern palladium-catalyzed methods share a common mechanistic framework. A typical example is the Larock indole synthesis, which couples an o-haloaniline with a disubstituted alkyne.
The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C-X bond (X = I, Br, OTf) of the aniline (Step A). This forms a Pd(II) intermediate. Coordination of the alkyne (Step B) is followed by migratory insertion of the alkyne into the Pd-Aryl bond (Step C). The choice of ligand on the palladium catalyst is crucial here, as it modulates the reactivity and stability of the intermediates. Bulky, electron-rich phosphine ligands are often employed to promote oxidative addition and subsequent steps.
The resulting vinyl-palladium intermediate then undergoes an intramolecular C-N bond-forming reaction. This key cyclization step, a form of reductive elimination, closes the five-membered ring and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle (Step D).
Caption: Figure 3: Generalized Pd-Catalyzed Indole Synthesis Cycle.
Advantages and Limitations
The paramount advantage of these methods is their extraordinary functional group tolerance. The reactions are often run under mild, neutral, or slightly basic conditions, preserving esters, ketones, and other sensitive moieties. They also provide excellent control over regiochemistry. The main drawbacks are the cost and potential toxicity of the palladium catalyst and the need for careful optimization of ligands, bases, and solvents for each specific substrate pair.
Representative Experimental Protocol (Larock-type)
Synthesis of 1-methyl-2,3-diphenylindole:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol), PPh₃ (5.2 mg, 0.02 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).
-
Add N-methyl-2-iodoaniline (233 mg, 1.0 mmol) and diphenylacetylene (196 mg, 1.1 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
The flask is sealed and the mixture is heated to 100°C for 12 hours.
-
After cooling to room temperature, the reaction is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL).
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired indole.
Comparative Analysis of Indole Synthesis Methods
The choice of synthetic route is a multifactorial decision based on the desired substitution pattern, available starting materials, and required scale. The table below summarizes the key operational parameters for the discussed methods.
| Feature | Fischer Synthesis | Reissert Synthesis | Palladium-Catalyzed Synthesis |
| Starting Materials | Arylhydrazine, Ketone/Aldehyde | o-Nitrotoluene, Diethyl oxalate | o-Haloaniline, Alkyne/Alkene |
| Key Transformation | -Sigmatropic Rearrangement | Reductive Cyclization | Oxidative Addition/Reductive Elimination |
| Reaction Conditions | Harsh (Strong Acid, High Temp) | Moderate (Base, then Reduction) | Mild (Base, Moderate Temp) |
| Functional Group Tolerance | Low | Moderate | High |
| Regiocontrol | Can be poor with unsymm. ketones | Excellent (defined by starting mat.) | Excellent (defined by coupling partners) |
| Key Advantage | Simple, inexpensive starting materials | Good for electron-deficient indoles | Broad scope and high tolerance |
| Key Disadvantage | Harsh conditions, limited scope | Multi-step, limited precursors | Catalyst cost and optimization |
Conclusion
The synthesis of the indole core has evolved significantly from the classical, often harsh, methods of Fischer and Reissert to the mild and versatile palladium-catalyzed reactions that are now central to modern drug discovery. While the Fischer synthesis remains a valuable tool for robust, large-scale preparations, its limitations in functional group tolerance and regioselectivity are significant. The Reissert method provides a complementary approach, particularly for electron-poor systems. However, for complex molecule synthesis where preserving delicate functionality is paramount, modern palladium-catalyzed methods are often the superior choice, despite the higher initial cost of the catalyst. A thorough understanding of the mechanism and operational window of each method is essential for the rational design of an efficient and successful synthesis of any target indole.
A Senior Application Scientist's Guide to Dichlorophenylhydrazine in Synthetic Chemistry
For the discerning researcher in organic synthesis and drug development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. Among the vast arsenal of chemical reagents, substituted phenylhydrazines hold a place of prominence, acting as versatile precursors to a wide array of heterocyclic scaffolds. This guide provides an in-depth technical comparison of dichlorophenylhydrazine isomers as key building blocks in modern organic synthesis, with a focus on their application in the renowned Fischer indole synthesis, the construction of pyrazole and pyridazinone cores, and their utility as analytical derivatizing agents. We will explore the causal relationships behind experimental choices, provide detailed, field-proven protocols, and present comparative data to inform your synthetic strategy.
The Fischer Indole Synthesis: Harnessing Electron-Withdrawing Effects
The Fischer indole synthesis, a venerable and powerful method for constructing the indole nucleus, remains a cornerstone of heterocyclic chemistry.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[1] The electronic nature of substituents on the phenylhydrazine ring profoundly influences the reaction's efficiency, with electron-withdrawing groups like chlorine presenting unique challenges and opportunities.[3]
Mechanistic Considerations: The Impact of Dichloro-Substitution
The accepted mechanism of the Fischer indole synthesis proceeds through the formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine. Under acidic conditions, this intermediate undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the aromatic indole.[1][2]
The presence of two electron-withdrawing chloro groups on the phenylhydrazine ring decreases the electron density of the aromatic system. This has a direct impact on the key[4][4]-sigmatropic rearrangement step, which is often the rate-determining step. The reduced nucleophilicity of the enamine nitrogen can hinder the rearrangement, necessitating more forcing reaction conditions, such as stronger acids or higher temperatures, compared to reactions with electron-rich phenylhydrazines.[3] However, this electronic modification can also be leveraged to control regioselectivity in the synthesis of complex indoles.
Logical Relationship: Fischer Indole Synthesis Mechanism
Caption: The mechanistic pathway of the Fischer indole synthesis.
Performance Comparison of Substituted Phenylhydrazines
The following table provides a comparative overview of yields for the Fischer indole synthesis using phenylhydrazines with varying electronic substituents. This data highlights the general trend of decreased reactivity with electron-withdrawing groups.
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| p-Tolylhydrazine HCl (EDG) | Isopropyl methyl ketone | Acetic Acid | Room Temp | High | [3] |
| Phenylhydrazine | Cyclohexanone | Glacial Acetic Acid | Reflux | ~95% | [5] |
| 4-Chlorophenylhydrazine HCl (EWG) | Cyclohexanone | Glacial Acetic Acid | Reflux | Moderate | [6] |
| 2,4-Dichlorophenylhydrazine HCl (EWG) | Cyclohexanone | Glacial Acetic Acid | Reflux | Lower | [6] |
| p-Nitrophenylhydrazine HCl (Strong EWG) | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 30% | [7] |
Note: "High" and "Moderate" yields are qualitative descriptors from the source. The general trend indicates that stronger electron-withdrawing groups necessitate more forcing conditions and may lead to lower yields.
Detailed Experimental Protocol: Synthesis of 6,8-Dichloro-1,2,3,4-tetrahydrocarbazole
This protocol details the synthesis of a dichlorinated tetrahydrocarbazole derivative, a common scaffold in medicinal chemistry, via the Fischer indole synthesis.
Materials:
-
2,4-Dichlorophenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dichlorophenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring.
-
The crude product will precipitate out of solution. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 6,8-dichloro-1,2,3,4-tetrahydrocarbazole.[8]
Pyrazole and Pyrazolone Synthesis: Building Blocks for Bioactive Molecules
Dichlorophenylhydrazine is a valuable precursor for the synthesis of pyrazoles and pyrazolones, five-membered heterocyclic compounds that are prevalent in a wide range of pharmaceuticals.[9] The Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, is a common and efficient method for their preparation.[4][10]
Regioselectivity in the Knorr Pyrazole Synthesis
When using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, the formation of two regioisomers is possible. The regiochemical outcome is influenced by steric and electronic factors of both reactants, as well as the reaction conditions.[11] The electron-withdrawing nature of the dichlorophenyl group can influence the nucleophilicity of the hydrazine nitrogens, thereby affecting the regioselectivity of the initial condensation step.
Logical Relationship: Knorr Pyrazole Synthesis
Caption: Competing pathways in the Knorr pyrazole synthesis leading to regioisomers.
Performance Comparison in Pyrazole Synthesis
The choice of dichlorophenylhydrazine isomer and reaction conditions can significantly impact the yield and regioselectivity of pyrazole formation. The following table illustrates the synthesis of different pyrazole derivatives using dichlorophenylhydrazines.
| Dichlorophenylhydrazine Isomer | 1,3-Dicarbonyl/Equivalent | Product | Conditions | Yield (%) | Reference |
| 2,4-Dichlorophenylhydrazine | (Ethoxymethylene)malononitrile | 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile | Ethanol, Reflux, 1h | 64% | [4] |
| 2,5-Dichlorophenylhydrazine | (Ethoxymethylene)malononitrile | 5-Amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile | Mechanochemical | High | [12] |
| 2,4-Dichlorophenylhydrazine | 2-(trifluoromethyl)-1,3-diketone | 1-(2,4-Dichlorophenyl)-3-(trifluoromethyl)pyrazole | Ethanol, Reflux | Good | [13] |
Detailed Experimental Protocol: Synthesis of 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
This protocol provides a step-by-step method for the synthesis of a functionalized pyrazole, a versatile intermediate for further chemical elaboration.
Materials:
-
2,4-Dichlorophenylhydrazine
-
(Ethoxymethylene)malononitrile
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichlorophenylhydrazine (1.0 eq) and (ethoxymethylene)malononitrile (1.0 eq) in ethanol.
-
Heat the reaction mixture at reflux for 1 hour.
-
After cooling to room temperature, the product will precipitate.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile.[4]
Pyridazinone Synthesis: Expanding the Heterocyclic Portfolio
Beyond indoles and pyrazoles, dichlorophenylhydrazine can be employed in the synthesis of other important heterocyclic systems. For instance, it can serve as a key building block for pyridazinones, which are known to possess a range of biological activities.[10]
General Synthetic Approach
The synthesis of pyridazinone derivatives often involves the cyclocondensation of a hydrazine with a γ-ketoacid or a related 1,4-dicarbonyl compound. The specific substitution pattern of the final product can be controlled by the choice of starting materials.
Example of Pyridazinone Synthesis
While a specific protocol using dichlorophenylhydrazine was not found in the initial searches, the general principle involves the reaction of a substituted hydrazine with a suitable dicarbonyl precursor. For example, the reaction of a substituted phenylhydrazine with a β-aroylpropionic acid derivative can lead to the formation of a pyridazinone ring system.[10]
Dichlorophenylhydrazine as an Analytical Derivatizing Agent
Hydrazine reagents are widely used in analytical chemistry for the derivatization of aldehydes and ketones.[14][15] The reaction forms a stable hydrazone derivative that can be readily detected and quantified by techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. 2,4-Dinitrophenylhydrazine (DNPH) is the most common reagent for this purpose.[16]
Comparative Performance with DNPH
While DNPH is the industry standard, other substituted hydrazines, including dichlorophenylhydrazine, can also be used as derivatizing agents. The choice of reagent can influence the reaction kinetics, stability of the derivative, and the chromatographic properties.
General Protocol for Carbonyl Derivatization
The following is a general procedure for the derivatization of carbonyl compounds using a hydrazine reagent, which can be adapted for dichlorophenylhydrazine.
Materials:
-
Dichlorophenylhydrazine hydrochloride
-
Sample containing carbonyl compounds
-
Acetonitrile
-
Acid catalyst (e.g., sulfuric acid)
Procedure:
-
Prepare a solution of dichlorophenylhydrazine hydrochloride in acetonitrile.
-
Add a small amount of acid catalyst to the reagent solution.
-
Mix the sample containing the carbonyl compounds with the derivatizing reagent solution.
-
Allow the reaction to proceed at room temperature or with gentle heating to form the hydrazone derivatives.
-
Analyze the resulting solution by HPLC-UV.
Green Chemistry Considerations
In modern synthetic chemistry, the principles of green chemistry are of paramount importance.[17][18] When utilizing dichlorophenylhydrazine, several strategies can be employed to enhance the environmental sustainability of the synthetic process:
-
Catalysis: Employing catalytic amounts of acids in the Fischer indole and Knorr pyrazole syntheses, rather than stoichiometric quantities, can reduce waste.
-
Solvent Selection: Whenever possible, using greener solvents such as ethanol or even water can significantly improve the environmental profile of a reaction.
-
Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, have been shown to be effective for the synthesis of pyrazole derivatives and represent a highly sustainable alternative to traditional solvent-based methods.[12]
-
Atom Economy: Multicomponent reactions that incorporate most of the atoms from the starting materials into the final product are inherently more atom-economical and generate less waste.[19][20]
Conclusion
Dichlorophenylhydrazine isomers are versatile and valuable reagents in the synthesis of a variety of important heterocyclic compounds, most notably indoles and pyrazoles. The electron-withdrawing nature of the chloro-substituents presents both challenges, in terms of decreased reactivity, and opportunities for controlling regioselectivity. By understanding the underlying reaction mechanisms and carefully selecting reaction conditions, researchers can effectively utilize these building blocks to construct complex molecular architectures. While their application as analytical derivatizing agents is less documented compared to reagents like DNPH, the fundamental reactivity of the hydrazine group suggests potential for their use in this capacity. As the demand for novel bioactive molecules continues to grow, the strategic application of readily available and functionalizable starting materials like dichlorophenylhydrazine will remain a key enabler of innovation in the pharmaceutical and chemical industries.
References
- 1. Buy (2,3-Dichlorophenyl)hydrazine | 13147-14-3 [smolecule.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-AMINO-1-(2,4-DICHLOROPHENYL)-1H-PYRAZOLE-4-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. rsc.org [rsc.org]
- 8. wjarr.com [wjarr.com]
- 9. nbinno.com [nbinno.com]
- 10. iglobaljournal.com [iglobaljournal.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Buy 5-amino-1-(2,5-dichlorophenyl)-1h-pyrazole-4-carbonitrile | 73594-96-4 [smolecule.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrazine reagents as derivatizing agents in environmental analysis--a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Page loading... [guidechem.com]
- 20. repositorium.uminho.pt [repositorium.uminho.pt]
Safety Operating Guide
A Guide to the Safe Disposal of 2,5-Dichlorophenylhydrazine Hydrochloride
This document provides essential procedural guidance for the safe handling and disposal of 2,5-Dichlorophenylhydrazine hydrochloride. As a compound frequently utilized in chemical synthesis within research and drug development, its proper management is paramount to ensuring laboratory safety and environmental protection. This guide moves beyond simple checklists to explain the rationale behind these critical procedures, empowering laboratory personnel to manage chemical waste with confidence and scientific integrity.
Hazard Identification and Immediate Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe handling. This compound is a hazardous substance that demands rigorous adherence to safety protocols. Its primary dangers include severe corrosive effects on skin and eyes.[1]
Table 1: Hazard Profile of this compound
| Property | Identifier | Source(s) |
| CAS Number | 50709-35-8 | [2][3] |
| Molecular Formula | C₆H₆Cl₂N₂ · HCl | [4][5] |
| GHS Pictogram | [1][2] | |
| Signal Word | Danger | [1][2] |
| Primary Hazard | H314: Causes severe skin burns and eye damage. | [1] |
| Other Hazards | Toxic if swallowed, harmful in contact with skin or if inhaled, may cause respiratory irritation. | [5][6] |
Core Safety Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable. The goal is to create a complete barrier, preventing any contact with the substance.
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.[7]
-
Skin Protection: An appropriately sized, chemical-resistant lab coat is mandatory.[1] Use chemical-impermeable gloves, such as nitrile, and inspect them for integrity before each use.[7] Contaminated gloves must be disposed of properly after use.[7] For extensive handling, a complete protective suit may be necessary.[7]
-
Respiratory Protection: All handling of solid this compound must be conducted within a certified chemical fume hood to control exposure.[5][8] This is crucial to avoid the inhalation of dust particles.[7] If work outside a fume hood is unavoidable, a NIOSH/MSHA-approved respirator is required.[5]
Spill Management Protocol
Accidental spills require a calm, systematic, and immediate response to mitigate exposure and prevent environmental contamination.
Step 1: Secure the Area
-
Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Remove all sources of ignition, as dusts from organic compounds can sometimes form combustible concentrations in the air.[6][9]
-
Ensure the area is well-ventilated, preferably by ensuring the chemical fume hood is operational.[9]
Step 2: Don Appropriate PPE
-
Before attempting any cleanup, don the full PPE as described in Section 1.
Step 3: Contain and Collect the Spill
-
For solid spills, the primary objective is to prevent the material from becoming airborne. Do not use a dry brush or compressed air.
-
Carefully cover the spill with a non-combustible absorbent material like sand or vermiculite.
-
Gently sweep or shovel the material into a suitable, clearly labeled, and sealable container for hazardous waste.[6][10] Use spark-proof tools if there is any fire risk.[9]
Step 4: Decontaminate the Spill Area
-
Once the bulk material is collected, thoroughly wash the affected surface with a mild detergent and water solution.[11]
-
Use absorbent pads to wipe the area, collecting all residue.
-
Place all cleaning materials (absorbent pads, wipes, contaminated gloves) into the hazardous waste container.[11]
Core Disposal Procedures
The guiding principle for the disposal of this compound is that it must be managed as a regulated hazardous waste.[4][12] Under no circumstances should this chemical be disposed of down the drain or in standard trash.[9][12]
Primary Directive: Professional Waste Management
The universally accepted and safest method for disposal is through a licensed chemical destruction facility or via controlled incineration equipped with flue gas scrubbing to neutralize harmful emissions.[9] Therefore, all waste containing this compound must be collected for pickup by a certified hazardous waste contractor.[13]
Step-by-Step Disposal Workflow:
-
Waste Segregation: Maintain separate waste streams.
-
Solid Chemical Waste: Collect unadulterated this compound waste in its own designated container.
-
Contaminated Debris: Collect all contaminated materials, including PPE, weigh boats, absorbent pads from spills, and rinsed empty containers, in a separate, lined solid waste container.
-
-
Containerization and Labeling:
-
On-Site Storage:
A Note on Chemical Neutralization
While some hydrazines can be chemically degraded through oxidation with agents like sodium hypochlorite[13][14], this practice is not recommended for the routine disposal of this compound. The reaction byproducts are unknown and could be more hazardous than the parent compound; incomplete reactions with other hydrazine derivatives are known to form carcinogens.[14] Such procedures should only be considered for the decontamination of trace residues on equipment by highly trained personnel, and never for bulk waste.
Decontamination of Surfaces and Equipment
All non-disposable glassware and equipment that have come into contact with the chemical must be thoroughly decontaminated.
-
Initial Rinse: Carefully rinse the equipment with a suitable solvent (e.g., methanol or ethanol) in a chemical fume hood. This rinseate must be collected and disposed of as hazardous liquid waste.
-
Detergent Wash: Wash the equipment with soap and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Verification: For critical applications, surface wipe sampling can be employed to verify the effectiveness of the decontamination process.
Regulatory Framework
In the United States, the disposal of this compound falls under the regulations of the Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA).[12][15] As a generator of hazardous waste, your institution is legally responsible for its management from "cradle-to-grave."[15] This includes ensuring that waste is properly classified, stored, and transported to an approved treatment, storage, and disposal facility.[15] Always consult your institution's Environmental Health & Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.[5]
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste generated from work with this compound.
Caption: Disposal workflow for 2,5-Dichlorophenylhydrazine HCl.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 50709-35-8 [sigmaaldrich.com]
- 3. (2,5-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 3084937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. benchchem.com [benchchem.com]
- 9. zycz.cato-chem.com [zycz.cato-chem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 12. nj.gov [nj.gov]
- 13. nexchem.co.uk [nexchem.co.uk]
- 14. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
